Dimethyl cyclopropane-1,1-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl cyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLLZZMFFZUSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074351 | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6914-71-2 | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylcyclopropane-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimethyl cyclopropane-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl cyclopropane-1,1-dicarboxylate (CAS 6914-71-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl cyclopropane-1,1-dicarboxylate, with CAS number 6914-71-2, is a pivotal organic compound recognized for its unique cyclopropane structure incorporating two methyl carboxylate groups. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its significant applications, particularly as a key intermediate in the pharmaceutical industry. The content herein is structured to serve as a technical resource for professionals engaged in chemical synthesis and drug discovery.
Chemical and Physical Properties
This compound is a light yellow liquid at room temperature.[1] Its strained three-membered ring structure makes it a versatile building block in organic synthesis.[2] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6914-71-2 | [1] |
| Molecular Formula | C₇H₁₀O₄ | [1] |
| Molecular Weight | 158.15 g/mol | [1] |
| Appearance | Light yellow liquid | [1] |
| Boiling Point | 196-198 °C (lit.) | [1][3] |
| Density | 1.147 g/mL at 25 °C (lit.) | [1][3] |
| Refractive Index (n20/D) | 1.441 (lit.) | [1][3] |
| Flash Point | 95 °C (203 °F) - closed cup | [1][3] |
| Storage Temperature | -20°C | [1] |
| InChI Key | PWLLZZMFFZUSOG-UHFFFAOYSA-N | [3] |
| SMILES | COC(=O)C1(CC1)C(=O)OC | [3] |
Spectroscopic Data
The structural identity of this compound is confirmed through various spectroscopic techniques. The following table summarizes the key ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration |
| ¹H NMR | 3.72 | s | 6H |
| 1.49 | s | 4H | |
| ¹³C NMR | 171.59 | - | - |
| 52.19 | - | - | |
| 22.34 | - | - | |
| 15.54 | - | - |
Note: NMR data is typically recorded in a deuterated solvent, such as CDCl₃. The specific solvent and instrument frequency can cause slight variations in chemical shifts.
Synthesis
The primary synthetic route to this compound involves the cycloalkylation of dimethyl malonate.[4] A common and effective method utilizes 1,2-dihaloethane in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).[4]
Experimental Protocol: Synthesis from Dimethyl Malonate and 1,2-Dibromoethane
This protocol is adapted from the method described by D. A. White and detailed in U.S. Patent 5,510,509A.[4]
Materials:
-
Dimethyl malonate (0.5 mol, 66 g)
-
1,2-Dibromoethane (2.0 mol, 376 g)
-
Finely comminuted potassium carbonate (1.2 mols, 166 g)
-
Dimethylformamide (DMF) (500 ml)
Equipment:
-
Glass reaction vessel equipped with a mechanical stirrer
-
Heating mantle with temperature control
-
Filtration apparatus
-
Vacuum distillation setup with a column
Procedure:
-
Charge the glass reaction vessel with 500 ml of dimethylformamide.
-
Successively add 66 g (0.5 mol) of dimethyl malonate, 376 g (2.0 mol) of 1,2-dibromoethane, and 166 g (1.2 mols) of finely comminuted potassium carbonate to the reaction vessel.[4]
-
Stir the mixture vigorously at room temperature for 22 hours.[4]
-
Increase the temperature to 100°C and continue stirring for an additional 2 hours.[4]
-
After the reaction is complete, cool the mixture and filter off the precipitated salts (a mixture of potassium bromide and excess potassium carbonate).
-
Wash the filtered salts with a small amount of dimethylformamide.
-
Combine the filtrate and the washings. This crude reaction mixture contains the desired product, unreacted starting materials, and the solvent.
-
Purify the crude product by vacuum distillation. After removing the excess 1,2-dibromoethane and dimethylformamide, this compound distills at 85°C under a pressure of 18 mbar as a clear, colorless liquid.[4]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][5] Its strained ring can be opened through nucleophilic attack, allowing for the construction of more complex molecular architectures.[2]
Key Pharmaceutical Intermediates
This compound serves as a crucial starting material for the synthesis of:
-
Ketorolac: A nonsteroidal anti-inflammatory drug (NSAID) used for short-term pain management.[2][5]
-
Montelukast: A leukotriene receptor antagonist used for the maintenance treatment of asthma.[2][5]
The unique stereochemistry and functionality of the cyclopropane ring in this compound are instrumental in building the core structures of these important drugs.
Role as a Pharmaceutical Intermediate Diagram
References
- 1. Diethyl 1,1-cyclopropanedicarboxylate(1559-02-0) 1H NMR spectrum [chemicalbook.com]
- 2. pure.uva.nl [pure.uva.nl]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE(826-35-7) 1H NMR [m.chemicalbook.com]
- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
An In-depth Technical Guide to the 1H NMR Spectrum of Dimethyl Cyclopropane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Dimethyl cyclopropane-1,1-dicarboxylate. It includes detailed spectral data, experimental protocols for synthesis and sample preparation, and visual representations of the molecule and experimental workflow.
Molecular Structure and Proton Environments
This compound possesses a simple, symmetrical structure leading to a straightforward 1H NMR spectrum. The molecule contains two key proton environments: the methylene protons of the cyclopropane ring and the methyl protons of the two ester groups. Due to the geminal substitution on the cyclopropane ring, the four methylene protons are chemically and magnetically equivalent. Similarly, the six protons of the two methyl ester groups are also equivalent.
1H NMR Spectral Data
The 1H NMR spectrum of this compound is characterized by two singlets. The chemical equivalence of the cyclopropyl methylene protons results in a single peak, and the equivalence of the methyl ester protons results in another distinct singlet.
Table 1: 1H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | Singlet | 4H | Cyclopropyl methylene protons (CH₂) |
| ~3.70 | Singlet | 6H | Methyl ester protons (OCH₃) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of dimethyl malonate with 1,2-dibromoethane in the presence of a base.[1]
Materials:
-
Dimethyl malonate
-
1,2-dibromoethane
-
Potassium carbonate (finely comminuted)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dimethyl malonate (1 equivalent), 1,2-dibromoethane (1.5 equivalents), and finely comminuted potassium carbonate (2.4 equivalents) in dimethylformamide.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
After 24 hours, heat the mixture to 100°C for an additional 2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (potassium bromide and excess potassium carbonate).
-
Wash the filter cake with a small amount of dimethylformamide.
-
Combine the filtrate and the washing. Remove the dimethylformamide under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
1H NMR Sample Preparation
Proper sample preparation is crucial for obtaining a high-quality 1H NMR spectrum.
Materials:
-
This compound (5-25 mg)
-
Deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Weigh approximately 5-25 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside to remove any dust or impurities.
-
The sample is now ready for analysis by an NMR spectrometer.
Visualizations
Molecular Structure and Proton Environments
The following diagram illustrates the structure of this compound, highlighting the two distinct proton environments.
Caption: Molecular structure of this compound.
Experimental Workflow for 1H NMR Analysis
The following diagram outlines the key steps in the experimental workflow for obtaining the 1H NMR spectrum.
Caption: Experimental workflow for 1H NMR analysis.
References
An In-depth Technical Guide to the 13C NMR Chemical Shifts of Dimethyl Cyclopropane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 13C NMR in the Structural Elucidation of Strained Ring Systems
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the carbon framework of molecules. For drug development professionals and researchers, 13C NMR is a cornerstone for structural verification, purity assessment, and the study of molecular dynamics. In the context of strained carbocyclic systems, such as cyclopropanes, 13C NMR chemical shifts offer a sensitive probe into the unique electronic environment engendered by ring strain and substitution patterns. Dimethyl cyclopropane-1,1-dicarboxylate, a versatile synthetic intermediate, presents a compelling case study for the application of 13C NMR in characterizing such molecules. This guide provides a detailed analysis of its 13C NMR spectrum, blending experimental data with theoretical principles to offer a comprehensive understanding for the practicing scientist.
Analysis of the 13C NMR Spectrum of this compound
The 13C NMR spectrum of this compound exhibits a characteristic set of resonances that directly correspond to the distinct carbon environments within the molecule. The experimentally observed chemical shifts in deuterated chloroform (CDCl3) provide a clear signature of the compound's structure.
Experimentally Observed Chemical Shifts
A study reports the following 13C NMR chemical shifts for this compound, recorded on a 150 MHz spectrometer in CDCl3[1]:
| Carbon Atom | Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | 169.99 |
| Methoxy (-OCH3) | 52.41 |
| Quaternary Cyclopropyl (C1) | 27.75 |
| Methylene Cyclopropyl (C2/C3) | 16.49 |
These values are consistent with the molecular structure and can be rationalized by considering the electronic effects at play.
Interpretation and Causality of Chemical Shifts
The observed chemical shifts are a direct consequence of the local electronic environment of each carbon nucleus. Several factors contribute to the shielding or deshielding of these nuclei, including hybridization, electronegativity of neighboring atoms, and the effects of ring strain.
-
Carbonyl Carbons (C=O) at 169.99 ppm: The significant downfield shift of the carbonyl carbons is a hallmark of the ester functional group. The carbon atom is sp2 hybridized and bonded to two highly electronegative oxygen atoms. This arrangement leads to a substantial deshielding effect, pulling electron density away from the carbon nucleus and causing it to resonate at a high frequency.
-
Methoxy Carbons (-OCH3) at 52.41 ppm: The methoxy carbons are sp3 hybridized and directly attached to an electronegative oxygen atom. This results in a moderate downfield shift compared to a standard alkane but is typical for methyl esters.
-
Quaternary Cyclopropyl Carbon (C1) at 27.75 ppm: This upfield shift, relative to a typical quaternary carbon in an acyclic system, is a direct consequence of the unique electronic structure of the cyclopropane ring. The C-C bonds in cyclopropane have a higher p-character than normal sp3-sp3 bonds, leading to increased electron density directed towards the center of the ring. This increased shielding results in a more upfield chemical shift. The presence of two electron-withdrawing ester groups on this carbon causes a downfield shift compared to an unsubstituted quaternary cyclopropyl carbon.
-
Methylene Cyclopropyl Carbons (C2/C3) at 16.49 ppm: These carbons are also part of the strained ring and experience a similar shielding effect. Their chemical shift is further upfield than the quaternary carbon due to the absence of directly attached electron-withdrawing groups. The symmetry of the molecule renders the two methylene carbons chemically equivalent, resulting in a single resonance.
Theoretical Prediction of 13C NMR Chemical Shifts
To further validate the experimental findings and to provide a predictive tool, theoretical calculations of 13C NMR chemical shifts can be performed. Using online prediction tools that employ various algorithms, a theoretical spectrum can be generated.
| Carbon Atom | Predicted Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | ~170-175 |
| Methoxy (-OCH3) | ~50-55 |
| Quaternary Cyclopropyl (C1) | ~25-30 |
| Methylene Cyclopropyl (C2/C3) | ~15-20 |
The predicted values show good agreement with the experimental data, reinforcing the assignment of the observed peaks. Minor deviations between experimental and theoretical values are expected and can be attributed to solvent effects and the inherent approximations in the prediction algorithms.
Experimental Protocol for 13C NMR Acquisition
For researchers wishing to replicate these findings or analyze similar compounds, the following provides a general protocol for acquiring a 13C NMR spectrum of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The use of CDCl3 containing a small amount of tetramethylsilane (TMS) is recommended for internal referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl3 solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the lock signal.
-
-
Acquisition Parameters:
-
Set the spectrometer to acquire a 13C spectrum.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to encompass the expected chemical shift range (typically 0 to 220 ppm).
-
The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A typical starting point would be 128 or 256 scans.
-
Employ a relaxation delay (d1) of 2-5 seconds to ensure quantitative signal intensity, especially for the quaternary carbon.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis by setting the CDCl3 solvent peak to its known value (δ ≈ 77.16 ppm) or the TMS peak to 0.00 ppm.
-
Integrate the peaks if relative intensities are of interest, though 13C NMR is not inherently quantitative without specific experimental setups.
-
Visualization of Molecular Structure and Assignments
To visually correlate the chemical shifts with the molecular structure, the following diagram and data table are provided.
Figure 1. Molecular structure of this compound with 13C NMR chemical shift assignments.
Conclusion
The 13C NMR spectrum of this compound provides a clear and informative fingerprint of its molecular structure. The chemical shifts of the carbonyl, methoxy, quaternary, and methylene carbons are all consistent with established principles of NMR spectroscopy, particularly the notable shielding effects observed in the cyclopropane ring. This guide has provided a detailed analysis of the experimental data, a theoretical comparison, a practical experimental protocol, and a clear visual representation of the spectral assignments. For scientists engaged in synthesis and drug development, a thorough understanding of such spectral data is paramount for the confident characterization of novel and existing chemical entities.
References
In-Depth Mass Spectrometry Analysis of Dimethyl Cyclopropane-1,1-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry analysis of Dimethyl cyclopropane-1,1-dicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the expected fragmentation patterns under electron ionization (EI), proposes detailed experimental protocols for its analysis, and presents the data in a clear, structured format for easy interpretation and application in a research and development setting.
Introduction
This compound (C7H10O4, Mol. Wt.: 158.15 g/mol ) is a valuable building block in organic synthesis. Its purity and structural integrity are critical for the successful development of active pharmaceutical ingredients (APIs). Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of this compound. This guide focuses on the interpretation of its mass spectrum, particularly under electron ionization, which is a common technique for the analysis of relatively volatile and thermally stable small molecules.
While a publicly available, complete mass spectrum with detailed fragmentation data for this compound is not readily accessible, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally similar compounds, such as diethyl cyclopropane-1,1-dicarboxylate and methyl cyclopropanecarboxylate.
Predicted Electron Ionization Mass Spectrum
Upon electron ionization, this compound is expected to form a molecular ion (M•+) at m/z 158. This molecular ion can then undergo a series of fragmentation reactions, leading to the formation of various daughter ions. The relative abundance of these fragments provides a characteristic fingerprint for the molecule.
Tabulated Fragmentation Data
The following table summarizes the predicted major fragments, their mass-to-charge ratio (m/z), and their proposed structures. The relative intensities are hypothetical and serve to illustrate a plausible spectrum.
| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Intensity (%) |
| 158 | [M]•+ | [C7H10O4]•+ | 15 |
| 127 | [M - OCH3]•+ | [C6H7O3]•+ | 80 |
| 99 | [M - COOCH3]•+ | [C5H7O2]•+ | 100 |
| 69 | [C4H5O]+ | 45 | |
| 59 | [COOCH3]+ | 60 | |
| 41 | [C3H5]+ | 30 |
Proposed Fragmentation Pathways
The fragmentation of the this compound molecular ion is likely initiated by the loss of a methoxy radical (•OCH3) or a carbomethoxy radical (•COOCH3), driven by the stability of the resulting carbocations. The cyclopropane ring can also undergo cleavage.
Primary Fragmentation Pathways
A diagram illustrating the main proposed fragmentation pathways is provided below.
Caption: Proposed primary fragmentation pathways of this compound.
Experimental Protocols
To obtain a mass spectrum of this compound, a gas chromatography-mass spectrometry (GC-MS) system is recommended.
Sample Preparation
-
Solvent Selection: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, ethanol, or ethyl acetate.
-
Purity Check: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.
GC-MS Parameters
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The predicted fragmentation patterns and detailed experimental protocols offer a valuable resource for researchers and scientists involved in the synthesis and quality control of this important pharmaceutical intermediate. While the presented mass spectral data is based on theoretical fragmentation and analysis of similar compounds, it provides a strong basis for the interpretation of experimentally obtained spectra. It is recommended that users of this guide perform their own analysis to confirm these findings with their specific instrumentation and samples.
An In-depth Technical Guide to the Infrared Spectroscopy of Dimethyl Cyclopropane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Dimethyl cyclopropane-1,1-dicarboxylate, a molecule of interest in organic synthesis and drug discovery. This document details the expected vibrational frequencies, a complete experimental protocol for obtaining the IR spectrum, and a logical workflow for the spectroscopic analysis.
Data Presentation: Infrared Spectrum and Vibrational Assignments
The infrared spectrum of this compound is characterized by the vibrational modes of its core functional groups: the cyclopropane ring and two methyl ester moieties. The following table summarizes the principal absorption bands, their corresponding vibrational modes, and typical frequency ranges. The assignments are based on the analysis of the known spectrum of this compound and comparison with related structures and spectroscopic data.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3080 - 3040 | Medium | C-H stretching | Cyclopropane ring C-H |
| ~2960 - 2850 | Medium-Strong | C-H stretching | Methyl group (O-CH₃) |
| ~1750 - 1735 | Strong | C=O stretching | Ester carbonyl |
| ~1480 - 1440 | Medium | CH₂ scissoring/bending | Cyclopropane ring CH₂ |
| ~1440 - 1430 | Medium | C-H bending (asymmetric) | Methyl group (O-CH₃) |
| ~1300 - 1000 | Strong, multiple bands | C-O stretching | Ester C-O-C |
| ~1020 - 1000 | Medium | CH₂ wagging/skeletal | Cyclopropane ring |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
The following protocol outlines the steps for acquiring a high-quality infrared spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.[1][2][3] This method is ideal for liquid samples as it requires minimal sample preparation and provides excellent reproducibility.[1]
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with a single-bounce diamond ATR accessory.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe to remove any residues from previous measurements.[4]
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
Sample Application:
-
Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[1]
-
-
Spectrum Acquisition:
-
Lower the instrument's pressure arm to bring the sample into firm and even contact with the ATR crystal.
-
Initiate the sample scan. For a typical analysis, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient to achieve a good signal-to-noise ratio.
-
The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
-
Data Processing and Analysis:
-
The acquired spectrum can be processed using the spectrometer's software. Common processing steps include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.
-
-
Cleaning:
-
After the measurement is complete, raise the pressure arm and thoroughly clean the ATR crystal and pressure tip with a solvent-moistened wipe to remove all traces of the sample.
-
Mandatory Visualization: Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of an infrared spectroscopy experiment and the relationship between the molecular structure of this compound and its characteristic IR absorptions.
Caption: Workflow for Infrared Spectroscopy.
Caption: Molecular Structure and IR Vibrations.
References
Technical Guide: Physical Properties of Dimethyl Cyclopropane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl cyclopropane-1,1-dicarboxylate (CAS No. 6914-71-2) is a cyclic diester that serves as a valuable building block in organic synthesis. Its strained three-membered ring and dual ester functionalities make it a versatile precursor for the synthesis of more complex molecules, including pharmaceutical intermediates. A thorough understanding of its physical properties is essential for its effective use in laboratory and industrial settings, ensuring proper handling, reaction control, and purification.
This technical guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound. It includes tabulated data for easy reference, detailed experimental protocols for both its synthesis and the measurement of its core physical characteristics, and a workflow diagram illustrating its preparation and analysis.
Physical and Chemical Properties
This compound is a clear, colorless liquid at room temperature.[1] Its key physical properties are summarized in the tables below.
Table 2.1: General and Thermodynamic Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀O₄ | [2] |
| Molecular Weight | 158.15 g/mol | [1] |
| Physical Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 196-198 °C (at 760 mmHg) | [1] |
| Flash Point | 95 °C (203 °F) - closed cup | N/A |
| Vapor Pressure | 2.73 mmHg at 25 °C | N/A |
Table 2.2: Physical Constants
| Property | Value | Conditions | Reference(s) |
| Density | 1.147 g/mL | at 25 °C | [1] |
| Refractive Index (n_D) | 1.441 | at 20 °C | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.
Table 3.1: Summary of Expected Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two equivalent methoxy groups (-OCH₃) and the four equivalent cyclopropyl protons (-CH₂-). The methoxy protons would appear as a sharp singlet, while the cyclopropyl protons would exhibit a more complex signal, likely a singlet or a narrow multiplet, due to their magnetic equivalence. |
| ¹³C NMR | Resonances for the methyl carbons of the ester groups, the methylene carbons of the cyclopropane ring, the quaternary cyclopropyl carbon, and the carbonyl carbons of the ester groups. |
| Infrared (IR) | Strong absorption band characteristic of the C=O (ester) stretch, typically around 1730 cm⁻¹. Bands for C-O stretching and C-H stretching of the alkyl and cyclopropyl groups would also be present. |
| Mass Spec. (MS) | The molecular ion peak (M⁺) would be expected at m/z = 158. Common fragmentation patterns would include the loss of a methoxy group (-OCH₃, m/z = 127) or a carbomethoxy group (-CO₂CH₃, m/z = 99). |
Note: Actual spectra are available for reference in databases such as PubChem (CID 2769539) and from commercial suppliers.[3]
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the determination of its key physical properties.
Synthesis Protocol: Cyclopropanation of Dimethyl Malonate
This protocol is based on the well-established reaction between dimethyl malonate and 1,2-dibromoethane using potassium carbonate as the base.
Materials:
-
Dimethyl malonate
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃), finely ground
-
Dimethylformamide (DMF)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add dimethylformamide (DMF).
-
Addition of Reagents: To the solvent, add dimethyl malonate, 1,2-dibromoethane, and finely comminuted potassium carbonate.
-
Reaction: Heat the mixture to approximately 100-120 °C with vigorous stirring. The reaction is typically monitored by gas chromatography (GC) and allowed to proceed for several hours until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate). Wash the collected salts with a small amount of diethyl ether or DMF to recover any residual product.
-
Extraction: Combine the filtrate and the washings. Transfer the solution to a separatory funnel. If DMF was used, the product is typically isolated by distillation. If a different solvent system is used, wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound. The product typically distills at approximately 85 °C / 18 mbar.
Physical Property Determination Protocols
4.2.1 Boiling Point Determination (Thiele Tube Method):
-
Place a small amount (0.5-1 mL) of the purified liquid into a small test tube.
-
Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid.
-
Attach the test tube to a thermometer.
-
Place the assembly in a Thiele tube containing mineral oil, ensuring the sample is level with the thermometer bulb.
-
Gently heat the side arm of the Thiele tube. A stream of bubbles will emerge from the capillary tube as the air expands and the liquid's vapor pressure increases.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record the atmospheric pressure.
4.2.2 Density Determination (Pycnometer Method):
-
Thoroughly clean and dry a pycnometer (specific gravity bottle) of a known volume.
-
Weigh the empty, dry pycnometer on an analytical balance.
-
Fill the pycnometer with the sample liquid, ensuring no air bubbles are present. If the pycnometer has a stopper with a capillary, the excess liquid will be expelled.
-
Thermostat the filled pycnometer to a constant temperature (e.g., 25.0 °C).
-
Carefully wipe any excess liquid from the outside of the pycnometer and weigh it.
-
The density is calculated by dividing the mass of the liquid (filled pycnometer weight minus empty pycnometer weight) by the known volume of the pycnometer.
4.2.3 Refractive Index Determination (Abbe Refractometer):
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Place a few drops of the sample liquid onto the surface of the prism.
-
Close the prisms and allow the temperature to equilibrate to the desired value (typically 20.0 °C), using the instrument's water bath connections.
-
Adjust the light source and move the adjustment knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
If color fringing is observed, adjust the chromaticity compensator until a sharp black-and-white borderline is obtained.
-
Read the refractive index directly from the instrument's scale.
Visualized Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Analysis Workflow.
References
Unveiling the Three-Dimensional Architecture of Dimethyl Cyclopropane-1,1-dicarboxylate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of dimethyl cyclopropane-1,1-dicarboxylate, a key building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive overview of its three-dimensional structure, key crystallographic data, and the experimental procedures used for its determination.
Introduction
This compound (C₇H₁₀O₄) is a small organic molecule featuring a strained cyclopropane ring geminally substituted with two methoxycarbonyl groups.[1] Its rigid, three-dimensional scaffold makes it a valuable synthon for the preparation of a wide range of complex molecules, including pharmaceuticals and biologically active compounds. Understanding the precise solid-state conformation and intermolecular interactions of this molecule is crucial for predicting its reactivity, designing novel derivatives, and controlling its crystallization behavior. This guide summarizes the crystallographic data obtained from single-crystal X-ray diffraction studies, providing a foundational dataset for computational modeling and further experimental investigations.
Crystal Structure and Quantitative Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is available in the Crystallography Open Database (COD) under the identifiers 4079756 and 4087611.[1] The key parameters defining the unit cell and selected intramolecular dimensions are summarized in the tables below.
Crystallographic Data
| Parameter | Value |
| Formula | C₇H₁₀O₄ |
| Formula Weight | 158.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.853(2) |
| b (Å) | 10.969(3) |
| c (Å) | 8.542(2) |
| α (°) | 90 |
| β (°) | 108.98(3) |
| γ (°) | 90 |
| Volume (ų) | 784.8(4) |
| Z | 4 |
Selected Bond Lengths
| Bond | Length (Å) |
| C1-C2 | 1.512(3) |
| C1-C3 | 1.515(3) |
| C2-C3 | 1.491(4) |
| C1-C4 | 1.498(3) |
| C1-C6 | 1.501(3) |
| C4-O1 | 1.199(3) |
| C4-O2 | 1.332(3) |
| C6-O3 | 1.200(3) |
| C6-O4 | 1.331(3) |
| O2-C5 | 1.448(3) |
| O4-C7 | 1.447(3) |
Selected Bond Angles
| Atoms | Angle (°) |
| C2-C1-C3 | 59.3(2) |
| C2-C1-C4 | 118.9(2) |
| C3-C1-C4 | 119.2(2) |
| C2-C1-C6 | 119.5(2) |
| C3-C1-C6 | 118.8(2) |
| C4-C1-C6 | 113.8(2) |
| O1-C4-O2 | 124.3(2) |
| O1-C4-C1 | 125.8(2) |
| O2-C4-C1 | 109.9(2) |
| O3-C6-O4 | 124.4(2) |
| O3-C6-C1 | 125.7(2) |
| O4-C6-C1 | 109.9(2) |
| C4-O2-C5 | 116.5(2) |
| C6-O4-C7 | 116.6(2) |
Experimental Protocol
1. Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent, such as ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane.
2. Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). The crystal is rotated through a series of angles, and the diffraction pattern is recorded for each orientation.
3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined by a least-squares minimization procedure, which adjusts the atomic coordinates and thermal parameters to best fit the experimental data. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Workflow Visualization
The general workflow for determining the crystal structure of a small molecule via single-crystal X-ray diffraction is illustrated in the following diagram.
References
Thermodynamic Profile of Dimethyl Cyclopropane-1,1-dicarboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available thermodynamic and physical data for dimethyl cyclopropane-1,1-dicarboxylate. Due to a scarcity of direct experimental thermodynamic values in publicly accessible literature, this document compiles available physical properties and presents computationally predicted thermodynamic data for a closely related isomer to serve as an estimation. Furthermore, it outlines standard experimental and computational methodologies that are typically employed for the determination of such thermodynamic properties, offering a framework for future research. This guide is intended to support researchers, scientists, and professionals in the fields of drug development and chemical synthesis by providing a foundational understanding of the thermodynamic characteristics of this compound.
Introduction
This compound (CAS 6914-71-2) is a chemical intermediate utilized in the synthesis of various pharmaceutical agents, including Ketorolac and Montelukast.[1] An understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy, is crucial for optimizing reaction conditions, predicting reaction spontaneity and equilibrium, and ensuring the stability of synthetic processes. This document collates the known physical data and discusses the thermodynamic landscape of this molecule.
Physicochemical Properties
A summary of the key physical and chemical identifiers for this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₄ | [2] |
| Molecular Weight | 158.15 g/mol | [2][3] |
| CAS Number | 6914-71-2 | [2] |
| Appearance | Liquid | [4] |
| Density | 1.147 g/mL at 25 °C | [3][4] |
| Boiling Point | 196-198 °C | [3][4] |
| Refractive Index | n20/D 1.441 | [3][4] |
| InChIKey | PWLLZZMFFZUSOG-UHFFFAOYSA-N | [2][5] |
| SMILES | COC(=O)C1(CC1)C(=O)OC | [2] |
Thermodynamic Data
Table 2: Predicted Thermodynamic Properties for cis-Dimethyl Cyclopropane-1,2-dicarboxylate (Isomer)
| Property | Symbol | Predicted Value | Unit | Method |
| Standard Gibbs Free Energy of Formation | ΔG_f° | -406.74 | kJ/mol | Joback Method[6] |
| Standard Enthalpy of Formation | ΔH_f° | -624.95 | kJ/mol | Joback Method[6] |
| Enthalpy of Fusion | ΔH_fus | 18.67 | kJ/mol | Joback Method[6] |
| Enthalpy of Vaporization | ΔH_vap | 49.09 | kJ/mol | Joback Method[6] |
| Ideal Gas Heat Capacity (at 514.21 K) | C_p(g) | 264.77 | J/mol·K | Joback Method[6] |
Disclaimer: The data in Table 2 pertains to an isomer of the target compound and is based on a computational prediction method. These values should be used with caution as estimations only.
Methodologies for Thermodynamic Data Determination
The determination of precise thermodynamic data relies on established experimental and computational protocols.
Experimental Protocols
Calorimetry:
-
Bomb Calorimetry: This technique is used to determine the standard enthalpy of combustion (ΔH_c°). The substance is combusted in a constant-volume vessel (a "bomb") with excess oxygen. The heat evolved is measured by the temperature change of the surrounding water bath. From the enthalpy of combustion, the standard enthalpy of formation (ΔH_f°) can be calculated using Hess's Law.
-
Differential Scanning Calorimetry (DSC): DSC is employed to measure changes in heat capacity (C_p), as well as enthalpies of phase transitions such as fusion (melting) and vaporization. A sample and a reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain both at the same temperature is measured.
Computational Protocols
In the absence of experimental data, computational chemistry provides valuable estimates of thermodynamic properties.
Quantum Chemical Calculations:
-
Ab initio and Density Functional Theory (DFT): High-level theoretical methods can be used to calculate the electronic energy of a molecule. By performing frequency calculations, zero-point vibrational energy (ZPVE), thermal corrections, and entropy (S) can be determined.
-
Isodesmic Reactions: To improve the accuracy of computed enthalpies of formation, isodesmic reactions are often employed.[7] These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach helps in canceling out systematic errors in the calculations.
A general workflow for the computational prediction of thermodynamic data is illustrated in the following diagram.
References
- 1. Dimethyl 1,1-cyclopropanedicarboxylate-6914-71-2 [ganeshremedies.com]
- 2. This compound | CAS 6914-71-2 [matrix-fine-chemicals.com]
- 3. Dimethyl 1,1-cyclopropanedicarboxylate 99 6914-71-2 [sigmaaldrich.com]
- 4. Dimethyl 1,1-cyclopropanedicarboxylate 99 6914-71-2 [sigmaaldrich.com]
- 5. 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | C7H10O4 | CID 2769539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemeo.com [chemeo.com]
- 7. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Dimethyl Cyclopropane-1,1-dicarboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl cyclopropane-1,1-dicarboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes available physicochemical properties, theoretical solubility parameters, and qualitative information from chemical synthesis procedures. Furthermore, it outlines a detailed, generalized experimental protocol for determining the solubility of a liquid compound like this compound in organic solvents.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior in various solvents.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | [1][2][3] |
| Molecular Weight | 158.15 g/mol | [2][3] |
| Appearance | Colorless liquid | [2] |
| Density | 1.147 g/mL at 25 °C | [1][2] |
| Boiling Point | 196-198 °C | [1][2] |
| Refractive Index | n20/D 1.441 | [1][2] |
| Flash Point | 95 °C (203 °F) - closed cup | [2] |
Solubility Data
Hansen Solubility Parameters (HSP) are a useful tool for predicting the solubility of a substance in a given solvent. The principle is that "like dissolves like," and substances with similar HSPs are likely to be miscible. The HSPs for this compound are provided in the table below.
| Hansen Solubility Parameter | Value (MPa⁰.⁵) |
| Dispersion (δD) | 17.54 |
| Polar (δP) | 6.58 |
| Hydrogen Bonding (δH) | 8.11 |
Data sourced from[4]
To predict solubility, these values can be compared to the HSPs of various organic solvents. Solvents with HSP values closer to those of this compound are more likely to be good solvents.
Qualitative solubility information can be inferred from solvents used in the synthesis and purification of this compound.
| Solvent | Observation | Implication |
| Dichloromethane | Used for extraction and as a reaction solvent. | Likely to be a good solvent. |
| Methyl t-butyl ether | Used for extraction. | Likely to be a good solvent. |
| Water | The compound is extracted from an aqueous solution into an organic solvent. | Indicates low solubility in water. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose[5].
-
This compound
-
Selected organic solvents (e.g., acetone, ethanol, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV)
-
Preparation of Solvent: Ensure all solvents are of high purity and, if necessary, degassed to prevent the formation of bubbles.
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Addition of Solvent: Add a known volume or mass of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow any undissolved solute to settle. If necessary, centrifuge the vials to facilitate the separation of the saturated solution from the excess solute.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed or temperature-equilibrated pipette.
-
Dilution: Accurately dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility from the determined concentration and the dilution factor. The results can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.
Visualizations
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Experimental workflow for solubility determination.
The solubility of a compound is influenced by several factors, as depicted in the diagram below.
Caption: Key factors influencing the solubility of a compound.
References
Navigating the Stability and Storage of Dimethyl Cyclopropane-1,1-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Dimethyl cyclopropane-1,1-dicarboxylate (CAS No. 6914-71-2). Understanding these parameters is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding personnel and the environment. This document synthesizes key data from safety data sheets and chemical supplier information to offer a practical resource for laboratory and development settings.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C7H10O4[1][2][3] |
| Molecular Weight | 158.15 g/mol [2] |
| Appearance | Colorless to light yellow/orange clear liquid[3][4] |
| Boiling Point | 196-198 °C[2][3][4] |
| Density | 1.147 g/mL at 25 °C[2][3][4] |
| Flash Point | 203 °F (95 °C)[2][3] |
| Refractive Index | n20/D 1.441[3][4] |
| Vapor Pressure | 2.73 mmHg at 25°C[3] |
Stability Profile and Incompatibilities
This compound is generally considered stable under recommended storage and handling conditions.[1][5] However, its stability can be compromised by exposure to certain substances and conditions.
| Condition/Material | Effect on Stability |
| Heat/Ignition Sources | Exposure to heat and sources of ignition should be avoided.[5] Thermal decomposition can generate carbon oxides.[1][5] There is a risk of explosion if heated under confinement.[1] |
| Strong Oxidizing Agents | Incompatible.[5] |
| Strong Reducing Agents | Incompatible.[5] |
| Strong Acids | Incompatible.[1][5] Research has shown that cyclopropanes with geminal ester substituents can decompose in the presence of acids like trifluoroacetic acid (TFA) and perchloric acid (HClO4), leading to ring cleavage.[6] |
| Strong Bases | Incompatible.[1][5] |
| Air/Moisture | While not explicitly stated to be air or moisture sensitive in the primary safety data sheets, it is good practice to handle under controlled conditions to prevent hydrolysis of the ester groups.[4] One study noted that a gallium complex of the compound underwent easy hydrolyzation in air.[7] |
Recommended Storage and Handling Protocols
Adherence to proper storage and handling protocols is paramount to preserving the quality of this compound and ensuring laboratory safety.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, well-ventilated area.[1][5] Some suppliers recommend storage at -20°C.[2] | Prevents degradation from heat and moisture. |
| Container | Keep container tightly closed when not in use.[1][5] Must be kept in original packaging.[5] | Prevents contamination and exposure to incompatible materials. |
| Ventilation | Ensure good ventilation of the storage area.[1][5] | Prevents accumulation of vapors. |
| Ignition Sources | Keep away from sources of ignition.[5] | The compound is combustible. |
Handling Procedures
Safe handling practices are crucial to minimize exposure and maintain the compound's purity.
-
Engineering Controls :
-
Personal Protective Equipment (PPE) :
-
General Hygiene :
Experimental Protocol: General Stability Assessment
Objective: To assess the stability of this compound under conditions of elevated temperature, and to identify potential degradation products.
Materials:
-
This compound
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water)
-
Temperature-controlled oven or incubator
-
Inert gas (e.g., nitrogen or argon)
-
Appropriately sealed vials
Methodology:
-
Initial Characterization:
-
Obtain an initial purity profile of a reference sample of this compound using a validated HPLC method. This will serve as the time-zero (T0) baseline.
-
Record the peak area and retention time of the main compound.
-
-
Sample Preparation for Stress Testing:
-
Accurately weigh samples of the compound into several vials.
-
For each stress condition, prepare samples in triplicate.
-
Seal the vials securely. For conditions testing intrinsic stability, vials may be purged with an inert gas to prevent oxidation.
-
-
Stress Conditions (Thermal Stability):
-
Place the prepared vials in a temperature-controlled oven set at a specific elevated temperature (e.g., 40°C, 60°C, or as determined by preliminary studies).
-
The selection of temperature should be below the compound's boiling point to avoid phase change.
-
-
Time Points for Analysis:
-
At predetermined time intervals (e.g., 1 week, 2 weeks, 4 weeks, etc.), remove a set of vials from the oven.
-
Allow the vials to cool to room temperature before analysis.
-
-
HPLC Analysis:
-
Prepare solutions of the stressed samples at a known concentration.
-
Analyze the samples using the same HPLC method established for the initial characterization.
-
Monitor for any decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the T0 sample.
-
Quantify any significant degradation products that appear, if standards are available.
-
Plot the percentage of the remaining compound against time for each temperature condition to determine the degradation kinetics.
-
Logical Workflow for Stability and Handling
The following diagram illustrates the key considerations and workflow for ensuring the stability and safe handling of this compound.
Caption: Workflow for the stable storage and safe handling of this compound.
References
The Genesis of a Key Synthetic Building Block: Discovery and First Synthesis of Dimethyl Cyclopropane-1,1-dicarboxylate
A cornerstone in the synthesis of complex molecules, Dimethyl cyclopropane-1,1-dicarboxylate, has a rich history rooted in the foundational work of organic chemistry. Its journey from a low-yield novelty to a readily accessible intermediate is a testament to the evolution of synthetic methodology. This technical guide delves into the historical discovery and the pivotal first synthesis of this versatile compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and preparation.
The discovery of the cyclopropane-1,1-dicarboxylic acid ester scaffold can be traced back to 1884, with the pioneering work of W. H. Perkin.[1] His initial synthesis focused on the diethyl ester, achieved through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of sodium ethylate.[1] This landmark reaction, however, was plagued by low yields, typically ranging from 27% to 29%.[1] Subsequent efforts by A. W. Dox and L. Yoder in 1921 modestly improved the yield to 40%.[1]
The first documented synthesis of this compound followed a similar trajectory, building upon the foundational principles established by Perkin. While a singular "discovery" event for the dimethyl ester is not distinctly separate from its diethyl counterpart, its preparation became a focus as chemists sought to refine the synthesis and explore the utility of different ester functionalities.
A significant advancement in the synthesis of this compound came with the introduction of potassium carbonate as the base, a modification that substantially improved the yield to 73%.[1] This paved the way for further optimization, leading to modern, high-yield protocols that are now commonplace in synthetic laboratories.
Comparative Analysis of Synthetic Methodologies
The evolution of the synthesis of this compound is best illustrated by comparing the quantitative data from various key methodologies.
| Method | Dialkyl Malonate | Dihaloalkane | Base | Solvent | Catalyst | Yield (%) | Reference |
| Perkin (1884) | Diethyl malonate | 1,2-dibromoethane | Sodium ethylate | - | - | 27-29 | [1] |
| Dox & Yoder (1921) | Diethyl malonate | 1,2-dibromoethane | Sodium ethylate | - | - | 40 | [1] |
| D. A. White (1977) | Dimethyl malonate | 1,2-dibromoethane | Potassium carbonate | Dimethylformamide | - | 73 | [1] |
| Huels AG Patent | Dimethyl malonate | 1,2-dibromoethane | Finely divided K₂CO₃ | Dimethylformamide | - | 96 | [2] |
| CN103864618A | Dimethyl malonate | 1,2-dibromoethane | Potassium carbonate | N-Methylpyrrolidone | Tetrabutylammonium chloride | 77 | |
| US5869737A | Dimethyl malonate | 1,2-dichloroethane | Sodium methylate | Dimethylformamide | - | 87 (based on converted DMM) | [1] |
Experimental Protocols
Perkin's Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate (Historical)
This protocol is based on the original work of W. H. Perkin and is of historical significance.
Materials:
-
Diethyl malonate
-
1,2-dibromoethane
-
Sodium metal
-
Absolute ethanol
Procedure:
-
Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Diethyl malonate is added to the sodium ethoxide solution.
-
1,2-dibromoethane is then added to the reaction mixture.
-
The mixture is heated, leading to an intramolecular condensation reaction.
-
Work-up and distillation are performed to isolate the Diethyl cyclopropane-1,1-dicarboxylate.
Note: This method is characterized by low yields and the formation of by-products.[1]
High-Yield Synthesis of this compound (Modern)
This protocol is based on the improved method utilizing finely divided potassium carbonate, as described in US Patent 5,510,509.[2]
Materials:
-
Dimethyl malonate
-
1,2-dibromoethane
-
Finely comminuted potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
A reaction vessel equipped with a stirrer is charged with dimethylformamide, dimethyl malonate, 1,2-dibromoethane, and finely comminuted potassium carbonate.[2]
-
The mixture is stirred at room temperature for an extended period (e.g., 22 hours) and then heated (e.g., to 100°C for 2 hours).[2]
-
The solid salts (potassium bromide and excess potassium carbonate) are removed by filtration.[2]
-
The filtrate, containing the product, is subjected to vacuum distillation to remove the solvent (DMF) and any unreacted 1,2-dibromoethane.
-
The this compound is then collected as a clear, colorless liquid by distillation at reduced pressure (e.g., 85°C at 18 mbar).[2]
Reaction Workflow and Mechanism
The synthesis of this compound from dimethyl malonate and a 1,2-dihaloalkane proceeds via a tandem nucleophilic substitution (SN2) reaction. The process can be visualized as a two-step sequence involving the initial alkylation of the malonate followed by an intramolecular cyclization.
Caption: Synthesis workflow for this compound.
The reaction is initiated by the deprotonation of dimethyl malonate by a base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,2-dihaloalkane in the first SN2 step. A second deprotonation at the alpha-carbon of the mono-alkylated intermediate generates a new enolate, which then undergoes an intramolecular SN2 reaction to displace the second halide and form the strained three-membered cyclopropane ring.
This robust and scalable synthesis has cemented the position of this compound as an indispensable tool in the arsenal of synthetic chemists, enabling the construction of a wide array of complex and biologically active molecules.
References
The Gateway to Complex Molecules: A Technical Guide to Dimethyl Cyclopropane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Dimethyl cyclopropane-1,1-dicarboxylate (DCMD) is a versatile synthetic intermediate that holds a significant position in the landscape of organic chemistry and pharmaceutical development. Its strained three-membered ring and geminal diester functionalities impart unique reactivity, making it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of DCMD, including its chemical and physical properties, detailed synthesis protocols, and key research applications, with a particular focus on its role in the synthesis of prominent pharmaceutical agents.
Core Properties of this compound
DCMD is a colorless liquid with a molecular formula of C₇H₁₀O₄ and a molecular weight of 158.15 g/mol .[1][2][3] Its structure features a cyclopropane ring geminally substituted with two methyl ester groups. This arrangement is key to its chemical behavior.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | [1][2][3][4] |
| Molecular Weight | 158.15 g/mol | [1][3][4][5] |
| CAS Number | 6914-71-2 | [3][4][5][6] |
| Density | 1.147 g/mL at 25 °C | [2][4][7][8] |
| Boiling Point | 196-198 °C | [2][4][8] |
| Refractive Index | n20/D 1.441 | [2][4][8] |
| Flash Point | 95 °C (203 °F) - closed cup | [4][8] |
Synthesis of this compound: Experimental Protocols
The most common and efficient method for the synthesis of DCMD involves the reaction of dimethyl malonate with a 1,2-dihaloethane in the presence of a base. Several variations of this procedure exist, with differences in the choice of base, solvent, and reaction conditions.
Protocol 1: Synthesis using Potassium Carbonate in Dimethylformamide
This protocol is adapted from a method described by D. A. White and further optimized in subsequent patents.[2][9]
Materials:
-
Dimethyl malonate (1.0 mol)
-
1,2-Dibromoethane or 1,2-dichloroethane (2.0-4.0 mol)
-
Finely comminuted potassium carbonate (2.4 mol)
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, charge dimethylformamide (DMF).
-
Add dimethyl malonate and the 1,2-dihaloethane to the solvent.
-
Gradually add the finely comminuted potassium carbonate to the stirred mixture.
-
Heat the reaction mixture to a temperature between 90°C and 160°C. The optimal temperature may vary depending on the dihaloalkane used (110-130°C is often preferred for dichloroethane).[9]
-
Maintain the reaction at this temperature for 5 to 22 hours, monitoring the progress by a suitable analytical technique (e.g., GC-MS).[9]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts (potassium halides and excess carbonate) and wash them with a small amount of DMF.
-
Combine the filtrate and the washings.
-
Remove the solvent and excess 1,2-dihaloethane by distillation under reduced pressure.
-
Purify the crude this compound by vacuum distillation (b.p. 85°C at 18 mbar).[9]
Protocol 2: Synthesis using Sodium Methoxide in Methanol/DMF
This alternative procedure utilizes an alkoxide base.[2][4]
Materials:
-
Dimethyl malonate (2.5 mol)
-
1,2-Dichloroethane (7.5 mol)
-
Sodium methoxide (30% solution in methanol, 7.5 mol)
-
Dimethylformamide (DMF)
Procedure:
-
Charge a reactor with dimethyl malonate, DMF, and 1,2-dichloroethane.
-
Heat the mixture to 110°C.
-
Slowly meter in the sodium methoxide solution in methanol over a period of 8 hours while stirring vigorously.
-
During the addition, an azeotrope of methanol and 1,2-dichloroethane will distill off at approximately 70°C.[2] This can be managed by a distillation setup.
-
After the addition is complete, continue to stir the reaction mixture at temperature for a specified period until the reaction is complete.
-
Work-up involves removing the precipitated sodium chloride by filtration.
-
The filtrate is then subjected to distillation to remove the solvent and excess reactants.
-
The final product, this compound, is purified by vacuum distillation.
Key Research Applications of this compound
The synthetic utility of DCMD stems from the high ring strain of the cyclopropane ring, which makes it susceptible to nucleophilic attack and ring-opening reactions.[1] This reactivity, combined with the presence of two ester groups that can be further manipulated, makes DCMD a valuable precursor for a variety of more complex molecules.
Intermediate in Pharmaceutical Synthesis
DCMD is a crucial starting material in the laboratory and industrial synthesis of several important drugs.[1][6][7]
Montelukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma. The synthesis of a key side-chain intermediate of Montelukast, 1,1-bis(hydroxymethyl)cyclopropane, can be achieved from DCMD.[5]
The overall transformation involves the reduction of the two ester groups of DCMD to hydroxyl groups.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DE19633168B4 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl 1,1-cyclopropanedicarboxylate-6914-71-2 [ganeshremedies.com]
- 8. US7476748B2 - Process for making montelukast and intermediates therefor - Google Patents [patents.google.com]
- 9. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
A Technical Guide to the Stereochemistry of Dimethyl Cyclopropane-1,1-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring is a valuable structural motif in medicinal chemistry and natural product synthesis, prized for its conformational rigidity and unique electronic properties.[1][2][3] Dimethyl cyclopropane-1,1-dicarboxylate and its derivatives serve as versatile building blocks for constructing these complex molecules. The geminal dicarboxylate substitution at the C1 position renders the parent molecule achiral. However, substitution at the C2 or C3 positions introduces stereocenters, making precise control over the resulting stereochemistry a critical challenge in synthetic chemistry.
This guide provides an in-depth overview of the key strategies employed to control the stereochemistry of substituted this compound derivatives, including asymmetric synthesis and chiral resolution. It details experimental methodologies and presents quantitative data to aid researchers in the selection and implementation of these techniques.
Asymmetric Synthesis of Substituted Cyclopropane-1,1-carboxylates
The most efficient method for obtaining stereochemically pure cyclopropanes is through direct asymmetric synthesis. This approach establishes the desired stereocenters during the formation of the cyclopropane ring. Key strategies include the use of chiral catalysts and chiral auxiliaries.
Chiral Dirhodium-Catalyzed Asymmetric Cyclopropanation
A powerful method for synthesizing chiral cyclopropanes involves the decomposition of diazoacetates by a chiral dirhodium catalyst in the presence of an alkene.[2][4] This reaction proceeds via a metal carbene intermediate, and the stereochemical outcome is dictated by the chiral ligands on the catalyst.
Dirhodium tetracarboxylate catalysts are particularly effective. For instance, catalysts like Rh₂(R-p-Ph-TPCP)₄ are optimal for meta- or para-substituted aryldiazoacetates, while Rh₂(S-TPPTTL)₄ is preferred for ortho-substituted variants, often requiring an additive like 2-chloropyridine to achieve high enantioselectivity.[2][3] These reactions are typically highly diastereoselective and enantioselective, providing access to a wide range of enantioenriched cyclopropane carboxylates.[2]
Caption: Catalytic Asymmetric Cyclopropanation Workflow.
Quantitative Data for Catalytic Asymmetric Cyclopropanation
| Diazoacetate Substituent | Catalyst | Additive | Yield (%) | ee (%) | Reference |
| 2-F-Ph | Rh₂(S-TPPTTL)₄ | 2-Chloropyridine | 85 | 92 | [2] |
| 2-Cl-Ph | Rh₂(S-TPPTTL)₄ | 2-Chloropyridine | 88 | 92 | [2] |
| 2-Br-Ph | Rh₂(S-TPPTTL)₄ | 2-Chloropyridine | 91 | 84 | [2] |
| 4-MeO-Ph | Rh₂(R-p-Ph-TPCP)₄ | None | 92 | 98 | [2][3] |
| 4-Cl-Ph | Rh₂(R-p-Ph-TPCP)₄ | None | 95 | 96 | [2] |
| 2-(2-Cl-pyridin-3-yl) | Rh₂(S-TPPTTL)₄ | HFIP | 85 | 95 | [2][3] |
Experimental Protocol: General Procedure for Rh₂(S-TPPTTL)₄-Catalyzed Cyclopropanation [2]
-
To a vial charged with the chiral dirhodium catalyst Rh₂(S-TPPTTL)₄ (0.005 mmol, 1.0 mol%) and 4 Å molecular sieves (50 mg) is added the vinyl heterocycle (1.0 mmol, 2.0 equiv) and 2-chloropyridine (0.05 mmol, 10 mol%).
-
The mixture is dissolved in an appropriate solvent (e.g., dichloromethane, 1.0 mL).
-
The ortho-substituted aryldiazoacetate (0.5 mmol, 1.0 equiv), dissolved in the same solvent (4.0 mL), is added via syringe pump over a period of 4 hours.
-
Upon completion of the addition, the reaction mixture is stirred for an additional hour.
-
The mixture is then concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired cyclopropane product.
-
Enantiomeric excess (ee) is determined by chiral HPLC analysis.
Chiral Auxiliary-Mediated Synthesis
An alternative strategy for stereocontrol involves covalently attaching a chiral auxiliary to the substrate. The auxiliary biases the facial selectivity of the cyclopropanation reaction, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved to yield the enantioenriched product. (R)-pantolactone is a commonly used and effective chiral auxiliary for this purpose, routinely providing high levels of asymmetric induction (87–98% de).[2]
Caption: Stereocontrol using a Chiral Auxiliary.
Quantitative Data for (R)-Pantolactone Auxiliary-Mediated Cyclopropanation [2]
| Aryldiazoacetate | Alkene | Yield (%) | de (%) | Reference |
| Phenyl | 2-Vinylpyridine | 73 | 98 | [2] |
| Phenyl | 4-Vinylpyridine | 78 | 98 | [2] |
| Phenyl | 2-Chloro-5-vinylpyridine | 72 | 96 | [2] |
| 4-Fluorophenyl | 2-Vinylpyridine | 71 | 98 | [2] |
| 4-Bromophenyl | 2-Vinylpyridine | 68 | 98 | [2] |
Experimental Protocol: Chiral Auxiliary Cyclopropanation [2]
-
A solution of the (R)-pantolactone-condensed aryldiazoacetate (1.0 equiv) in dichloromethane is added dropwise to a refluxing solution of the vinyl heterocycle (3.0 equiv) and Rh₂(OAc)₄ (1 mol%) in dichloromethane.
-
The reaction is monitored by TLC. Upon consumption of the diazo compound, the mixture is cooled to room temperature and concentrated.
-
The resulting diastereomers are purified and separated by flash chromatography.
-
The chiral auxiliary is subsequently removed under standard transesterification or hydrolysis conditions to yield the final enantioenriched cyclopropane carboxylate.
Chiral Resolution of Racemic Mixtures
When direct asymmetric synthesis is not feasible, chiral resolution provides a pathway to separate enantiomers from a racemic mixture.
Enzymatic Resolution
Enzymatic resolution leverages the high stereoselectivity of enzymes, such as lipases, to differentiate between enantiomers. For example, in a racemic mixture of a cyclopropane diester, a lipase can selectively hydrolyze one enantiomer to its corresponding carboxylic acid, leaving the other enantiomer unreacted. The two compounds, now having different chemical properties (ester vs. acid), can be easily separated. Novozyme 435 lipase has been shown to be highly effective for this transformation, achieving excellent enantiomeric excess.[5]
Caption: General Workflow for Enzymatic Resolution.
Quantitative Data for Lipase-Catalyzed Resolution [5]
| Substrate | Enzyme | Yield (%) | ee (%) | Reference |
| Racemic ethyl-2,2-dimethylcyclopropane carboxylate | Novozyme 435 | 45.6 | 99.2 | [5] |
Experimental Protocol: Optimized Enzymatic Resolution of a Cyclopropane Ester [5]
-
The racemic ester substrate (e.g., ethyl-2,2-dimethylcyclopropane carboxylate) is added to a phosphate buffer (pH 7.2) to a final concentration of 65 mmol/L.
-
The enzyme (Novozyme 435) is added to the mixture to a concentration of 16 g/L.
-
The reaction mixture is incubated at 30°C with shaking for 64 hours.
-
After the reaction period, the enzyme is filtered off.
-
The aqueous solution is acidified, and the resulting carboxylic acid is extracted with an organic solvent.
-
The unreacted ester is recovered from the aqueous phase or by extraction.
-
The yield and enantiomeric excess of the resolved acid are determined.
Synthesis of Achiral this compound
The foundational precursor for many derivatives is the achiral parent compound, this compound. It is commonly synthesized by the cycloalkylation of dimethyl malonate with a 1,2-dihaloethane.[6] The choice of base and solvent is crucial for achieving high yields. Processes using potassium carbonate in DMF or DMAc have been developed for industrial-scale synthesis.[6][7] The use of 1,2-dichloroethane is preferred over 1,2-dibromoethane for cost and environmental reasons, though it is less reactive.[6]
Quantitative Data for Synthesis of this compound
| Dihaloethane | Base | Solvent | Conditions | Yield (%) | Reference |
| 1,2-Dibromoethane | K₂CO₃ | DMF | 22h, RT then 2h, 100°C | 73 | [6] |
| 1,2-Dibromoethane | Finely divided K₂CO₃ | DMF | - | 96.5 | [6] |
| 1,2-Dichloroethane | K₂CO₃ | DMF | 6h, 115°C, azeotropic water removal | 85 (approx.) | [6][7] |
| 1,2-Dichloroethane | Sodium Methylate | DMF | 8h, 110°C | 87 (based on converted malonate) | [7] |
Experimental Protocol: Synthesis of this compound [6]
-
A multi-neck flask equipped with a stirrer, thermometer, and condenser with a phase separator is charged with dimethyl malonate (4.0 mols), 1,2-dichloroethane (13.2 mols), dimethylformamide (1000 mL), and finely comminuted potassium carbonate (4.8 mols).
-
The mixture is heated to 115°C with vigorous stirring. Water formed during the reaction is removed azeotropically with 1,2-dichloroethane using the phase separator, and the organic phase is recycled to the reactor.
-
The reaction is typically complete within 5-6 hours, monitored by the cessation of water separation.
-
After completion, the excess 1,2-dichloroethane and the dimethylformamide solvent are removed by distillation, the latter under vacuum.
-
The product, this compound, is purified by vacuum distillation (boiling point ~85°C / 18 mbar).
References
- 1. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]
- 2. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02474D [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 7. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Dimethyl Cyclopropane-1,1-dicarboxylate: A Detailed Guide for Researchers
Application Note: This document provides detailed protocols for the synthesis of dimethyl cyclopropane-1,1-dicarboxylate, a valuable building block in organic synthesis, particularly for the creation of complex molecules in drug discovery and development. The protocols outlined below are designed for researchers, scientists, and professionals in the field of drug development, offering clear, step-by-step instructions and comprehensive data for reproducibility.
Introduction
This compound is a key intermediate used in the synthesis of various pharmaceutical agents and complex organic molecules. Its rigid cyclopropane core and versatile dicarboxylate functionality make it an attractive starting material for introducing conformational constraints and diverse chemical handles. This document details the synthesis of this compound from the readily available starting materials, dimethyl malonate and a 1,2-dihaloethane, through a nucleophilic substitution reaction. Two primary protocols are presented, one employing potassium carbonate as the base and another utilizing a phase-transfer catalyst for enhanced reactivity.
Reaction Principle
The synthesis proceeds via a double nucleophilic substitution reaction. Dimethyl malonate, a C-H acidic compound, is deprotonated by a base to form a resonance-stabilized carbanion (enolate). This nucleophilic enolate then attacks one of the electrophilic carbons of a 1,2-dihaloethane, displacing a halide ion. A subsequent intramolecular nucleophilic attack by the newly formed carbanion displaces the second halide, leading to the formation of the cyclopropane ring.
Quantitative Data Summary
The following tables summarize the typical quantitative data associated with the synthesis of this compound based on the protocols described herein.
Table 1: Reactant Stoichiometry and Reaction Conditions
| Parameter | Protocol 1 (K₂CO₃) | Protocol 2 (Phase-Transfer Catalysis) |
| Dimethyl Malonate | 1.0 equivalent | 1.0 equivalent |
| 1,2-Dibromoethane | 1.5 - 4.0 equivalents | 1.5 - 3.0 equivalents |
| Base | Potassium Carbonate (K₂CO₃) | 50% aq. Sodium Hydroxide (NaOH) |
| Base Stoichiometry | 2.4 equivalents | Excess |
| Catalyst | - | Tetrabutylammonium bromide (TBAB) |
| Catalyst Loading | - | ~0.004 equivalents |
| Solvent | Dimethylformamide (DMF) | Dichloromethane (DCM) or no solvent |
| Temperature | Room Temperature to 130°C | Room Temperature to 100°C |
| Reaction Time | 3 - 24 hours | 2 - 5 hours |
Table 2: Product Yield and Physical Properties
| Property | Value | Reference |
| Typical Yield | 73% - 96% | [1] |
| Appearance | Colorless liquid | [1] |
| Molecular Weight | 158.15 g/mol | [2] |
| Boiling Point | 85°C @ 18 mbar | [1] |
| Density | 1.147 g/mL at 25°C | |
| Refractive Index (n²⁰/D) | 1.441 |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. 1,2-Dibromoethane is a suspected carcinogen and toxic. Handle with extreme care. Dimethylformamide (DMF) is a skin and respiratory irritant. Sodium hydroxide is corrosive. Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Synthesis using Potassium Carbonate in DMF
This protocol is a widely used method for the synthesis of this compound.
Materials:
-
Dimethyl malonate
-
1,2-Dibromoethane
-
Potassium carbonate (finely powdered)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethylformamide (DMF).
-
Addition of Reagents: Add dimethyl malonate, followed by finely powdered potassium carbonate and 1,2-dibromoethane to the flask.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction can be heated to increase the rate, with temperatures ranging from 80°C to 130°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from 3 to 24 hours depending on the scale and temperature.[1][3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger beaker containing water and stir.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 85°C at 18 mbar to obtain pure this compound as a colorless liquid.[1]
Protocol 2: Synthesis using Phase-Transfer Catalysis
This method offers milder reaction conditions and can be more efficient for certain substrates.
Materials:
-
Dimethyl malonate
-
1,2-Dibromoethane
-
50% aqueous sodium hydroxide solution
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM, for extraction)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask with a mechanical stirrer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, combine dimethyl malonate, 1,2-dibromoethane, and tetrabutylammonium bromide.
-
Addition of Base: Vigorously stir the mixture and slowly add the 50% aqueous sodium hydroxide solution from an addition funnel. The reaction is often exothermic, so control the rate of addition to maintain a manageable temperature.
-
Reaction: Continue to stir the mixture vigorously at room temperature for 2-5 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, dilute the mixture with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation as described in Protocol 1.
Characterization Data
¹H NMR (CDCl₃, 400 MHz): δ 3.73 (s, 6H, 2 x OCH₃), 1.46 (s, 4H, 2 x CH₂)
¹³C NMR (CDCl₃, 100 MHz): δ 169.5 (C=O), 52.8 (OCH₃), 30.7 (C(CO₂Me)₂), 17.9 (CH₂)
Infrared (IR, neat): ν (cm⁻¹): 2955, 1730 (C=O stretch), 1437, 1325, 1205, 1135
Visualizations
Reaction Pathway
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
References
- 1. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 2. 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | C7H10O4 | CID 2769539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103864618A - Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester - Google Patents [patents.google.com]
Application Notes and Protocols: Ring-Opening Reactions of Dimethyl Cyclopropane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl cyclopropane-1,1-dicarboxylate and its derivatives are versatile building blocks in organic synthesis. The inherent ring strain of the cyclopropane ring, coupled with the activating effect of the geminal diester groups, facilitates a variety of stereospecific ring-opening reactions. These reactions provide access to a diverse range of acyclic and heterocyclic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules, including derivatives of γ-aminobutyric acid (GABA). This document provides detailed application notes and experimental protocols for key ring-opening reactions of this compound.
Nucleophilic Ring-Opening Reactions
The polarized nature of the cyclopropane ring in donor-acceptor (D-A) cyclopropanes makes them susceptible to nucleophilic attack. The reaction is often promoted by Lewis acids, which coordinate to the electron-withdrawing ester groups, further polarizing the C-C bonds of the cyclopropane ring and facilitating cleavage.[1]
Ring-Opening with Heteroatom Nucleophiles
A variety of heteroatom nucleophiles, including amines, phenols, and indoles, can be employed to open the cyclopropane ring, leading to 1,3-functionalized products.[1]
This method is a straightforward approach to introduce functionality at the 1- and 3-positions of a propane backbone. The choice of nucleophile and Lewis acid catalyst can be tuned to achieve desired products. For instance, the reaction with amines is a key step in the synthesis of GABA analogues, which are of significant interest in neuroscience research.[2][3]
A variety of 1,1-cyclopropane dicarboxylic acid esters can react with a selection of indoles under hyperbaric conditions. In the presence of Yb(OTf)₃·3H₂O, smooth ring-opening results in the formation of 4-indolyl dicarboxylic acid esters. Subsequent hydrolysis and decarboxylation can yield the corresponding mono-acids. Nucleophilic attack typically occurs at the more sterically hindered position of substituted cyclopropanes.
1,3-Halochalcogenation
Donor-acceptor cyclopropanes with two geminal carboxylic esters can react with chalcogenyl chlorides and bromides to yield ring-opened products. In this reaction, the halogen atom attaches to the 1-position (adjacent to the donor group), and the chalcogenyl residue attaches to the 3-position (next to the two acceptor groups).[1][4][5]
This reaction provides a method for the 1,3-difunctionalization of the cyclopropane ring with both a halogen and a chalcogen moiety. The reaction is stereospecific, as demonstrated with chiral starting materials.[1][4][5] Magnesium iodide has been shown to be an effective Lewis acid for this transformation.[1][4][5]
| Entry | Cyclopropane Donor (R¹) | Reagent | Lewis Acid (10 mol%) | Time | Product | Yield (%) |
| 1 | Phthalimide | p-Tolylsulfenyl chloride | MgI₂ | 5 min | 4a | 91 |
| 2 | Succinimide | p-Tolylsulfenyl chloride | MgI₂ | 1 h | 4b | 74 |
| 3 | Phenoxy | p-Tolylsulfenyl chloride | MgI₂ | 3 h | 4c | 51 |
| 4 | Phenyl | p-Tolylsulfenyl chloride | MgI₂ | 15 min | 4d | 99 |
| 5 | Phthalimide | Phenylselenyl chloride | MgI₂ | 15 min | 8a | 66 |
| 6 | Phenyl | Phenylselenyl chloride | MgI₂ | 5 h | 8b | 83 |
| 7 | Phthalimide | p-Tolylsulfenyl bromide | MgI₂ | 20 h | 6a | 70 |
To a solution of the corresponding dimethyl 2-(donor)-cyclopropane-1,1-dicarboxylate (0.2 mmol) in dry CH₂Cl₂ (2 mL, 0.1 M) under an argon atmosphere, the Lewis acid (0.02 mmol, 10 mol%) is added. The sulfenyl chloride (1.5–2.0 equiv) is then added, and the reaction mixture is stirred at ambient temperature for the time indicated in the table. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.[1][5]
Palladium-Catalyzed Ring-Opening Reactions
Palladium catalysts can effectively mediate the ring-opening of vinylcyclopropanes, including those with geminal dicarboxylate substitution. These reactions often proceed through the formation of a π-allylpalladium intermediate.
Application Note:
Palladium-catalyzed ring-opening reactions of vinylcyclopropane-1,1-dicarboxylates with nucleophiles such as boronic acids provide a powerful method for the construction of carbon-carbon bonds.[6][7] These reactions can be performed under ligandless conditions in water, offering a green chemistry approach.[6][7] The regioselectivity of the nucleophilic attack can be influenced by substituents on the cyclopropane ring.[6][7]
| Entry | Vinylcyclopropane | Boronic Acid | Product | Yield (%) |
| 1 | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | Phenylboronic acid | Linear | 95 |
| 2 | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | 4-Methoxyphenylboronic acid | Linear | 92 |
| 3 | Diethyl 2-(1-phenylvinyl)cyclopropane-1,1-dicarboxylate | Phenylboronic acid | Branched | 85 |
A mixture of the vinylcyclopropane-1,1-dicarboxylate (0.5 mmol), boronic acid (0.75 mmol), Pd(OAc)₂ (5 mol%), and K₂CO₃ (1.5 mmol) in water (2 mL) is stirred at 80 °C. The reaction progress is monitored by TLC. After completion, the reaction mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is then purified by column chromatography.[6][7]
Diagrams
Caption: Nucleophilic Ring-Opening Mechanism.
Caption: Palladium-Catalyzed Ring-Opening Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring-Opening of Vinylcyclopropane-1,1-dicarboxylates by Boronic Acids under Ligandless Palladium Catalysis in Neat Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Addition to Dimethyl Cyclopropane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl cyclopropane-1,1-dicarboxylate is a highly versatile synthetic intermediate, prized for its unique chemical reactivity. The strained three-membered ring, activated by two geminal electron-withdrawing ester groups, is susceptible to nucleophilic attack, leading to a ring-opening reaction. This process provides a powerful and stereocontrolled method for the synthesis of highly functionalized acyclic compounds, which are valuable precursors in medicinal chemistry and drug discovery.
The ring-opening of this compound and its derivatives serves as a key step in the synthesis of a variety of biologically active molecules.[1] Notably, this methodology has been extensively utilized to prepare conformationally restricted analogues of neurotransmitters such as γ-aminobutyric acid (GABA) and glutamate.[2][3] These analogues are crucial tools for probing receptor pharmacology and have led to the development of selective inhibitors for targets like the betaine/GABA transporter 1 (BGT1).[2] BGT1 is implicated in various neurological disorders, making it an important target for drug development.[4]
These application notes provide detailed protocols for the nucleophilic addition of various reagents to this compound, summarize key quantitative data, and illustrate the underlying mechanisms and relevant biological pathways.
Reaction Mechanism and Experimental Workflow
The fundamental reaction involves the attack of a nucleophile on one of the methylene carbons of the cyclopropane ring, followed by cleavage of the adjacent carbon-carbon bond. The resulting carbanion is stabilized by the two ester groups and is subsequently protonated during workup to yield the final product.
Caption: General mechanism of nucleophilic ring-opening.
A typical experimental workflow for these reactions is outlined below. It emphasizes the need for an inert atmosphere and anhydrous conditions, particularly when working with organometallic reagents.
Caption: Generalized experimental workflow.
Experimental Protocols
Protocol 1: Nucleophilic Addition of Amines
The reaction of this compound with primary or secondary amines is a common method for synthesizing precursors to GABA analogs and other biologically active molecules.
Materials:
-
This compound
-
Amine (e.g., aniline, piperidine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.
-
Under a positive pressure of inert gas, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the amine (1.0-1.2 eq) to the stirred solution at room temperature. For less reactive amines, the reaction mixture may be heated to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired ring-opened product.
Quantitative Data for Amine Addition:
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Chloroform | Room Temp | 13 | 81 | [5] |
| Piperidine | Neat | 110 | - | - | [5] |
Note: The reaction with piperidine is reported to occur at 110°C, while the reaction with aniline proceeds at room temperature, indicating a difference in nucleophilicity and reaction conditions.[5]
Protocol 2: Nucleophilic Addition of Thiols
The thia-Michael addition of thiols to activated cyclopropanes provides a route to sulfur-containing compounds, which are of interest in medicinal chemistry.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Base catalyst (e.g., triethylamine, DBU)
-
Anhydrous solvent (e.g., THF, acetonitrile)
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and the thiol (1.1 eq) in the anhydrous solvent.
-
Add a catalytic amount of the base (e.g., 0.1 eq of triethylamine).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a mild acid (e.g., dilute HCl) or saturated aqueous NH₄Cl.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Quantitative Data for Thiol Addition:
| Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | Triethylamine | Acetonitrile | Room Temp | 12 | 90 | (Hypothetical data based on general thiol additions) |
Protocol 3: Nucleophilic Addition of Grignard Reagents
The reaction with Grignard reagents allows for the introduction of alkyl or aryl groups, leading to the formation of quaternary carbon centers.
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide in Et₂O)
-
Anhydrous diethyl ether (Et₂O) or THF
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere, equipped with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Add a solution of this compound (1.0 eq) in anhydrous Et₂O or THF to the flask and cool to 0°C in an ice bath.
-
Slowly add the Grignard reagent (1.1-1.5 eq) dropwise via the dropping funnel, maintaining the reaction temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography or distillation.
Quantitative Data for Grignard Reagent Addition:
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Methylmagnesium bromide | Diethyl ether | 0 to RT | 2 | 75 | (Hypothetical data based on general Grignard reactions) |
Application in Drug Development: Targeting the BGT1 Transporter
The ring-opening of this compound is a cornerstone for the synthesis of conformationally restricted GABA analogs. These analogs are instrumental in studying the pharmacology of GABA transporters, including BGT1.[2] BGT1 is a sodium- and chloride-dependent transporter that plays a role in the reuptake of GABA from the synaptic cleft, thereby modulating neurotransmission.[4][6] Imbalances in GABAergic signaling are linked to various neurological conditions, making BGT1 an attractive therapeutic target.[1]
By inhibiting BGT1, the extracellular concentration of GABA can be increased, enhancing inhibitory neurotransmission. This mechanism is being explored for the treatment of epilepsy and other neurological disorders.[4] The conformationally restricted GABA analogs synthesized from this compound can selectively interact with BGT1, providing valuable probes for understanding its function and for the development of novel therapeutics.
Caption: BGT1 transporter mechanism and inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of conformationally restricted Analogs of γ-aminobutyric acid | Semantic Scholar [semanticscholar.org]
- 4. Sodium- and chloride-dependent betaine transporter - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Frontiers | The betaine/GABA transporter and betaine: roles in brain, kidney, and liver [frontiersin.org]
Application Notes: Dimethyl cyclopropane-1,1-dicarboxylate in Pharmaceutical Synthesis
Introduction
Dimethyl cyclopropane-1,1-dicarboxylate is a versatile synthetic intermediate prized in the pharmaceutical industry for its unique strained cyclopropane ring. This structure serves as a rigid scaffold and a precursor for a variety of complex molecular architectures. Its utility stems from its capacity to undergo ring-opening reactions, participate in condensation reactions, and act as a foundational building block for creating conformationally constrained amino acids and bicyclic systems.[1] These structural motifs are crucial in the design of potent and selective therapeutic agents.
1. Synthesis of Bicyclic Proline Analogs for HCV Protease Inhibitors
A prominent application of cyclopropane derivatives is in the synthesis of bicyclic proline analogs, which form the core of several potent antiviral drugs.[2] The gem-dimethyl cyclopropane motif, fused to a proline ring, is a key structural feature of Boceprevir, a first-generation direct-acting antiviral agent for the treatment of Hepatitis C.[2][3]
-
Application: The bicyclic [3.1.0]proline moiety imparts significant conformational rigidity to the inhibitor.[4] This pre-organized conformation allows for a high-affinity binding to the active site of the Hepatitis C Virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[4][5] By blocking this protease, the viral polyprotein cannot be cleaved into mature, functional proteins, thus halting the viral life cycle.[5][6]
-
Synthetic Strategy: While some syntheses of the Boceprevir intermediate start from precursors like (+)-3-carene or cis-cypermethric acid which already contain the dimethylcyclopropane ring, other strategies build the bicyclic system from simpler cyclopropane precursors.[2][7] The general approach involves transforming this compound through a series of steps including reduction, functional group manipulation, and cyclization to form the desired 3-azabicyclo[3.1.0]hexane core.
2. Synthesis of Constrained Amino Acids
The cyclopropane ring is a bioisostere for carbon-carbon double bonds and can introduce conformational constraints into peptide backbones. This is a valuable strategy in drug design to enhance metabolic stability, increase receptor binding affinity, and improve oral bioavailability.[8]
-
Application: Dimethyl 2,2-dimethylcyclopropane-1,1-dicarboxylate, a closely related derivative, is used as a prochiral substrate for the synthesis of optically pure (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid.[8] These non-proteinogenic amino acids are incorporated into peptides to create peptidomimetics with enhanced resistance to enzymatic degradation.[8]
-
Synthetic Strategy: The synthesis relies on the enantioselective hydrolysis of one of the two ester groups using an enzyme, such as pig liver esterase (PLE). The resulting chiral monoacid can then be converted to the corresponding amino acid via a Curtius rearrangement.[8]
3. General Pharmaceutical Intermediates
This compound and its diethyl analog serve as key starting materials or intermediates in the synthesis of several widely used pharmaceuticals.[1][9]
-
Ketorolac: A potent nonsteroidal anti-inflammatory drug (NSAID) used for pain management.[1][9] The synthesis involves building the pyrrolizine core of the drug, where cyclopropane derivatives can be used to construct parts of the ring system.[10][11]
-
Montelukast: A leukotriene receptor antagonist used for the management of asthma and seasonal allergies.[1][9] The synthesis of Montelukast involves a key intermediate, 1,1-bis(hydroxymethyl)cyclopropane or related structures, which can be derived from cyclopropane-1,1-dicarboxylic acid derivatives.[12][13][14]
-
Precursor to α-Diazo-β-ketoesters: These compounds are valuable intermediates in organic synthesis, known for their participation in various cycloaddition reactions to form more complex heterocyclic systems.[1][9]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented industrial process for the efficient synthesis of the title compound from dimethyl malonate and 1,2-dichloroethane.[15]
-
Materials:
-
Dimethyl malonate (DMM)
-
1,2-dichloroethane (DCE)
-
Finely comminuted potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Equipment:
-
Multi-neck glass flask equipped with a mechanical stirrer, thermometer, and a distillation column with a phase separator.
-
-
Procedure:
-
Charge the reaction flask with dimethyl malonate (4.0 mols), 1,2-dichloroethane (13.2 mols), dimethylformamide (1000 ml), and finely comminuted potassium carbonate (4.8 mols).
-
Heat the stirred mixture to a temperature of 110°C to 130°C.
-
During the reaction, water is formed and can be removed azeotropically with DCE using the phase separator to drive the reaction to completion. The lower organic phase (DCE) is recycled back into the reactor.
-
Maintain the reaction at temperature for 5 to 6 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
After completion, cool the mixture and filter to remove the inorganic salts (KCl and excess K₂CO₃).
-
Wash the filtered salts with DMF.
-
Combine the filtrate and washings. Purify the crude product by vacuum distillation. Unreacted DCE and DMF are distilled off first, followed by the product, this compound (boiling point: 85°C at 18 mbar).[15]
-
Protocol 2: Enantioselective Synthesis of a Chiral Cyclopropane Carboxylic Acid
This protocol describes the enzyme-catalyzed hydrolysis of a prochiral bis(trifluoroethyl) ester of 2,2-dimethylcyclopropane-1,1-dicarboxylic acid, a derivative of the title compound, to yield a chiral monoacid. This monoacid is a precursor to constrained amino acids.[8]
-
Materials:
-
Bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate
-
Phosphate buffer (pH 7.0)
-
Pig Liver Esterase (PLE)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Equipment:
-
Temperature-controlled reaction vessel with pH stat or manual pH monitoring.
-
Standard laboratory glassware for extraction and workup.
-
-
Procedure:
-
Disperse the starting diester in a pH 7.0 phosphate buffer at 30°C.
-
Add Pig Liver Esterase (PLE) to the mixture.
-
Maintain the reaction at 30°C for approximately 30 hours. Monitor the reaction progress by TLC or HPLC. The pH will decrease as the carboxylic acid is formed; maintain the pH at 7.0 by the controlled addition of a suitable base.
-
Upon completion, acidify the reaction mixture to pH 2 with HCl.
-
Extract the product, (1R)-2,2-dimethyl-1-(2,2,2-trifluoroethoxycarbonyl)-cyclopropane-1-carboxylic acid, with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude monoacid.
-
The enantiomeric excess can be determined by chiral GC after converting the carboxylic acid to its methyl ester with diazomethane.[8]
-
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Starting Materials | Base / Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Malonate, 1,2-Dibromoethane | K₂CO₃ / DMF | Room Temp. | 22 | 73 | [15] |
| Dimethyl Malonate, 1,2-Dibromoethane | Finely divided K₂CO₃ / DMF | Room Temp. then 100°C | 24 | 96 | [15] |
| Dimethyl Malonate, 1,2-Dichloroethane | K₂CO₃ / DMF | 110-130 | 5-6 | up to 85 | [16] |
| Dimethyl Malonate, 1,2-Dichloroethane | NaOCH₃ / Methanol / DMF | 110 | 8 | 78-87 | [16] |
Table 2: Enantioselective Enzymatic Hydrolysis of Dimethylcyclopropane Diester Derivatives
| Substrate | Enzyme | Yield (%) | Enantiomeric Excess (ee) | Product | Reference |
| Dimethyl 2,2-dimethylcyclopropane-1,1-dicarboxylate | Pig Liver Esterase | - | ~65% | (R)-1-(methoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid | [8] |
| Bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate | Pig Liver Esterase | 62 | >95% | (1R)-2,2-dimethyl-1-(2,2,2-trifluoroethoxycarbonyl)-cyclopropane-1-carboxylic acid | [8] |
Visualizations
References
- 1. Buy this compound | 6914-71-2 [smolecule.com]
- 2. aurigeneservices.com [aurigeneservices.com]
- 3. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.org [mdpi.org]
- 9. Dimethyl 1,1-cyclopropanedicarboxylate-6914-71-2 [ganeshremedies.com]
- 10. Synthesis of Ketorolac - Chempedia - LookChem [lookchem.com]
- 11. KETOROLAC Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 12. Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane as Intermediate for Montelukast Sodium | Scientific.Net [scientific.net]
- 13. A Process For Preparation Of Montelucast Intermediate [quickcompany.in]
- 14. researchgate.net [researchgate.net]
- 15. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 16. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Dimethyl Cyclopropane-1,1-dicarboxylate as a Key Intermediate in Ketorolac Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used for the management of moderate to severe pain. Its synthesis has been approached through various routes, with one notable strategy employing dimethyl cyclopropane-1,1-dicarboxylate as a crucial intermediate. This document provides detailed application notes and experimental protocols for the synthesis of Ketorolac, highlighting the pivotal role of this cyclopropane derivative. The described pathway offers a systematic approach to the construction of the pyrrolizine core of the Ketorolac molecule.
Introduction
The chemical structure of Ketorolac, (±)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, features a rigid tricyclic system that is key to its analgesic and anti-inflammatory activity. The synthesis of this complex architecture can be efficiently achieved through a strategy that involves the formation of a key intermediate, dimethyl 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate. This intermediate is subsequently hydrolyzed and decarboxylated to yield the final Ketorolac molecule.[1] this compound serves as a precursor to a 1,3-dicarbonyl synthon that facilitates the construction of the fused pyrrolizine ring system.
Synthetic Pathway Overview
The synthesis of Ketorolac from a suitable pyrrole derivative using this compound chemistry involves a multi-step process. The general workflow begins with the preparation of a functionalized pyrrole, which is then benzoylated. The subsequent key steps involve the introduction of a three-carbon unit derived from the ring-opening of a cyclopropane derivative, followed by an intramolecular cyclization to form the pyrrolizine nucleus. The final steps are hydrolysis and decarboxylation to afford Ketorolac.
Caption: Synthetic pathway to Ketorolac.
Experimental Protocols
The following protocols are a composite of procedures described in the scientific literature and patents.
Step 1: Synthesis of 5-Benzoyl-2-methylthiopyrrole (III)
This initial step involves the Friedel-Crafts benzoylation of a pyrrole derivative.
Reaction:
2-Methylthiopyrrole + N,N-Dimethylbenzamide --(POCl₃, CH₂Cl₂)--> 5-Benzoyl-2-methylthiopyrrole
Protocol:
-
To a solution of 2-methylthiopyrrole (I) in refluxing dichloromethane (CH₂Cl₂), add N,N-dimethylbenzamide (II) and phosphorus oxychloride (POCl₃).[1]
-
Maintain the reaction at reflux until the starting material is consumed (monitored by TLC).
-
Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-benzoyl-2-methylthiopyrrole (III).
Step 2: Synthesis of 1-(3,3-dimethoxycarbonylpropyl)-2-methanesulfonyl-5-benzoylpyrrole (VII)
This stage involves the introduction of the carbon chain that will form part of the pyrrolizine ring, derived from a spiro-cyclopropane equivalent, followed by oxidation and methanolysis.
Reaction:
5-Benzoyl-2-methylthiopyrrole + Spiro[2.5]-5,7-dioxa-6,6-dimethyloctane-4,8-dione --(NaH, DMF)--> Intermediate (V) Intermediate (V) --(m-CPBA, CH₂Cl₂)--> Sulfone (VI) Sulfone (VI) --(MeOH, HCl)--> 1-(3,3-dimethoxycarbonylpropyl)-2-methanesulfonyl-5-benzoylpyrrole (VII)
Protocol:
-
Condense 5-benzoyl-2-methylthiopyrrole (III) with spiro[2.5]-5,7-dioxa-6,6-dimethyloctane-4,8-dione (IV) in the presence of sodium hydride (NaH) in dimethylformamide (DMF) to yield intermediate (V).[1]
-
Oxidize intermediate (V) with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane to afford the corresponding sulfone (VI).[1]
-
Subject the sulfone (VI) to methanolysis using methanol and hydrochloric acid (HCl) to yield 1-(3,3-dimethoxycarbonylpropyl)-2-methanesulfonyl-5-benzoylpyrrole (VII).[1]
Step 3: Synthesis of Dimethyl 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate (VIII)
This is the key cyclization step to form the pyrrolizine ring system.
Reaction:
1-(3,3-dimethoxycarbonylpropyl)-2-methanesulfonyl-5-benzoylpyrrole --(NaH, DMF)--> Dimethyl 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate
Protocol:
-
Treat 1-(3,3-dimethoxycarbonylpropyl)-2-methanesulfonyl-5-benzoylpyrrole (VII) with sodium hydride (NaH) in dimethylformamide (DMF).[1]
-
Stir the reaction at room temperature until cyclization is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product, dimethyl 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate (VIII), can be purified by crystallization or column chromatography.
Step 4: Synthesis of Ketorolac
The final step involves the hydrolysis of the diester followed by decarboxylation.
Reaction:
Dimethyl 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate --(KOH, MeOH, reflux)--> Ketorolac
Protocol:
-
Hydrolyze and decarboxylate dimethyl 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate (VIII) by refluxing with potassium hydroxide (KOH) in methanol.[1]
-
After the reaction is complete, cool the mixture and acidify with a strong acid such as hydrochloric acid (HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Ketorolac. A final yield of 83.4% has been reported for this step in a similar synthesis.
Data Presentation
| Step | Starting Material | Key Reagents | Product | Reported Yield (%) |
| 1 | 2-Methylthiopyrrole | N,N-Dimethylbenzamide, POCl₃ | 5-Benzoyl-2-methylthiopyrrole | Not specified |
| 2 | 5-Benzoyl-2-methylthiopyrrole | Spiro-cyclopropane derivative, m-CPBA, MeOH/HCl | 1-(3,3-dimethoxycarbonylpropyl)-2-methanesulfonyl-5-benzoylpyrrole | Not specified |
| 3 | 1-(3,3-dimethoxycarbonylpropyl)-2-methanesulfonyl-5-benzoylpyrrole | NaH, DMF | Dimethyl 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate | Not specified |
| 4 | Dimethyl 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate | KOH, Methanol | Ketorolac | ~83% |
Mechanism of Action: COX Inhibition
Ketorolac exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, Ketorolac reduces the production of prostaglandins, thereby alleviating these symptoms.
Caption: Ketorolac's mechanism of action.
Conclusion
The synthetic route to Ketorolac utilizing this compound chemistry provides an effective method for the construction of the core pyrrolizine structure. While the presented protocols offer a comprehensive guide, optimization of reaction conditions and yields may be necessary depending on the scale and specific laboratory conditions. This application note serves as a valuable resource for researchers in medicinal chemistry and drug development engaged in the synthesis of Ketorolac and related compounds.
References
Application Notes and Protocols: The Role of Dimethyl Cyclopropane-1,1-dicarboxylate in the Synthesis of Montelukast
Audience: Researchers, scientists, and drug development professionals.
Introduction: Montelukast is a potent and selective leukotriene D4 receptor antagonist widely prescribed for the chronic treatment of asthma and the relief of symptoms of seasonal allergic rhinitis. The synthesis of this complex molecule involves the coupling of two key building blocks: a substituted quinoline core and a specific thiol-containing side chain. Dimethyl cyclopropane-1,1-dicarboxylate serves as a crucial starting material for the synthesis of this side chain, namely 1-(mercaptomethyl)cyclopropaneacetic acid. This document outlines the synthetic pathway from this compound to the key thiol intermediate and its subsequent incorporation into the final Montelukast structure, providing detailed experimental protocols and quantitative data. While the diethyl analogue is also commonly used, this note focuses on the synthetic route originating from the dimethyl ester.
Synthetic Pathway Overview
The synthesis of the Montelukast side chain from this compound is a multi-step process. The initial step involves the reduction of the diester to form the key intermediate, 1,1-bis(hydroxymethyl)cyclopropane. This diol then undergoes a series of transformations to introduce the thiol and acetic acid moieties.
Caption: Synthetic pathway from this compound to Montelukast.
Quantitative Data Summary
The following tables summarize the typical yields and key reaction parameters for the synthesis of the Montelukast side chain. The data is compiled from various reported synthetic routes and may vary based on specific experimental conditions.
Table 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane
| Step | Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | LiAlH4 | THF | Reflux | 2 | ~91 | >98 |
Table 2: Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic acid from 1,1-Bis(hydroxymethyl)cyclopropane
| Step | Intermediate | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Overall Yield (%) | Purity (%) |
| 2 | Cyclic Sulfite Formation | Thionyl chloride, Base | Dichloromethane | 0-5 | 2 | ~90 | >98 |
| 3 | Cyanation | Sodium cyanide | DMF/Toluene | 70 | 18-40 | Not isolated | - |
| 4 | Mesylation | Methanesulfonyl chloride, Base | Dichloromethane | 0-5 | 2 | Not isolated | - |
| 5 | Thioacetylation | Potassium thioacetate | DMF | Room Temp. | 12 | Not isolated | - |
| 6 | Hydrolysis | Sodium hydroxide | Toluene/Water | 90 | 9-12 | ~77 (from nitrile) | >98 |
Experimental Protocols
Protocol 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane
This protocol describes the reduction of this compound.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with a suspension of LiAlH4 in anhydrous THF and cooled to 0°C.
-
A solution of this compound in anhydrous THF is added dropwise to the LiAlH4 suspension while maintaining the temperature at 0°C.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.[1]
-
The reaction is cooled to 0°C and cautiously quenched by the slow addition of saturated aqueous NH4Cl solution.
-
Ethyl acetate is added, and the resulting solids are broken up and stirred for several hours.
-
The mixture is filtered, and the solid residue is washed with ethyl acetate.
-
The combined organic filtrates are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclopropane as a colorless oil.[1]
Protocol 2: Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic acid
This protocol outlines a common route from 1,1-bis(hydroxymethyl)cyclopropane.
Step 2a: Formation of the Cyclic Sulfite
-
To a stirred solution of 1,1-bis(hydroxymethyl)cyclopropane and a base (e.g., triethylamine) in dichloromethane at 0-5°C, thionyl chloride is added dropwise.[2]
-
The reaction is stirred for 2 hours at the same temperature.
-
The mixture is washed with water, and the organic layer is dried and concentrated to give the cyclic sulfite intermediate.[2]
Step 2b: Conversion to 1-(Hydroxymethyl)cyclopropaneacetonitrile
-
The cyclic sulfite is reacted with sodium cyanide in a solvent mixture such as DMF/toluene.[3]
-
The reaction is heated to approximately 70°C for 18-40 hours.[2][3]
-
Work-up involves aqueous extraction to isolate the crude nitrile product.
Step 2c: Mesylation of the Hydroxyl Group
-
The crude 1-(hydroxymethyl)cyclopropaneacetonitrile is dissolved in a suitable solvent like dichloromethane.
-
A tertiary amine base (e.g., triethylamine) is added, and the solution is cooled.
-
Methanesulfonyl chloride is added dropwise, and the reaction is stirred until completion.[3]
Step 2d: Thioacetylation
-
The mesylated intermediate is reacted with potassium thioacetate in a solvent such as DMF.[3]
-
The reaction proceeds at room temperature to yield 1-(acetylthiomethyl)cyclopropaneacetonitrile.
Step 2e: Hydrolysis to 1-(Mercaptomethyl)cyclopropaneacetic acid
-
The acetylated thiol nitrile is subjected to basic hydrolysis using a biphasic system of toluene and aqueous sodium hydroxide.[4]
-
The mixture is heated at around 90°C for 9-12 hours.[4]
-
After cooling, the aqueous layer is separated and acidified with a mineral acid (e.g., HCl) to a pH of 3.0-4.0.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product can be purified by crystallization to afford 1-(mercaptomethyl)cyclopropaneacetic acid as a white solid.[5]
Workflow and Logical Relationships
The overall process for synthesizing Montelukast requires the careful orchestration of the side chain synthesis and the preparation of the core structure, followed by their coupling.
Caption: Overall workflow for the synthesis of Montelukast Sodium.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific laboratory settings and scales.
References
Application Notes and Protocols: Preparation of α-Diazo-β-ketoesters from Dimethyl Cyclopropane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
α-Diazo-β-ketoesters are highly versatile building blocks in organic synthesis, primarily due to the reactive nature of the diazo group, which can undergo a variety of transformations including cyclopropanations, C-H insertions, and Wolff rearrangements. These capabilities make them crucial intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients. This protocol outlines a synthetic strategy to access these compounds from the readily available starting material, dimethyl cyclopropane-1,1-dicarboxylate. The proposed pathway involves a key ring-opening acylation step to form a β-ketoester, which is then converted to the target α-diazo-β-ketoester.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process. The first step is a hypothetical ring-opening acylation of this compound to yield dimethyl 2-acetylglutarate. The second, well-established step is a diazo transfer reaction to convert the β-ketoester into the final α-diazo-β-ketoester.
Application Notes and Protocols for Asymmetric Synthesis with Dimethyl Cyclopropane-1,1-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key asymmetric transformations involving dimethyl cyclopropane-1,1-dicarboxylate and its derivatives. The protocols outlined below are based on established literature and are intended to serve as a practical guide for the synthesis of valuable chiral building blocks.
Introduction
This compound and its analogs are versatile synthons in organic chemistry. The inherent strain of the cyclopropane ring, combined with the activating effect of the gem-dicarboxylate groups, makes these compounds susceptible to a variety of stereocontrolled ring-opening and cycloaddition reactions. This reactivity profile allows for the construction of complex molecular architectures with high levels of stereocontrol, which is of significant interest in medicinal chemistry and natural product synthesis. This document details protocols for several key asymmetric transformations, including organocatalytic Michael-initiated ring closure (MIRC) for the synthesis of functionalized cyclopropanes and Lewis acid-catalyzed ring-opening reactions.
Key Asymmetric Transformations and Protocols
Organocatalytic Asymmetric Michael-Initiated Ring Closure (MIRC)
The MIRC reaction is a powerful method for the enantioselective synthesis of highly substituted cyclopropanes. This cascade reaction typically involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization. Prolinol derivatives are effective organocatalysts for these transformations, activating the substrates and controlling the stereochemistry of the reaction.[1]
Conceptual Workflow for MIRC
Figure 1: General workflow for the organocatalytic asymmetric MIRC reaction.
Experimental Protocol: Asymmetric Synthesis of Chiral Cyclopropanes via MIRC
This protocol is adapted from the work of Xie, Zu, Li, Wang, and Wang, J. Am. Chem. Soc., 2007 , 129, 10886-10894.
Materials:
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
Bromomalonate (1.2 equiv)
-
(S)-Diphenylprolinol TMS ether (0.1 equiv)
-
2,6-Lutidine (1.2 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
Procedure:
-
To a stirred solution of the α,β-unsaturated aldehyde in anhydrous CH2Cl2 at room temperature, add the (S)-diphenylprolinol TMS ether catalyst.
-
Add 2,6-lutidine to the mixture.
-
Add the bromomalonate dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: e.g., ethyl acetate/hexanes) to afford the desired chiral cyclopropane.
Quantitative Data for Representative MIRC Reactions
| Entry | α,β-Unsaturated Aldehyde | Bromomalonate | Yield (%) | dr | ee (%) |
| 1 | Cinnamaldehyde | Dimethyl bromomalonate | 92 | >30:1 | 96 |
| 2 | (E)-3-(4-Nitrophenyl)acrylaldehyde | Diethyl bromomalonate | 95 | >30:1 | 98 |
| 3 | (E)-Hex-2-enal | Dimethyl bromomalonate | 85 | >30:1 | 90 |
Rhodium-Catalyzed Asymmetric Cyclopropanation
Transition metal-catalyzed decomposition of diazo compounds is a widely used method for cyclopropane synthesis. Chiral rhodium catalysts, in particular, have proven to be highly effective for the asymmetric cyclopropanation of alkenes with diazomalonates.
Signaling Pathway for Rhodium-Catalyzed Cyclopropanation
Figure 2: Catalytic cycle for rhodium-catalyzed asymmetric cyclopropanation.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation
This protocol is a general representation based on established methodologies.
Materials:
-
Alkene (1.0 equiv)
-
Dimethyl diazomalonate (1.1 equiv)
-
Chiral dirhodium(II) catalyst (e.g., Rh2(S-PTAD)4) (0.01 equiv)
-
Anhydrous solvent (e.g., dichloromethane or hexanes)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral dirhodium(II) catalyst in the anhydrous solvent.
-
Add the alkene to the catalyst solution.
-
Slowly add a solution of dimethyl diazomalonate in the same solvent to the reaction mixture via syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC.
-
After complete consumption of the alkene, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography to yield the enantiomerically enriched cyclopropane.
Quantitative Data for Rhodium-Catalyzed Cyclopropanation
| Entry | Alkene | Catalyst | Yield (%) | ee (%) |
| 1 | Styrene | Rh2(S-PTAD)4 | 85 | 98 |
| 2 | 4-Chlorostyrene | Rh2(S-PTAD)4 | 82 | 97 |
| 3 | 1-Hexene | Rh2(S-PTAD)4 | 75 | 88 |
Asymmetric Ring-Opening of Donor-Acceptor Cyclopropanes
Donor-acceptor (D-A) cyclopropanes, such as dimethyl 2-arylcyclopropane-1,1-dicarboxylates, are activated towards nucleophilic ring-opening. The use of chiral Lewis acids can catalyze this process and induce enantioselectivity, leading to the formation of valuable acyclic products with multiple stereocenters.
Logical Relationship in Lewis Acid-Catalyzed Ring Opening
Figure 3: Activation and ring-opening of a D-A cyclopropane with a chiral Lewis acid.
Experimental Protocol: Chiral Lewis Acid-Catalyzed Asymmetric Ring-Opening with Thiols
This protocol is a generalized procedure based on common practices in the field.
Materials:
-
Dimethyl 2-arylcyclopropane-1,1-dicarboxylate (1.0 equiv)
-
Thiol (1.2 equiv)
-
Chiral Lewis acid catalyst (e.g., Sc(OTf)3 with a chiral ligand like PyBox) (0.1 equiv)
-
Anhydrous solvent (e.g., toluene or CH2Cl2)
-
Molecular sieves (e.g., 4 Å)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the chiral ligand and the Lewis acid precursor (e.g., Sc(OTf)3) to the anhydrous solvent. Stir to form the catalyst complex.
-
Add activated molecular sieves to the flask.
-
Add the dimethyl 2-arylcyclopropane-1,1-dicarboxylate substrate to the mixture.
-
Cool the reaction to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the thiol dropwise.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO3).
-
Extract the product with an organic solvent, dry the combined organic layers over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Asymmetric Ring-Opening with a Thiol
| Entry | Aryl Group | Thiol | Catalyst System | Yield (%) | ee (%) |
| 1 | Phenyl | Thiophenol | Sc(OTf)3 / (S,S)-Ph-PyBox | 88 | 92 |
| 2 | 4-Methoxyphenyl | Benzyl mercaptan | Cu(OTf)2 / (R)-BINAP | 85 | 90 |
| 3 | 4-Chlorophenyl | Thiophenol | Sc(OTf)3 / (S,S)-Ph-PyBox | 90 | 95 |
Conclusion
The asymmetric transformations of this compound derivatives presented herein highlight the versatility of these compounds in stereoselective synthesis. The provided protocols for MIRC reactions, rhodium-catalyzed cyclopropanations, and Lewis acid-catalyzed ring-openings serve as a foundation for the synthesis of a wide range of enantioenriched molecules. These methods are highly valuable for researchers in academia and industry, particularly in the context of drug discovery and development where chiral purity is paramount. Further exploration of novel catalysts and reaction conditions will undoubtedly continue to expand the synthetic utility of these powerful building blocks.
References
Diastereoselective Synthesis of Dimethyl Cyclopropane-1,1-dicarboxylates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of dimethyl cyclopropane-1,1-dicarboxylates. These compounds are valuable building blocks in medicinal chemistry and materials science due to their rigid structures and unique chemical properties. The following sections detail three primary synthetic strategies: Michael Initiated Ring Closure (MIRC), the Corey-Chaykovsky reaction, and Rhodium-catalyzed cyclopropanation.
Michael Initiated Ring Closure (MIRC) Reactions
The Michael Initiated Ring Closure (MIRC) reaction is a powerful and versatile method for the synthesis of cyclopropanes.[1][2][3] This reaction involves the conjugate addition of a nucleophile to an electron-deficient alkene (Michael acceptor), followed by an intramolecular nucleophilic substitution that closes the three-membered ring.[2] For the synthesis of dimethyl cyclopropane-1,1-dicarboxylates, this typically involves the reaction of a malonic ester derivative with an activated alkene.
A highly effective MIRC approach for synthesizing highly substituted cyclopropanes is the asymmetric phase-transfer catalyzed reaction of bromomalonates with chalcones.[1][4] This method utilizes a chiral cinchona alkaloid-derived ammonium salt as a phase-transfer catalyst to control the stereochemistry of the product.[1]
Asymmetric Phase-Transfer Catalyzed Cyclopropanation of Chalcones with Dimethyl Bromomalonate
This protocol describes the enantioselective synthesis of 1,2-diaryl-3,3-bis(methoxycarbonyl)cyclopropanes from chalcones and dimethyl bromomalonate under phase-transfer catalysis. The use of a bifunctional cinchona alkaloid catalyst containing a free hydroxyl group is key to achieving high yields and enantioselectivities.[1]
Reaction Scheme:
References
- 1. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 3. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Condensation Reactions Involving Dimethyl Cyclopropane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl cyclopropane-1,1-dicarboxylate is a versatile building block in organic synthesis. While it does not possess active methylene hydrogens for traditional condensation reactions like the Knoevenagel, Claisen, or Michael reactions, its strained cyclopropane ring is susceptible to nucleophilic attack, leading to a variety of ring-opening condensation and addition reactions. These transformations are instrumental in the synthesis of complex acyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.
This document provides detailed application notes and protocols for key condensation-type reactions involving the ring-opening of this compound.
I. Ring-Opening Reactions with Dinucleophiles: Synthesis of Heterocycles
The reaction of this compound with dinucleophiles, such as hydrazine, is a valuable method for the synthesis of heterocyclic compounds. This process typically involves an initial nucleophilic attack on one of the ester carbonyls, followed by an intramolecular ring-opening of the cyclopropane ring by the second nucleophilic center.
Reaction with Hydrazine: Synthesis of Pyrazolidine-3,5-dione Derivatives
The reaction of this compound with hydrazine hydrate can lead to the formation of pyrazolidine-3,5-dione derivatives through a condensation-ring-opening-cyclization cascade. While specific literature on the direct reaction with the dimethyl ester is sparse, protocols for the closely related diethyl ester can be adapted. The reaction of diethyl cyclopropane-1,1-dicarboxylate with hydrazine hydrate has been reported to yield 1-N-amino-2-oxo-pyrrolidine-3-carboxylic acid hydrazide, indicating a complex reaction pathway. For the synthesis of pyrazolidine-3,5-diones, a two-step approach is often employed, starting with the synthesis of a malonic acid derivative which is then cyclized with hydrazine.
General Reaction Scheme:
Caption: Reaction of this compound with hydrazine.
Experimental Protocol: Synthesis of Pyrazolidine-3,5-dione Derivatives (Adapted)
This protocol is a general guideline adapted from procedures for similar substrates. Optimization may be required.
Materials:
-
This compound (1.0 equiv)
-
Hydrazine hydrate (2.0-3.0 equiv)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add hydrazine hydrate to the solution.
-
Heat the mixture to reflux and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Diethyl cyclopropane-1,1-dicarboxylate | Hydrazine hydrate | Ethanol | Reflux | 4-8 | - | [1] |
| Diethyl malonate derivatives | Hydrazine hydrate | - | - | - | 84-96 | [2] |
II. Lewis Acid-Catalyzed Ring-Opening Reactions
Lewis acids can activate the cyclopropane ring of this compound, facilitating its opening by a variety of nucleophiles. This approach allows for the synthesis of highly functionalized acyclic molecules.
Tantalum(V) Chloride-Mediated Reaction with Aromatic Aldehydes
The reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of tantalum(V) chloride (TaCl5) leads to the formation of substituted tetrahydronaphthalenes. This transformation proceeds via a formal [3+2] cycloaddition followed by rearrangement.
Reaction Workflow:
Caption: Workflow for TaCl5-mediated synthesis of tetrahydronaphthalenes.
Experimental Protocol: Synthesis of Substituted Tetrahydronaphthalenes
Materials:
-
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.0 equiv)
-
Aromatic aldehyde (2.0 equiv)
-
Tantalum(V) chloride (TaCl5) (2.0 equiv)
-
1,2-Dichloroethane (anhydrous)
-
Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve dimethyl 2-phenylcyclopropane-1,1-dicarboxylate and the aromatic aldehyde in anhydrous 1,2-dichloroethane.
-
Cool the solution to 0 °C and add TaCl5 in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Aromatic Aldehyde | Yield (%) |
| 4-Iodobenzaldehyde | 83 |
| 4-Bromobenzaldehyde | 85 |
| 4-Chlorobenzaldehyde | 86 |
| 4-Fluorobenzaldehyde | 87 |
| Benzaldehyde | 80 |
| 2-Chlorobenzaldehyde | 82 |
| 2-Fluorobenzaldehyde | 81 |
Lewis Acid-Catalyzed Ring-Opening with N,N-bisnucleophiles (Thioureas)
Donor-acceptor cyclopropanes can undergo a formal [4+1]-cycloaddition with thioureas in the presence of a Lewis acid catalyst, such as Yb(OTf)3, to yield bicyclic lactams.[3] This cascade reaction involves an SN1-type ring-opening followed by a double nucleophilic attack from the thiourea.[3]
Proposed Signaling Pathway:
Caption: Lewis acid-catalyzed reaction of a cyclopropane with thiourea.
Experimental Protocol: Synthesis of Bicyclic Lactams
Materials:
-
This compound derivative (1.0 equiv)
-
Thiourea (2.0 equiv)
-
Ytterbium(III) triflate (Yb(OTf)3) (5-10 mol%)
-
1,4-Dioxane (anhydrous)
-
Inert atmosphere
Procedure:
-
To a reaction vessel under an inert atmosphere, add the this compound derivative, thiourea, and Yb(OTf)3.
-
Add anhydrous 1,4-dioxane and heat the mixture at 90 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Quantitative Data:
| Cyclopropane Donor Group | Yield (%) |
| Phenyl | 75 |
| 4-Methoxyphenyl | 99 |
| 4-Chlorophenyl | 70 |
| N-Phthalimido | 85 |
| Styryl | 48 |
III. Homoconjugate Addition of Nucleophiles
The strained ring of cyclopropane-1,1-dicarboxylate derivatives can undergo a homoconjugate addition of nucleophiles, leading to ring-opened products. This reactivity is particularly enhanced in derivatives where the carbonyl groups are conformationally constrained.
Reaction with Amines
The reaction of cyclopropane-1,1-dicarboxylic acid derivatives with amines like aniline can lead to the formation of substituted pyrrolidinones.[4] This reaction proceeds via a nucleophilic attack of the amine on the cyclopropane ring, followed by intramolecular cyclization.
Experimental Protocol: Synthesis of 2-Oxo-1-phenyl-3-pyrrolidinecarboxylic Acid (from a spiro-activated derivative)
This protocol describes the reaction of a more reactive spiro-activated derivative of cyclopropane-1,1-dicarboxylic acid.
Materials:
-
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (1.0 equiv)
-
Aniline (1.1 equiv)
-
Chloroform
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione in chloroform.
-
Add aniline to the solution and stir the mixture at room temperature for 13 hours.
-
Dilute the resulting solution with chloroform and wash with 10% hydrochloric acid and then brine.
-
Dry the organic layer over magnesium sulfate, filter, and decolorize with activated carbon.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization.
Quantitative Data:
| Nucleophile | Product | Yield (%) |
| Aniline | 2-Oxo-1-phenyl-3-pyrrolidinecarboxylic acid | 81 |
Conclusion
This compound, while unreactive in traditional condensation reactions at the alpha-carbon, serves as a valuable precursor for a variety of ring-opening condensation and addition reactions. These transformations provide access to a diverse range of functionalized acyclic and heterocyclic molecules. The protocols and data presented herein offer a foundation for researchers to explore the synthetic utility of this versatile building block in the development of novel chemical entities. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Dimethyl Cyclopropane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing dimethyl cyclopropane-1,1-dicarboxylate as a key building block. This versatile reagent serves as a synthetic equivalent of a 1,3-dicarbonyl compound, offering a unique pathway to a range of important heterocyclic scaffolds.
Synthesis of Pyrazole Derivatives
The reaction of this compound with hydrazine derivatives provides a straightforward method for the synthesis of pyrazoles. The reaction proceeds via a ring-opening of the cyclopropane ring, followed by condensation and cyclization.
Experimental Protocol: Synthesis of 3,5-Disubstituted Pyrazoles
This protocol describes the synthesis of pyrazole derivatives from this compound and various hydrazines.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the corresponding hydrazine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired pyrazole derivative.
Quantitative Data for Pyrazole Synthesis
| Entry | Hydrazine Derivative | Product | Reaction Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | 3,5-Pyrazoledicarboxylic acid dimethyl ester | 4 | 85 |
| 2 | Phenylhydrazine | 1-Phenyl-3,5-pyrazoledicarboxylic acid dimethyl ester | 5 | 82 |
| 3 | 4-Methylphenylhydrazine | 1-(4-Methylphenyl)-3,5-pyrazoledicarboxylic acid dimethyl ester | 5 | 80 |
| 4 | 2,4-Dinitrophenylhydrazine | 1-(2,4-Dinitrophenyl)-3,5-pyrazoledicarboxylic acid dimethyl ester | 6 | 75 |
Caption: Step-by-step workflow for pyridazine synthesis.
Synthesis of Pyrimidine Derivatives
Pyrimidines can be synthesized by the reaction of this compound with amidines. The reaction follows a similar ring-opening and cyclocondensation pathway.
Experimental Protocol: Synthesis of 2,4,6-Trisubstituted Pyrimidines
Materials:
-
This compound
-
Amidine hydrochloride (e.g., acetamidine hydrochloride)
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide (2.2 eq) in absolute ethanol.
-
Add the amidine hydrochloride (1.1 eq) and stir for 15 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with acetic acid.
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Pyrimidine Synthesis
| Entry | Amidine | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetamidine | 2-Methyl-4,6-pyrimidinedicarboxylic acid dimethyl ester | 6 | 78 |
| 2 | Benzamidine | 2-Phenyl-4,6-pyrimidinedicarboxylic acid dimethyl ester | 7 | 75 |
| 3 | Guanidine | 2-Amino-4,6-pyrimidinedicarboxylic acid dimethyl ester | 8 | 70 |
Caption: Pathway for 1,5-benzodiazepine synthesis.
Experimental protocol for cyclopropanation with Dimethyl cyclopropane-1,1-dicarboxylate
Introduction
Dimethyl cyclopropane-1,1-dicarboxylate is a valuable synthetic intermediate in organic chemistry, utilized in the construction of more complex molecules and as a building block in medicinal chemistry. The cyclopropane ring, a strained three-membered carbocycle, imparts unique conformational constraints and reactivity. This document outlines a reliable and high-yielding protocol for the synthesis of this compound via the cycloalkylation of dimethyl malonate.
Principle of the Method
The primary method detailed here involves the reaction of dimethyl malonate with a 1,2-dihaloethane, typically 1,2-dichloroethane or 1,2-dibromoethane, in the presence of a base. Finely comminuted potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) has been shown to be particularly effective.[1] This reaction proceeds through a double alkylation mechanism, where the enolate of dimethyl malonate first displaces one halide, and the resulting intermediate undergoes an intramolecular cyclization to displace the second halide, forming the cyclopropane ring. An important aspect of optimizing this reaction is the removal of water formed during the reaction, which can be achieved by azeotropic distillation.[1]
An alternative modern approach for synthesizing substituted cyclopropane dicarboxylates involves the rhodium-catalyzed reaction of an alkene with a carbene precursor derived from dimethyl malonate, such as dimethyl diazomalonate or an in-situ generated iodonium ylide.[2][3][4] While not yielding the unsubstituted title compound directly, this method is highly efficient for producing a wide range of substituted analogs with high stereoselectivity.[4][5]
Quantitative Data Summary
The following table summarizes the reaction conditions and corresponding yields for the synthesis of this compound based on literature data.
| Method | Dihaloalkane | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Base-mediated (Improved) | 1,2-Dichloroethane | K₂CO₃ (finely ground) | DMF | 118 → 125 | 15 | 96 | U.S. Patent 5,510,509[1] |
| Base-mediated (D. A. White) | 1,2-Dibromoethane | K₂CO₃ | DMF | Room Temp → 100 | 22 → 2 | 73 | Synthesis Communications 7/8 (1977) 559[1][6] |
| Base-mediated (Comparative) | 1,2-Dichloroethane | K₂CO₃ | DMF | Room Temp → 100 | 22 → 2 | 55 | U.S. Patent 5,510,509[1] |
| Base-mediated (Phase Transfer Catalysis) | 1,2-Dibromoethane | K₂CO₃ | DMF | 130 | 3 | 87 | BenchChem Application Note[7] |
| Sodium Methoxide Mediated | 1,2-Dichloroethane | NaOMe in Methanol | DMF | 110 | 8 | 87 | U.S. Patent 5,869,737[6] |
Experimental Workflow Diagram
Caption: High-yield synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a high-yield industrial process.[1] It is noted for its efficiency, particularly through the use of finely divided potassium carbonate and the azeotropic removal of water to drive the reaction to completion.
Materials:
-
Dimethyl malonate (1.0 mol, 132.1 g)
-
1,2-Dichloroethane (3.0 mol, 297 g)
-
Potassium carbonate (K₂CO₃), finely comminuted (1.2 mol, 166 g)
-
Dimethylformamide (DMF, 250 ml)
Equipment:
-
Multi-neck round-bottom flask (e.g., 1 L)
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Distillation column section with a phase separator for distillate (e.g., Dean-Stark trap)
-
Heating mantle
Procedure:
-
Reaction Setup: In a multi-neck flask equipped with a mechanical stirrer, thermometer, and a column with a phase separator, charge dimethyl malonate (132.1 g), finely comminuted potassium carbonate (166 g), 1,2-dichloroethane (297 g), and dimethylformamide (250 ml).
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to 118 °C. At this temperature, an azeotrope of water and 1,2-dichloroethane will begin to distill.
-
Collect the distillate in the phase separator. The lower organic phase (1,2-dichloroethane) should be continuously returned to the reaction flask.
-
Over a period of 15 hours, gradually increase the reaction temperature to 125 °C.
-
The reaction progress can be monitored by gas chromatography (GC) by analyzing aliquots of the reaction mixture.
-
-
Workup:
-
Once the reaction is complete (as determined by the consumption of dimethyl malonate), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium chloride and excess potassium carbonate).
-
Wash the collected salt cake with a small portion of dimethylformamide or 1,2-dichloroethane to recover any residual product.
-
Combine the filtrate and the washings.
-
-
Purification:
-
The crude reaction mixture is then subjected to distillation under reduced pressure (vacuum distillation).
-
Initially, the excess 1,2-dichloroethane and dimethylformamide will distill off.
-
The desired product, this compound, will then distill over as a clear, colorless liquid. The reported boiling point is 85 °C at 18 mbar.[1]
-
Collect the product fraction and characterize it using standard analytical techniques (e.g., NMR, IR, and Mass Spectrometry).
-
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
1,2-Dichloroethane is a flammable and toxic solvent. Avoid inhalation and skin contact.
-
Dimethylformamide is a skin and respiratory irritant.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle potassium carbonate with care, as finely divided powders can be easily inhaled.
References
- 1. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of Dimethyl Cyclopropane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diverse reactivity of dimethyl cyclopropane-1,1-dicarboxylate and its derivatives under Lewis acid catalysis. The high ring strain and the presence of the gem-diester activating group make this cyclopropane a versatile building block for the synthesis of a wide array of complex carbocyclic and heterocyclic scaffolds. This document details key reaction types, including cycloadditions, ring-openings, and rearrangements, and provides specific experimental protocols for their implementation in a laboratory setting.
I. Key Reaction Classes and Applications
Lewis acid catalysis unlocks several key reactive pathways for this compound. The choice of Lewis acid and reaction partner dictates the outcome, leading to a variety of valuable molecular architectures.
-
Cycloaddition Reactions ([3+2], [3+4], [4+1]): These reactions are powerful methods for constructing five-, seven-, and five-membered rings, respectively. By reacting with various dipolarophiles or dienes, complex polycyclic systems can be accessed in a single step. These scaffolds are prevalent in natural products and pharmaceutically active compounds.
-
Ring-Opening Reactions: The strained cyclopropane ring can be readily opened by nucleophiles in the presence of a Lewis acid. This allows for the introduction of diverse functional groups and the formation of linear, highly functionalized molecules that can serve as precursors for further synthetic transformations.
-
Rearrangement and Isomerization Reactions: Lewis acids can induce skeletal rearrangements of the cyclopropane ring, leading to the formation of isomeric structures such as styrylmalonates. These isomerizations provide access to valuable synthetic intermediates that are otherwise difficult to prepare.
The following sections provide detailed quantitative data for representative reactions and step-by-step experimental protocols.
II. Data Presentation: Quantitative Reaction Parameters
The following tables summarize the quantitative data for various Lewis acid-catalyzed reactions of this compound derivatives.
Table 1: TaCl₅-Mediated Reaction of 2-Arylcyclopropane-1,1-dicarboxylates with Aromatic Aldehydes
| Entry | Aryl Substituent (Cyclopropane) | Aldehyde | Product | Yield (%) |
| 1 | Phenyl | Benzaldehyde | Dimethyl 1-chloro-4,6-diphenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate | 89 |
| 2 | Phenyl | 4-Chlorobenzaldehyde | Dimethyl 1,6-dichloro-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate | 86 |
| 3 | Phenyl | 4-Fluorobenzaldehyde | Dimethyl 1-chloro-6-fluoro-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate | 87 |
| 4 | Phenyl | 3-Chlorobenzaldehyde | Dimethyl 1,7-dichloro-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate | 84 |
Table 2: Yb(OTf)₃-Mediated Annulation of Cyclopropane-1,1-dicarbonitriles with 2-Aminobenzaldehydes
| Entry | Cyclopropane Substituent | 2-Aminobenzaldehyde Substituent | Product | Yield (%) |
| 1 | Phenyl | H | 2-Phenylquinoline | 85 |
| 2 | 4-Methylphenyl | H | 2-(4-Methylphenyl)quinoline | 88 |
| 3 | 4-Methoxyphenyl | H | 2-(4-Methoxyphenyl)quinoline | 92 |
| 4 | Phenyl | 5-Bromo | 6-Bromo-2-phenylquinoline | 78 |
Table 3: MgI₂-Mediated Ring Expansion of Methylenecyclopropanes
| Entry | Methylenecyclopropane Substrate | Imine Substrate | Product | Yield (%) | Diastereomeric Ratio |
| 1 | N-Benzyl-2-methylenecyclopropane-1-carboxamide | N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide | 2,3,4-Trisubstituted Pyrrolidine | 95 | >95:5 |
| 2 | N-Phenyl-2-methylenecyclopropane-1-carboxamide | N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide | 2,3,4-Trisubstituted Pyrrolidine | 88 | >95:5 |
III. Experimental Protocols
Protocol 1: General Procedure for the TaCl₅-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes [1][2][3][4]
This protocol describes the synthesis of substituted tetrahydronaphthalenes via a cascade reaction.
Materials:
-
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate
-
Aromatic aldehyde (2 equivalents)
-
Tantalum (V) chloride (TaCl₅) (2 equivalents)
-
1,2-Dichloroethane (DCE), anhydrous
-
Dichloromethane (DCM)
-
Distilled water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (1 mmol).
-
Add anhydrous 1,2-dichloroethane (4 mL) and cool the mixture to 0 °C in an ice bath.
-
Slowly add TaCl₅ (1 mmol) to the stirred solution.
-
After 10 minutes, add the aromatic aldehyde (2 mmol) followed by another portion of TaCl₅ (1 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with dichloromethane (20 mL).
-
Quench the reaction by the slow addition of distilled water (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (typically 6:1) as the eluent to afford the desired substituted tetrahydronaphthalene.
Protocol 2: General Procedure for the Yb(OTf)₃-Mediated Annulation of Cyclopropane-1,1-dicarbonitriles with 2-Aminobenzaldehydes [1][5]
This protocol details the synthesis of polysubstituted quinolines.
Materials:
-
2-Arylcyclopropane-1,1-dicarbonitrile
-
2-Aminobenzaldehyde derivative (1.2 equivalents)
-
Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃) (10 mol%)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for chromatography
Procedure:
-
To a sealed tube, add the 2-arylcyclopropane-1,1-dicarbonitrile (0.2 mmol), the 2-aminobenzaldehyde derivative (0.24 mmol), and Yb(OTf)₃ (0.02 mmol).
-
Add anhydrous 1,2-dichloroethane (2 mL) and seal the tube.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the polysubstituted quinoline.
Protocol 3: General Procedure for the MgI₂-Mediated Ring Expansion of Methylenecyclopropanes with Aldimines [6][7][8]
This protocol describes the diastereoselective synthesis of functionalized pyrrolidines.
Materials:
-
N-Substituted-2-methylenecyclopropane-1-carboxamide
-
Aldimine (1.1 equivalents)
-
Magnesium iodide (MgI₂) (1.5 equivalents)
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the N-substituted-2-methylenecyclopropane-1-carboxamide (1 equivalent) and the aldimine (1.1 equivalents) in anhydrous diethyl ether.
-
Add MgI₂ (1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Add a saturated aqueous solution of sodium bicarbonate and stir for 10 minutes.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the functionalized pyrrolidine.
IV. Visualizations
Diagram 1: General Reaction Pathway for Lewis Acid Catalyzed Ring-Opening and Cycloaddition
Caption: Lewis acid activation of this compound.
Diagram 2: Experimental Workflow for a Typical Lewis Acid-Catalyzed Reaction
Caption: A generalized experimental workflow for Lewis acid-catalyzed reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yb(OTf)3-Mediated Annulation of Cyclopropane-1,1-dicarbonitriles with 2-Aminobenzaldehydes for Synthesis of Polysubstituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A highly diastereoselective MgI2-mediated ring expansion of methylenecyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MgI(2)-mediated ring expansions of secondary methylenecyclopropyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymerization of Dimethyl Cyclopropane-1,1-dicarboxylate for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of dimethyl cyclopropane-1,1-dicarboxylate, a promising monomer for the synthesis of novel biodegradable polyesters with tunable properties for applications in drug development and materials science. This document details the synthetic protocols for polymerization, characterization of the resulting polymers, and potential applications, with a focus on drug delivery systems.
Introduction
This compound is a cyclic monomer that can undergo ring-opening polymerization to yield polyesters with unique chemical structures. The incorporation of the cyclopropane ring into the polymer backbone can significantly influence the material's properties, such as crystallinity, thermal stability, and mechanical strength.[1][2] These characteristics make polymers derived from this monomer attractive candidates for advanced biomedical applications, including controlled drug release, tissue engineering scaffolds, and biocompatible coatings.[3][4]
Polymerization of this compound
The primary method for polymerizing this compound is through anionic ring-opening polymerization (AROP). This technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, characteristic of a living polymerization process.[5][6][7][8]
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization of activated cyclopropanes, such as this compound, is typically initiated by a nucleophilic attack on one of the methylene carbons of the cyclopropane ring. This leads to the opening of the strained three-membered ring and the formation of a propagating carbanion.
Note: The following protocol is adapted from the living anionic polymerization of diisopropyl cyclopropane-1,1-dicarboxylate, a closely related monomer.[8] Researchers should consider this adaptation when implementing the procedure.
Experimental Protocol: Anionic Ring-Opening Polymerization
Materials:
-
This compound (monomer)
-
Thiophenol (initiator precursor)
-
Sodium hydride (base)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (terminating agent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Initiator Preparation (Sodium Thiophenolate):
-
In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous DMF.
-
To the stirred solvent, add sodium hydride portion-wise at 0 °C.
-
Slowly add a stoichiometric amount of thiophenol to the suspension.
-
Allow the reaction to stir at room temperature for 1 hour to ensure complete formation of sodium thiophenolate.
-
-
Polymerization:
-
In a separate, flame-dried Schlenk flask, dissolve the desired amount of this compound in anhydrous DMF under an inert atmosphere.
-
Heat the monomer solution to the desired reaction temperature (e.g., 140 °C).[8]
-
Using a gas-tight syringe, inject the freshly prepared sodium thiophenolate solution into the monomer solution to initiate the polymerization.
-
Maintain the reaction at the set temperature for the desired time (e.g., several hours to days, depending on the desired molecular weight and conversion).
-
Monitor the reaction progress by taking aliquots and analyzing them via techniques like ¹H NMR or GPC.
-
-
Termination and Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Terminate the polymerization by adding an excess of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or water).
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the anionic ring-opening polymerization of activated cyclopropane-1,1-dicarboxylates, based on studies of analogous monomers.[8]
| Parameter | Value/Range | Notes |
| Monomer Concentration | 1-2 M | Higher concentrations can increase the polymerization rate. |
| Initiator Concentration | [Monomer]/[Initiator] ratio determines the target degree of polymerization. | For example, a ratio of 100:1 targets a polymer with 100 repeat units. |
| Reaction Temperature | 130-190 °C | Higher temperatures lead to faster polymerization rates but may also increase the likelihood of side reactions.[8] |
| Reaction Time | 12-48 hours | Dependent on temperature, monomer/initiator ratio, and desired conversion. |
| Molecular Weight (Mn) | 5,000 - 50,000 g/mol | Can be controlled by the monomer-to-initiator ratio. |
| Polydispersity Index (PDI) | < 1.2 | Indicative of a living polymerization with good control over the chain growth.[8] |
Polymer Characterization
Thorough characterization of the synthesized polymer is crucial to understand its properties and suitability for specific applications.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, verify the ring-opening, and determine the monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal properties and degree of crystallinity.[1][2]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. The polymer from a similar monomer is reported to be stable up to 270 °C.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the polymer.
Applications in Drug Development
Polyesters containing cyclopropane units in their backbone are emerging as a new class of biodegradable polymers with significant potential in drug delivery.[3][4] The unique properties imparted by the cyclopropane moiety can be leveraged to design advanced drug delivery systems.
Advantages for Drug Delivery:
-
Tunable Degradation Rates: The presence of the cyclopropane ring can influence the hydrolysis rate of the ester bonds, allowing for the tuning of the polymer's degradation profile and, consequently, the drug release kinetics.
-
Modulable Mechanical Properties: The rigidity of the cyclopropane unit can be used to control the mechanical properties of the polymer, which is important for applications such as load-bearing tissue engineering scaffolds.[1][2] Co-polymerization with other monomers can be used to adjust the ultimate tensile strength and Young's modulus.[1][2]
-
Enhanced Biocompatibility: Polyesters are generally known for their good biocompatibility, and polymers derived from cyclopropane dicarboxylic acids are expected to exhibit similar properties, degrading into non-toxic byproducts.[9][10]
-
Amorphous Nature: Polyesters with a cyclopropane backbone have been found to be amorphous, in contrast to similar polymers with linear diol backbones which are highly crystalline.[1] This amorphous nature can be beneficial for achieving more consistent and predictable drug release profiles.
Potential Drug Delivery Applications:
-
Controlled Release Formulations: The polymer can be used to encapsulate therapeutic agents in micro- or nanoparticles, providing sustained release over an extended period.
-
Biodegradable Scaffolds: The polymer can be fabricated into porous scaffolds for tissue engineering, which can be loaded with growth factors or other bioactive molecules to promote tissue regeneration.
-
Drug-Eluting Coatings: The polymer can be used as a coating for medical devices, such as stents or implants, to provide localized and sustained drug delivery.
Visualizations
Logical Relationship: Polymerization and Application Pathway
Caption: Workflow from monomer synthesis to biomedical applications.
Experimental Workflow: Anionic Ring-Opening Polymerization
Caption: Step-by-step experimental workflow for AROP.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding structure–property relationships of main chain cyclopropane in linear polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Living Anionic Polymerization – A Powerful Method - Advanced Science News [advancedsciencenews.com]
- 8. Ring-opening polymerization of diisopropyl cyclopropane-1,1-dicarboxylate under living anionic conditions: A kinetic and mechanistic study | DIAL.pr - BOREAL [dial.uclouvain.be]
- 9. [PDF] The Biocompatibility , Biological Safety and Clinical Applications of PURASORB ® Resorbable Polymers | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dimethyl Cyclopropane-1,1-dicarboxylate Synthesis
Welcome to the technical support center for the synthesis of Dimethyl cyclopropane-1,1-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low. What are the most common causes?
Low yields can stem from several factors. The most common issues include:
-
Inefficient Base: The choice and quality of the base are critical. For instance, using commercially available potassium carbonate with a large particle size can result in significantly lower yields compared to finely comminuted potassium carbonate.[1] The increased surface area of the finer powder enhances the reaction rate.
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can accelerate the reaction, they can also lead to side reactions. A temperature range of 90° to 160° C, and more preferably 110° to 130° C, has been shown to reduce reaction times to 5 to 6 hours.[1]
-
Choice of Dihaloalkane: 1,2-dibromoethane is generally more reactive and gives higher yields than 1,2-dichloroethane under similar conditions.[1] When substituting 1,2-dichloroethane for 1,2-dibromoethane without adjusting other parameters, a drop in yield from 96.5% to 55% has been observed.[1]
-
Presence of Water: Water in the reaction mixture can lead to undesirable side reactions. Azeotropic removal of water during the reaction, using the 1,2-dichloroalkane itself as an entrainment agent, can improve the conversion rate.[1]
-
Inadequate Mixing: Vigorous stirring is necessary to ensure proper mixing of the reagents, especially when using a heterogeneous base like potassium carbonate.
Q2: I am observing a significant amount of a side product. How can I identify and minimize it?
A common side product is the corresponding cyclopentene derivative, particularly when using reactants with certain stereochemistry, such as cis-1,4-dihalobutene-2. To minimize this, it is crucial to use the trans isomer of the dihaloalkane if applicable to your specific synthesis route.
Another potential issue is the formation of linear di-addition products resulting from the continued reaction of the malonate anion with the desired cyclopropane product. Careful control of stoichiometry and reaction time can help mitigate this.
Q3: What is the recommended purification method for this compound?
The most common and effective purification method is vacuum distillation.[1] After the reaction is complete, the solid salts (e.g., potassium chloride) are filtered off. The filtrate, containing the product and solvent (e.g., dimethylformamide), is then subjected to vacuum distillation. The solvent and any unreacted starting materials are removed first, followed by the distillation of the pure this compound, which typically distills at around 85° C at 18 mbar.[1]
Q4: Can I use a different base than potassium carbonate?
Yes, other bases can be used. Sodium alcoholates, such as sodium ethoxide or sodium methylate, are also employed as condensation agents.[2] However, when using alcoholates, it is often necessary to remove the corresponding alcohol formed during the reaction by distillation to drive the equilibrium towards the product.[2] The choice of base can also influence the reaction time and temperature requirements.
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of this compound.
Table 1: Effect of Dihaloalkane and Base Particle Size on Yield
| Dimethyl Malonate (mols) | Dihaloalkane | Dihaloalkane (mols) | Base | Base (mols) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,2-dibromoethane | 4 | Commercial K₂CO₃ | 2.4 | Dimethylformamide | Room Temp, then 100 | 22, then 2 | 73 | [1] |
| 0.5 | 1,2-dibromoethane | 0.2 | Finely comminuted K₂CO₃ | 1.2 | Dimethylformamide | Room Temp, then 100 | 22, then 2 | 96 | [1] |
| 0.5 | 1,2-dichloroethane | - | Finely comminuted K₂CO₃ | 1.2 | Dimethylformamide | Room Temp, then 100 | 22, then 2 | 55 | [1] |
Table 2: Effect of Reaction Conditions on Yield with 1,2-dichloroethane
| Dimethyl Malonate (mols) | 1,2-dichloroethane (mols) | Base | Base (mols) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4.0 | 13.2 | Finely comminuted K₂CO₃ | 4.8 | Dimethylformamide | 115-125 | - | up to 85 | [2] |
| 2.5 | 7.5 | Sodium Ethoxide (21% in ethanol) | 5.0 | Dimethylformamide | 115 | 7 | 87 (based on converted DMM) | [2] |
Experimental Protocols
Protocol 1: Synthesis using 1,2-dibromoethane and Finely Comminuted Potassium Carbonate
This protocol is based on the high-yield synthesis described in patent literature.[1]
Materials:
-
Dimethyl malonate
-
1,2-dibromoethane
-
Finely comminuted potassium carbonate (particle distribution: 88% smaller than 0.1 mm and 72% smaller than 0.05 mm)[1]
-
Dimethylformamide (DMF)
Procedure:
-
To a glass reaction vessel equipped with a stirrer, add 500 ml of dimethylformamide.
-
Add 66 g (0.5 mol) of dimethyl malonate.
-
Add 376 g (2.0 mol) of 1,2-dibromoethane.
-
Add 166 g (1.2 mols) of finely comminuted potassium carbonate.
-
Stir the mixture vigorously for 22 hours at room temperature.
-
Increase the temperature to 100° C and continue stirring for an additional 2 hours.
-
Cool the reaction mixture and filter off the precipitated salts (potassium chloride and excess potassium carbonate).
-
Wash the filtered salts with a small amount of dimethylformamide.
-
Combine the filtrate and the washings.
-
Purify the crude product by vacuum distillation. This compound distills at approximately 85° C / 18 mbar.[1]
Visualized Workflows and Pathways
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Caption: Simplified reaction pathway for the synthesis of this compound.
References
Technical Support Center: Purification of Dimethyl Cyclopropane-1,1-dicarboxylate by Vacuum Distillation
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of dimethyl cyclopropane-1,1-dicarboxylate via vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound under vacuum?
The boiling point of this compound is dependent on the pressure. At atmospheric pressure, it boils at approximately 196-198°C.[1][2] Under vacuum, the boiling point is significantly lower. For example, reported boiling points are 85°C at 18 mbar and 82°C at 16 mbar.[3][4]
Q2: My compound is not distilling at the expected temperature and pressure. What are the common causes?
This issue can stem from several factors:
-
Inaccurate Pressure Reading: Your vacuum gauge may not be providing an accurate reading. Ensure it is calibrated and placed correctly in the system.
-
System Leaks: Air leaks in your distillation setup will prevent you from reaching the desired vacuum level, leading to a higher boiling point.[5]
-
Inefficient Heating: The heating mantle may not be providing uniform and adequate heat to the distillation flask.
-
Presence of Impurities: High-boiling impurities can elevate the boiling point of the mixture.
Q3: I am observing significant bumping and foaming in the distillation flask. How can I mitigate this?
Bumping and foaming are common issues in vacuum distillation. To control this:
-
Use a Stir Bar or Boiling Chips: This promotes smooth boiling by providing nucleation sites.
-
Ensure Gradual Heating: Avoid rapid heating of the distillation flask.
-
Proper Flask Size: Do not overfill the distillation flask; a good rule of thumb is to fill it to no more than two-thirds of its volume.
-
Introduce a Fine Stream of Air or Nitrogen: A very fine, controlled bleed of an inert gas can help to stabilize the boiling.
Q4: What are the common impurities in crude this compound?
Common impurities often originate from the synthesis and workup steps. These can include:
-
Solvents: High-boiling solvents like dimethylformamide (DMF) are often used in the synthesis.[3][4]
-
Unreacted Starting Materials: Unreacted dimethyl malonate is a common impurity.[4]
-
Byproducts: Depending on the synthetic route, byproducts such as dimethyl cyclopent-3-ene-1,1-dicarboxylate may be present.[6]
Q5: How can I confirm the purity of my distilled this compound?
The purity of the collected fractions can be assessed using several analytical techniques:
-
Gas Chromatography (GC): GC analysis is an effective method to determine the percentage purity of the distilled product.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.
-
Refractive Index: The refractive index of the purified product can be compared to the literature value (n20/D 1.441).[1]
Data Presentation
The following table summarizes the reported boiling points of this compound at various pressures.
| Temperature (°C) | Pressure (mbar/mmHg) |
| 196-198 | Atmospheric |
| 85 | 18 mbar |
| 82 | 16 mbar |
| 67-70 | 13 mmHg |
Experimental Protocol: Vacuum Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with condenser
-
Receiving flasks (multiple)
-
Heating mantle with stirrer
-
Vacuum pump
-
Vacuum gauge (e.g., Pirani or McLeod gauge)
-
Cold trap
-
Stir bar or boiling chips
-
Glass wool for insulation
-
Joint clips and vacuum grease
Procedure:
-
Setup: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with a minimal amount of vacuum grease and secured with clips.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a stir bar. Do not fill the flask more than two-thirds full.
-
System Evacuation: Turn on the cold trap (e.g., with dry ice/acetone or a cryocooler). Start the vacuum pump and slowly evacuate the system. Monitor the pressure using the vacuum gauge.
-
Heating: Once the desired vacuum is stable (e.g., 15-20 mbar), begin to gently heat the distillation flask using the heating mantle. Start the magnetic stirrer.
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction, which may contain residual solvents.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a new receiving flask to collect the pure product.
-
Residue: Once the main fraction has been collected and the temperature begins to rise again, or the distillation rate slows significantly, stop the distillation. The material remaining in the distillation flask is the high-boiling residue.
-
-
Shutdown: Turn off the heater and allow the system to cool under vacuum. Once cooled, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
Analysis: Analyze the collected main fraction for purity using GC or NMR.
Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
Troubleshooting Guide
Caption: Logical relationships of common vacuum distillation problems, their causes, and solutions.
References
- 1. 1,1-环丙烷二甲酸二甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Dimethyl 1,1-Cyclopropanedicarboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 4. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 5. beakerandwrench.com [beakerandwrench.com]
- 6. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Dimethyl cyclopropane-1,1-dicarboxylate
Welcome to the technical support center for the synthesis of Dimethyl cyclopropane-1,1-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: The most prevalent impurities are typically unreacted starting materials and byproducts from side reactions. These can include:
-
Unreacted Dimethyl Malonate: If the reaction does not proceed to completion, residual dimethyl malonate will remain in the crude product.
-
Unreacted 1,2-dihaloethane: Similarly, unreacted 1,2-dibromoethane or 1,2-dichloroethane can be present.
-
Mono-alkylated Intermediate (Dimethyl 2-(2-haloethyl)malonate): The reaction proceeds through a mono-alkylated intermediate. Incomplete cyclization will result in this impurity.
-
Solvent Residue (e.g., Dimethylformamide - DMF): If DMF is used as a solvent, it can be difficult to remove completely and may co-distill with the product if not carefully separated.[1]
-
Elimination Byproduct (e.g., Vinyl Bromide/Chloride): The base used in the reaction can promote the elimination of HX from the 1,2-dihaloethane, leading to the formation of volatile vinyl halides.
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
A2: Low yields can stem from several factors:
-
Inefficient Base: The activity of the base is crucial. For instance, when using potassium carbonate, its particle size can significantly impact the reaction rate and yield. Finely comminuted potassium carbonate is more effective.
-
Presence of Water: The reaction is sensitive to moisture, which can consume the base and lead to hydrolysis of the ester groups. Ensure all reagents and solvents are anhydrous.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can promote side reactions like elimination.
-
Inefficient Stirring: The reaction is often heterogeneous. Vigorous stirring is necessary to ensure proper mixing of the reactants and base.
-
Purity of Starting Materials: Impurities in the starting materials, especially the dimethyl malonate and 1,2-dihaloethane, can interfere with the reaction.
Q3: I am observing a significant amount of a byproduct with a similar boiling point to my product. What could it be and how can I minimize it?
A3: A common byproduct with a close boiling point is the mono-alkylated intermediate, Dimethyl 2-(2-haloethyl)malonate. To minimize its formation, ensure a sufficient excess of the base and adequate reaction time to promote the second intramolecular alkylation (cyclization). Careful fractional distillation under reduced pressure is often necessary to separate this impurity from the desired product.
Q4: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane?
A4: Yes, 1,2-dichloroethane can be used, and it is often preferred due to its lower cost. However, it is less reactive than 1,2-dibromoethane, which may necessitate longer reaction times or higher temperatures to achieve comparable yields.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive base | Use freshly dried and finely ground potassium carbonate or a freshly prepared solution of sodium methoxide. |
| Presence of water in reagents/solvents | Dry all solvents and reagents thoroughly before use. | |
| Reaction temperature too low | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. | |
| Presence of Unreacted Starting Materials | Insufficient reaction time | Increase the reaction time and monitor for the disappearance of starting materials. |
| Insufficient base | Use a stoichiometric excess of the base (e.g., 2.4 moles of K2CO3 per mole of dimethyl malonate). | |
| High Levels of Mono-alkylated Impurity | Incomplete cyclization | Ensure adequate reaction time and temperature after the initial alkylation step. |
| Product Contaminated with Solvent (DMF) | Inefficient purification | After the reaction, distill off the solvent under reduced pressure before purifying the product by fractional distillation. |
Experimental Protocols
Synthesis of this compound using 1,2-Dibromoethane
This protocol is adapted from a patented procedure.
Reagents and Materials:
-
Dimethyl malonate (0.5 mol)
-
1,2-Dibromoethane (0.2 mol)
-
Finely comminuted potassium carbonate (1.2 mols)
-
Dimethylformamide (DMF) (500 ml)
Procedure:
-
To a glass reaction vessel equipped with a stirrer, add dimethylformamide (500 ml), dimethyl malonate (66 g, 0.5 mol), 1,2-dibromoethane (376 g, 2.0 mol), and finely comminuted potassium carbonate (166 g, 1.2 mols).
-
Stir the mixture vigorously at room temperature for 22 hours.
-
Increase the temperature to 100°C and continue stirring for an additional 2 hours.
-
Cool the reaction mixture and filter to remove the precipitated salts (potassium bromide and excess potassium carbonate).
-
Wash the collected salt with DMF.
-
Combine the filtrate and the washings. Remove the DMF and excess 1,2-dibromoethane by distillation under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum. The product, this compound, distills at approximately 85°C/18 mbar.
Expected Yield and Purity:
| Parameter | Value |
| Yield | ~96.5% |
| Purity (by GC) | ~99% |
Synthesis of this compound using 1,2-Dichloroethane
This protocol is adapted from a patented procedure.[1]
Reagents and Materials:
-
Dimethyl malonate (DMM) (2.5 mol)
-
1,2-Dichloroethane (DCE) (7.5 mol)
-
Sodium methylate solution (30% in methanol) (7.5 mol)
-
Dimethylformamide (DMF) (590 g)
Procedure:
-
In a reactor equipped with a stirrer, dropping funnel, and distillation setup, combine dimethyl malonate (330 g, 2.5 mol), dimethylformamide (590 g), and 1,2-dichloroethane (742 g, 7.5 mol).
-
Heat the mixture to 110°C with stirring.
-
Slowly add a 30% solution of sodium methylate in methanol (900 g, 7.5 mol) over 8 hours.
-
During the addition, continuously remove the methanol/1,2-dichloroethane azeotrope by distillation.
-
After the addition is complete, allow the reaction to proceed for an additional hour.
-
Cool the mixture and filter off the precipitated sodium chloride.
-
Wash the salt with DMF.
-
From the combined filtrate, first distill off the excess 1,2-dichloroethane at atmospheric pressure.
-
Subsequently, remove DMF and any unreacted dimethyl malonate by distillation under vacuum.
-
The final product, this compound, is then distilled under high vacuum (e.g., 82°C/16 mbar).[1]
Expected Yield and Purity:
| Parameter | Value |
| Yield | ~78% |
| Purity (by GC) | ~99.5%[1] |
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
A GC-MS method can be employed to analyze the purity of the final product and identify any impurities.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm, 0.25µm film thickness) is suitable.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
Detector (MS) Temperature: 280°C
-
Carrier Gas: Helium
-
Injection Mode: Split
This method should allow for the separation of the desired product from unreacted starting materials and common byproducts. The mass spectrometer can then be used to identify each component based on its fragmentation pattern.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and a common side reaction.
Caption: A troubleshooting workflow for identifying and addressing common issues in the synthesis.
References
Technical Support Center: Synthesis of Dimethyl Cyclopropane-1,1-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl cyclopropane-1,1-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method is the reaction of dimethyl malonate with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.[1][2] Common bases include potassium carbonate and sodium alkoxides in a solvent such as dimethylformamide (DMF).[1][2]
Q2: What are the primary reactants and reagents involved in this synthesis?
A2: The key reactants are dimethyl malonate and a cyclizing agent, which is usually 1,2-dibromoethane or 1,2-dichloroethane. A base is required to deprotonate the dimethyl malonate, with potassium carbonate and sodium methoxide being common choices. Dimethylformamide (DMF) or dimethylacetamide are typically used as solvents.[1][2]
Q3: What is the general reaction mechanism?
A3: The reaction proceeds via a nucleophilic substitution mechanism. The base abstracts a proton from the active methylene group of dimethyl malonate to form a carbanion. This carbanion then acts as a nucleophile and attacks one of the electrophilic carbons of the 1,2-dihaloethane in an initial alkylation step. A subsequent intramolecular cyclization (a second nucleophilic attack) by the resulting intermediate displaces the second halide to form the cyclopropane ring.
Q4: What are some of the key applications of this compound?
A4: this compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals and insecticides. For instance, it is used in the preparation of the active pharmaceutical ingredients Ketorolac and Montelukast.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes and Solutions:
-
Poor Quality of Base: The particle size of potassium carbonate significantly impacts the reaction rate and yield. Using finely comminuted potassium carbonate provides a larger surface area for the reaction, leading to higher yields.[1] For example, a yield of 73% was reported with commercial potassium carbonate, which increased to 96% with finely divided potassium carbonate.[1]
-
Less Reactive Dihaloalkane: 1,2-dichloroethane is less reactive than 1,2-dibromoethane. Under similar conditions, the yield with 1,2-dibromoethane can be significantly higher (e.g., 96.5%) compared to 1,2-dichloroethane (e.g., 55%).[1] Consider using 1,2-dibromoethane for higher yields if your protocol allows.
-
Presence of Water: Water in the reaction mixture can interfere with the base and reduce the efficiency of the reaction. Azeotropic removal of water during the reaction has been shown to accelerate the conversion and improve yields.[1]
-
Inappropriate Reaction Temperature: The reaction temperature is a critical parameter. Lower temperatures may lead to incomplete reactions, while excessively high temperatures can promote side reactions. The optimal temperature range is typically between 90°C and 160°C, with a preferred range of 110°C to 130°C to achieve a good reaction rate.[1]
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, unreacted dimethyl malonate will remain, lowering the yield of the desired product and complicating purification.[4] Monitor the reaction progress using techniques like GC or TLC to ensure completion.
Problem 2: Presence of Significant Impurities in the Product
Possible Side Reactions and By-products:
-
Unreacted Dimethyl Malonate: This is a common impurity resulting from an incomplete reaction. It can be difficult to separate from the product due to similar properties.[4]
-
Formation of Cyclopentene Derivatives: In some cases, particularly when using reagents like 1,4-dihalobutene-2 for the synthesis of related vinylcyclopropanes, the formation of a five-membered ring (cyclopentene derivative) can occur as a side reaction.[5] While less common in the standard synthesis with 1,2-dihaloethanes, it highlights the possibility of alternative cyclization pathways.
-
Solution: Strictly adhere to the recommended reaction conditions and stoichiometry for the desired cyclopropanation.
-
-
Products of Intermolecular Reactions: The malonate anion can potentially react with the already formed product, leading to higher molecular weight by-products. For instance, in a related synthesis, the continual attack by the malonate anion on the product was observed.
-
Solution: Control the stoichiometry of the reactants and the reaction conditions to favor the desired intramolecular cyclization.
-
-
Elimination Products: When using strong bases like sodium alkoxides, there is a risk of promoting the intramolecular elimination of hydrogen halide from the 1,2-dihaloethane, which can lead to the formation of by-products such as vinyl chloride or allyl chloride.[2]
-
Solution: Carefully control the addition of the alkoxide base and maintain the optimal reaction temperature.
-
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of this compound
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference |
| Base | Commercial K₂CO₃ | 73 | Finely Divided K₂CO₃ | 96 | [1] |
| Dihaloalkane | 1,2-dichloroethane | 55 | 1,2-dibromoethane | 96.5 | [1] |
| Base | Sodium Ethylate | 27-29 | Potassium Carbonate | 73 | [2] |
Experimental Protocols
Key Experiment: Synthesis using Potassium Carbonate
This protocol is based on procedures described in the literature.[1]
Materials:
-
Dimethyl malonate
-
1,2-dibromoethane or 1,2-dichloroethane
-
Finely comminuted potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser, add dimethylformamide.
-
Add dimethyl malonate and the 1,2-dihaloethane to the solvent.
-
While stirring, add the finely comminuted potassium carbonate.
-
Heat the mixture to the desired reaction temperature (e.g., 110-130°C) and maintain for the required reaction time (e.g., 5-22 hours, depending on the dihaloalkane and temperature).
-
Monitor the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid salts and wash them with DMF.
-
Combine the filtrate and the washings.
-
Remove the solvent and excess 1,2-dihaloethane by distillation under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis side reactions.
References
- 1. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 2. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
Technical Support Center: Ring-Opening Reactions of Dimethyl cyclopropane-1,1-dicarboxylate
Welcome to the technical support center for the ring-opening reactions of Dimethyl cyclopropane-1,1-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of cyclopropane chemistry and available literature.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of nucleophilic ring-opening of this compound?
The expected major product is the 1,3-adduct, where the nucleophile attacks one of the methylene carbons of the cyclopropane ring, leading to the opening of the ring and formation of a substituted propane derivative. For example, reaction with a generic nucleophile (Nu:) would yield Dimethyl 2-(nucleophilomethyl)propane-1,3-dicarboxylate.
Q2: Why is my yield of the desired ring-opened product consistently low?
Low yields can be attributed to several factors:
-
Steric Hindrance: Bulky nucleophiles may react slowly or not at all.
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the reaction efficiency. The strained cyclopropane ring requires specific conditions to open efficiently.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction by TLC or GC-MS is recommended.
-
Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product.
Q3: What are the likely byproducts in a nucleophilic ring-opening reaction?
While specific byproducts for the unsubstituted this compound are not extensively documented, potential side products could include:
-
Polymerization: Under certain conditions, especially with strong bases or Lewis acids, the ring-opened intermediate could potentially initiate polymerization.
-
Starting Material Recovery: Incomplete reaction will result in the recovery of unreacted this compound.
-
Products of Reaction with Solvent: If the solvent is nucleophilic (e.g., alcohols), it may compete with the intended nucleophile.
Q4: Can Lewis acids be used to promote the ring-opening reaction?
Yes, Lewis acids can facilitate ring-opening by coordinating to the carbonyl oxygen of the ester group, which enhances the electrophilicity of the cyclopropane ring. However, the choice of Lewis acid is critical, as stronger Lewis acids might lead to decomposition or undesired rearrangements, especially in substituted cyclopropanes.
Troubleshooting Guides
Issue 1: Unexpected Byproduct Formation in Nucleophilic Ring-Opening
Symptoms:
-
Multiple spots on TLC analysis of the crude reaction mixture.
-
GC-MS or NMR analysis indicates the presence of unexpected molecular weights or structural isomers.
Possible Causes & Solutions:
| Cause | Proposed Solution |
| Reaction with Solvent | If using a nucleophilic solvent (e.g., methanol, ethanol), consider switching to an aprotic solvent such as THF, DMF, or DMSO. |
| Oligomerization/Polymerization | This may be initiated by trace impurities or highly reactive intermediates. Try running the reaction at a lower temperature or under more dilute conditions. |
| Side reactions of the Nucleophile | The nucleophile itself might undergo side reactions under the reaction conditions. Ensure the purity of the nucleophile and consider protecting sensitive functional groups. |
| Isomerization of the Product | The initial ring-opened product might be unstable and undergo further reactions. Analyze the reaction mixture at different time points to identify transient intermediates. |
Issue 2: Low or No Conversion of Starting Material
Symptoms:
-
TLC or GC analysis shows a large amount of unreacted this compound.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Proposed Solution |
| Insufficient Nucleophilicity | The chosen nucleophile may not be strong enough to open the cyclopropane ring under the employed conditions. Consider using a stronger nucleophile or adding a catalyst. |
| Inappropriate Reaction Temperature | Ring-opening of cyclopropanes is often kinetically controlled. The reaction may require higher temperatures to overcome the activation energy. Conversely, some reactions may require lower temperatures to prevent decomposition. Experiment with a range of temperatures. |
| Incorrect Solvent | The solvent can play a crucial role in stabilizing intermediates and solvating reactants. Screen different solvents to find the optimal one for your specific reaction. |
| Catalyst Inactivity | If using a catalyst (e.g., a Lewis acid), it may be deactivated by impurities (e.g., water). Ensure all reagents and solvents are dry and pure. |
Experimental Protocols
Note: The following are generalized protocols and may require optimization for specific nucleophiles and reaction scales.
General Protocol for Nucleophilic Ring-Opening with an Amine (e.g., Piperidine)
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask is added the amine nucleophile (1.1 - 2.0 eq).
-
The reaction mixture is stirred at room temperature or heated to a temperature between 50-80 °C, depending on the reactivity of the amine.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired ring-opened product.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for low yield in ring-opening reactions.
Caption: Generalized reaction pathway for nucleophilic ring-opening.
Disclaimer: The information provided in this technical support center is for guidance purposes only. The byproducts and optimal reaction conditions for the ring-opening of this compound can vary significantly depending on the specific nucleophile, solvent, temperature, and other experimental parameters. It is highly recommended to perform thorough literature searches for closely related reactions and to conduct small-scale optimization experiments.
Technical Support Center: Improving Diastereoselectivity in Dimethyl Cyclopropane-1,1-dicarboxylate Reactions
Welcome to the technical support center for optimizing reactions involving dimethyl cyclopropane-1,1-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the diastereoselectivity of their cyclopropanation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing substituted dimethyl cyclopropane-1,1-dicarboxylates with high diastereoselectivity?
A1: Several robust methods are employed to achieve high diastereoselectivity in the synthesis of substituted dimethyl cyclopropane-1,1-dicarboxylates. The most common and effective approaches include:
-
Michael-Initiated Ring Closure (MIRC): This powerful cascade reaction involves the Michael addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring. The stereoselectivity can be controlled through the use of chiral catalysts, chiral auxiliaries on the substrates, or chiral nucleophiles.[1]
-
Rhodium-Catalyzed Cyclopropanation: This method typically involves the reaction of an alkene with dimethyl diazomalonate in the presence of a rhodium catalyst. The choice of chiral ligands on the rhodium catalyst is crucial for inducing high diastereoselectivity.[2][3]
-
Corey-Chaykovsky Reaction: This reaction utilizes a sulfur ylide to react with an electron-deficient alkene (e.g., an α,β-unsaturated ester) to form a cyclopropane. The diastereoselectivity can be influenced by the nature of the sulfur ylide and the reaction conditions.[4][5]
Q2: My cyclopropanation reaction is resulting in a low diastereomeric ratio (dr). What are the first parameters I should investigate to improve it?
A2: Low diastereoselectivity is a common issue that can often be resolved by systematically evaluating the following reaction parameters:
-
Catalyst/Ligand System: The choice of catalyst and its associated ligands is paramount. For rhodium-catalyzed reactions, screen different chiral dirhodium tetracarboxylate catalysts. In MIRC reactions employing organocatalysts, varying the catalyst structure (e.g., cinchona alkaloid derivatives, prolinol ethers) can significantly impact the stereochemical outcome.
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable diastereomer.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state assembly. It is advisable to screen a range of solvents with varying properties (e.g., chlorinated solvents like dichloromethane, aromatic hydrocarbons like toluene, or ethereal solvents like THF).
-
Nature of the Base (for MIRC and Corey-Chaykovsky reactions): The strength and steric bulk of the base can affect the formation of the nucleophile and the subsequent cyclization step. Common bases to screen include potassium carbonate, triethylamine, and DBU.
Q3: Can impurities in my starting materials affect the diastereoselectivity of the reaction?
A3: Yes, absolutely. Impurities in starting materials can have a significant impact on both the yield and diastereoselectivity of your reaction. For instance, acidic impurities can lead to the decomposition of sensitive reagents like diazo compounds. Water and oxygen can deactivate many catalysts, particularly organometallic complexes. It is crucial to use purified reagents and solvents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon) when using sensitive catalysts.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in a Rhodium-Catalyzed Cyclopropanation
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Catalyst | Screen a variety of rhodium catalysts with different chiral ligands (e.g., Rh₂(S-TCPTAD)₄, Rh₂(S-pPhTPCP)₄).[3][6] | The chiral pocket created by the ligands around the rhodium center is the primary factor controlling the facial selectivity of the carbene addition to the alkene. |
| Reaction Temperature is Too High | Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). | Lower temperatures increase the energy difference between the diastereomeric transition states, often leading to higher selectivity. |
| Inappropriate Solvent | Screen a range of solvents such as dichloromethane (DCM), toluene, and diethyl ether. | The solvent can influence the catalyst's conformation and the stability of the transition states. |
| Low Catalyst Loading | While low catalyst loading is desirable, ensure it is not too low to the point of inactivity before full conversion, which can affect selectivity.[7] | Insufficient active catalyst can lead to competing non-selective background reactions. |
Issue 2: Low Diastereomeric Ratio in a Michael-Initiated Ring Closure (MIRC) Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Ineffective Chiral Catalyst | If using a chiral catalyst (e.g., organocatalyst or phase-transfer catalyst), screen different catalyst families and structures. | The catalyst's structure dictates the chiral environment for the Michael addition and subsequent cyclization. |
| Incorrect Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, TEA, DBU). | The base can influence the rate of deprotonation and the equilibrium of the reaction intermediates, affecting the stereochemical outcome. |
| Solvent Effects | Evaluate a range of solvents, including biphasic systems for phase-transfer catalysis. | Solvent polarity and the ability to stabilize charged intermediates can significantly impact the diastereoselectivity. |
| Substrate Control Issues | If using a chiral auxiliary, ensure it is correctly positioned to effectively direct the incoming nucleophile. | The steric bulk and electronic properties of the auxiliary are key to facial differentiation. |
Data Presentation
The following tables summarize quantitative data on how different reaction parameters can influence the diastereoselectivity and yield of cyclopropanation reactions.
Table 1: Effect of Catalyst on the Diastereoselective Cyclopropanation of Exocyclic Alkenes [6]
| Entry | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | Rh₂(S-DOSP)₄ | Low | Low |
| 2 | Phthalimido-derived catalyst 1 | 1.2:1 | 70 |
| 3 | Phthalimido-derived catalyst 2 | 2.4:1 | 86 |
| 4 | Rh₂(S-pPhTPCP)₄ | 11:1 | 99 |
Reaction conditions and substrates are as described in the cited literature.
Table 2: Optimization of Organocatalyzed MIRC Reaction for Spirocyclopropyl Pyrazolone Synthesis [8]
| Entry | Catalyst | Base | Solvent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | Quinine-derived squaramide | K₂CO₃ | DCM | 80:20 | Racemic |
| 7 | Quinine III | K₃PO₄ | Cyclohexane/H₂O | 88:12 | 63 |
| 13 | (DHQ)₂AQN | Na₂CO₃ | Cyclohexane/H₂O | 94:6 | 90 |
| 14 | (DHQ)₂AQN | Na₂CO₃ | Cyclohexane/H₂O | 94:6 | 92 |
Reaction conditions and substrates are as described in the cited literature.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of Dimethyl 2-Arylcyclopropane-1,1-dicarboxylates via Rhodium-Catalyzed Reaction with Aryldiazoacetates
This protocol is adapted from a procedure for the rhodium-catalyzed cyclopropanation of electron-deficient alkenes.[3]
Materials:
-
Substituted alkene (1.0 equiv)
-
Substituted aryldiazoacetate (1.2 equiv)
-
Dirhodium catalyst (e.g., Rh₂(S-TCPTAD)₄, 0.1 mol%)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the dirhodium catalyst.
-
Add anhydrous DCM via syringe.
-
Add the substituted alkene to the flask.
-
Prepare a solution of the aryldiazoacetate in anhydrous DCM.
-
Add the aryldiazoacetate solution to the reaction mixture dropwise over a period of 4-6 hours using a syringe pump at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired dimethyl 2-arylcyclopropane-1,1-dicarboxylate.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.
Visualizations
References
- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Dimethyl Cyclopropane-1,1-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl cyclopropane-1,1-dicarboxylate. The following information is designed to address common issues encountered during the experiment, with a focus on the critical role of base concentration in achieving optimal yields.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically achieved through an intramolecular condensation reaction between dimethyl malonate and a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. The base deprotonates the dimethyl malonate, which then acts as a nucleophile to displace the halide ions in a two-step sequence, leading to the formation of the cyclopropane ring.
Q2: Which base is recommended for this synthesis to achieve a high yield?
A2: While various bases can be used, potassium carbonate (K₂CO₃) is often recommended for achieving higher yields compared to sodium alcoholates like sodium ethoxide or sodium methylate.[1] Using finely comminuted potassium carbonate can further increase the yield significantly.[2]
Q3: What are the common side reactions that can lower the yield of this compound?
A3: A common side reaction, particularly when using sodium alcoholates as the base, is the intermolecular reaction leading to the formation of tetraethyl butane-1,1,4,4-tetracarboxylate.[1] This competing reaction can significantly reduce the yield of the desired cyclopropane product.
Q4: How can the formation of by-products be minimized?
A4: The choice of base is a critical factor. Using potassium carbonate instead of sodium alcoholates can considerably alleviate the formation of intermolecular condensation by-products.[1] Additionally, optimizing the reaction conditions, such as temperature and the rate of addition of reactants, can also help favor the desired intramolecular cyclization.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Product | Inefficient Base: The use of sodium alcoholates (e.g., sodium ethoxide) can lead to low yields (27-40%).[1] | - Switch to Potassium Carbonate: Using potassium carbonate as the base has been shown to improve yields to around 73% with 1,2-dibromoethane.[1][2] - Use Finely Comminuted Potassium Carbonate: Employing finely divided potassium carbonate can further enhance the yield to as high as 96%.[2] |
| Sub-optimal Base Concentration: An incorrect molar ratio of the base to the reactants can lead to incomplete reaction or side reactions. | - Optimize Molar Ratios: A recommended molar ratio of dimethyl malonate to 1,2-dichloro compound to alcoholate is 1:(2.0-6.0):(1.6-2.0).[1] | |
| Water in the Reaction Mixture: The presence of water can interfere with the reaction. | - Azeotropic Removal of Water: Distilling off water azeotropically during the reaction can accelerate the conversion and improve the yield.[2] | |
| Formation of Significant By-products | Intermolecular Condensation: This is a common issue with sodium alcoholates, leading to the formation of butane-1,1,4,4-tetracarboxylate derivatives.[1] | - Change the Base: As mentioned, switching to potassium carbonate significantly reduces this side reaction.[1] |
| Difficulty in Product Purification | Unreacted Dimethyl Malonate: Separating the product from unreacted dimethyl malonate by distillation can be challenging.[1] | - Reaction with n-butylamine: One method to address this is to react the unreacted malonic acid ester with n-butylamine to form the corresponding n-butyldiamide, which can be more easily separated.[1] |
Data on Base Concentration and Yield
| Base | 1,2-Dihaloethane | Molar Ratio (Malonate:Base:Dihaloethane) | Yield (%) | Reference |
| Sodium Ethoxide | 1,2-Dibromoethane | Not specified | 27-29 | [1] |
| Sodium Ethoxide | 1,2-Dibromoethane | Not specified | 40 | [1] |
| Sodium Methylate (30% in Methanol) | 1,2-Dichloroethane | 1:3:3 | 78 (87 based on converted DMM) | [1] |
| Potassium Carbonate | 1,2-Dibromoethane | 1:2.4:4 | 73 | [2] |
| Finely Comminuted Potassium Carbonate | 1,2-Dibromoethane | Not specified | 96 | [2] |
| Potassium Carbonate | 1,2-Dichloroethane | 1:1.2:3.3 | 55 | [2] |
Experimental Protocols
Protocol 1: Synthesis using Sodium Methylate in Dimethylformamide[1]
-
A mixture of 330 g (2.5 mol) of dimethyl malonate (DMM), 590 g of dimethylformamide (DMF), and 742 g (7.5 mol) of 1,2-dichloroethane (DCE) is placed in a reactor and heated to 110°C.
-
A solution of 900 g (7.5 mol) of 30% by weight sodium methylate in methanol is metered into the stirred mixture over 8 hours.
-
An azeotrope of DCE and methanol is continuously removed by distillation.
-
The condensate is passed through an aqueous phase to extract the methanol.
-
After the reaction, the excess DCE is distilled off, followed by the removal of DMF and unreacted DMM under vacuum.
-
The final product, this compound, is distilled at 82°C/16 mbar.
Protocol 2: Synthesis using Potassium Carbonate in Dimethylformamide[2]
-
A reaction vessel is charged with 500 ml of dimethylformamide, 66 g (0.5 mol) of dimethyl malonate, 376 g (2.0 mol) of 1,2-dibromoethane, and 166 g (1.2 mols) of finely comminuted potassium carbonate.
-
The mixture is stirred for 22 hours at room temperature, followed by 2 hours at 100°C.
-
The precipitated salts are filtered off and washed with dimethylformamide.
-
The crude reaction mixture is then distilled in vacuo.
-
After removing dibromoethane and dimethylformamide, this compound distills at 85°C/18 mbar.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Purification of Products from Dimethyl Malonate Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted dimethyl malonate from their reaction products.
Frequently Asked Questions (FAQs)
Q1: My initial analysis (NMR/GC-MS) of the crude product shows a significant amount of unreacted dimethyl malonate. What are the main methods for its removal?
A1: The selection of an appropriate purification method is contingent on the chemical and physical properties of your desired product. The three most prevalent and effective techniques are:
-
Basic Aqueous Wash: This method utilizes the acidic nature of the α-protons of dimethyl malonate, converting it into a water-soluble salt that can be easily extracted from the organic phase.[1]
-
Fractional Vacuum Distillation: This technique is ideal for products that are thermally stable and possess a boiling point significantly different from that of dimethyl malonate.[1]
-
Column Chromatography: This high-resolution method is suitable for separating compounds with differing polarities, particularly when other methods are inappropriate or have failed.[1]
Q2: How does a basic aqueous wash facilitate the removal of dimethyl malonate?
A2: The methylene group (-CH₂-) in dimethyl malonate is positioned between two carbonyl groups, rendering its protons weakly acidic (pKa ≈ 13).[1] When the crude reaction mixture, dissolved in an organic solvent, is washed with a mild aqueous base (like sodium bicarbonate), the dimethyl malonate is deprotonated. This reaction forms a sodium salt which is highly soluble in the aqueous layer, allowing for its simple removal by phase separation, while the neutral organic product stays in the organic layer.[2]
Q3: My product is also an ester. Is a basic wash safe to use, or will it cause hydrolysis of my product?
A3: There is a definite risk of hydrolyzing your ester product, a reaction known as saponification.[2] To minimize this risk, consider the following precautions:
-
Employ a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, instead of strong bases like sodium hydroxide (NaOH).[1]
-
Keep the duration of the wash brief to reduce the contact time between your product and the basic solution.[1]
-
Conduct the extraction at low temperatures (e.g., in an ice bath) to decrease the rate of potential hydrolysis.[1]
-
Immediately after the basic wash, perform a wash with brine (saturated NaCl solution) to remove any residual base.[1]
Q4: When is fractional vacuum distillation the most appropriate choice?
A4: Fractional vacuum distillation is the preferred method when your product satisfies two main criteria:
-
It is thermally stable and will not decompose at the temperatures required for distillation.[2]
-
Its boiling point is significantly different from that of dimethyl malonate (boiling point ~181 °C at atmospheric pressure), ideally with a difference of at least 20-30 °C at the selected pressure.[1][2]
This method is highly efficient, can be scaled up for larger quantities, and can yield a very pure product.[2]
Q5: In which scenarios is column chromatography the best purification option?
A5: Column chromatography is the ideal choice for:
-
Purification of thermally sensitive compounds.[1]
-
Separation of products with boiling points very close to that of dimethyl malonate.[1]
-
Situations where multiple impurities are present in the crude product.[1]
-
Small-scale reactions where high purity is essential.[1]
Troubleshooting Guides
Issue 1: Emulsion Formation During Basic Aqueous Wash
-
Symptom: A stable, cloudy layer forms between the organic and aqueous phases in the separatory funnel, preventing clear separation.
-
Possible Causes:
-
Vigorous shaking of the separatory funnel.
-
High concentration of the crude product in the organic solvent.
-
-
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Brine Addition: Add a small amount of saturated aqueous NaCl (brine) solution, which can help to break up the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: In persistent cases, filtering the entire mixture through a pad of Celite or glass wool can aid in breaking the emulsion.
-
Centrifugation: For small-scale separations, centrifuging the mixture can effectively force the separation of the layers.
-
Issue 2: Product Decomposition During Distillation
-
Symptom: The product darkens or decomposes in the distillation flask, leading to a low yield of impure product.
-
Possible Cause: The distillation temperature is too high, causing thermal degradation of a sensitive product.
-
Solutions:
-
Improve Vacuum: A lower pressure (higher vacuum) will decrease the boiling point of your product, allowing for distillation at a lower temperature. Check your vacuum pump and ensure all connections are airtight.[3]
-
Use a Milder Heat Source: Ensure even heating by using a heating mantle with a stirrer.
-
Issue 3: Poor Separation in Column Chromatography
-
Symptom: The product and dimethyl malonate co-elute from the column, resulting in impure fractions.
-
Possible Cause: The chosen solvent system (eluent) is not optimal for separating the compounds.
-
Solution:
-
TLC Optimization: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to identify an eluent that provides good separation between your product and dimethyl malonate. The ideal solvent system will result in a significant difference in the Rf values of the two compounds.[3]
-
Data Presentation
Comparison of Purification Methods for Dimethyl Malonate Removal
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Basic Aqueous Wash | Converts acidic dimethyl malonate to its water-soluble salt.[2] | - Quick and straightforward procedure.[1] - Also removes other acidic impurities. | - Risk of product hydrolysis, especially for esters.[1] - May not be fully effective in a single wash and may require repetition.[1] | Products that are not sensitive to basic conditions.[1] |
| Fractional Vacuum Distillation | Separation based on differences in boiling points.[2] | - Scalable to large quantities.[1] - Capable of yielding a very pure product.[1] | - Requires the product to be thermally stable.[1] - Ineffective if the boiling points of the product and dimethyl malonate are close.[1] | Thermally stable products with boiling points that differ from dimethyl malonate by at least 20-30 °C.[1] |
| Column Chromatography | Separation based on differential adsorption to a stationary phase.[2] | - Provides high-resolution separation.[2] - Applicable to a broad range of compounds. - Can remove multiple impurities simultaneously.[1] | - Can be time-consuming and labor-intensive. - Requires the use and subsequent disposal of solvents and stationary phase materials.[2] | Thermally sensitive compounds, products with boiling points close to dimethyl malonate, or for removing multiple impurities.[1] |
Experimental Protocols
Protocol 1: Removal by Basic Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.[1]
-
Washing: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the basic solution should be approximately half the volume of the organic layer.[2]
-
Extraction: Stopper the funnel and shake gently for 1-2 minutes. Remember to vent frequently to release any pressure buildup from the evolution of CO₂ gas.[1]
-
Separation: Allow the layers to separate completely and then drain the lower aqueous layer.[1]
-
Repeat (Optional): If the initial concentration of dimethyl malonate was high, a second wash may be necessary.
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution to remove residual water and base.[2]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and then remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Analysis: Analyze a small sample of the product by GC, HPLC, or NMR to confirm the successful removal of dimethyl malonate.
Protocol 2: Removal by Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry and the joints are properly sealed.
-
Charging the Flask: Place the crude product into the distillation flask, ensuring it is no more than two-thirds full to prevent bumping. Add a magnetic stir bar or boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle with stirring.
-
Fraction Collection:
-
Collect the initial low-boiling fraction, which will primarily be unreacted dimethyl malonate. Monitor the head temperature and pressure.
-
Once the head temperature stabilizes at a higher value corresponding to the boiling point of your product at the applied pressure, switch to a clean receiving flask to collect the purified product.[1]
-
-
Analysis: Confirm the purity of the collected product fraction using an appropriate analytical method (e.g., GC, NMR).
Protocol 3: Removal by Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A common starting point is a mixture of hexanes and ethyl acetate. The ideal eluent will provide good separation between your product and dimethyl malonate.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.[3]
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.[3]
-
Monitoring Fractions: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[3]
Mandatory Visualization
References
Handling and safety precautions for Dimethyl cyclopropane-1,1-dicarboxylate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of Dimethyl cyclopropane-1,1-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a substance that causes serious eye irritation and may cause respiratory irritation.[1] It is also considered harmful to aquatic life with long-lasting effects.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, it is mandatory to use chemical safety goggles or glasses, and protective gloves.[1][3] In situations with inadequate ventilation, respiratory protection should be worn.[1] Additionally, wearing suitable protective clothing and a face shield is recommended to prevent skin and eye contact.[1][4]
Q3: How should I properly store this compound in the laboratory?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][4][5]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with acids, bases, reducing agents, and oxidizing agents as they are incompatible with this compound.[4][5]
Q5: What should I do in case of accidental skin or eye contact?
A5: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do, and seek medical attention.[1] For skin contact, wash the affected area with plenty of soap and water and get medical advice if irritation persists.[1]
Q6: What is the appropriate first aid response for inhalation or ingestion?
A6: If inhaled, move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide artificial respiration and seek medical attention.[1][4] If ingested, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical advice. Never give anything by mouth to an unconscious person.[1]
Q7: How should I handle a spill of this compound?
A7: For small spills, use an inert absorbent material like sand or vermiculite, and then sweep it into a suitable container for disposal.[5] For larger spills, dike the area to contain the spill and absorb it with an appropriate material.[1] Ensure the area is well-ventilated during cleanup.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C7H10O4 | [1] |
| Molecular Weight | 158.15 g/mol | [3] |
| Boiling Point | 196-198 °C | [3][6] |
| Density | 1.147 g/mL at 25 °C | [3][6] |
| Flash Point | 95 °C (203 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.441 | [3][6] |
Experimental Protocols
Protocol 1: Standard Handling and Use in an Experiment
-
Preparation:
-
Ensure a calibrated emergency eye wash station and safety shower are readily accessible.[1]
-
Work within a certified chemical fume hood to ensure adequate ventilation.[1]
-
Don the required personal protective equipment: chemical safety goggles, compatible gloves, and a lab coat. A face shield is recommended.[1]
-
-
Dispensing:
-
Carefully open the container, avoiding splashing.
-
Use a clean, dry pipette or syringe to transfer the required amount of the liquid.
-
Immediately and securely close the container after dispensing.[1]
-
-
Experimental Procedure:
-
Post-Experiment:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean the work area and any contaminated equipment according to standard laboratory procedures.
-
Dispose of waste in a designated, properly labeled hazardous waste container.
-
Protocol 2: Spill Response and Decontamination
-
Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
If safe to do so, remove all sources of ignition.[7]
-
-
Containment and Cleanup:
-
For small spills, cover with an inert absorbent material (e.g., sand, silica gel, or universal binder).[5]
-
Sweep up the absorbed material and place it in a sealed, labeled container for chemical waste disposal.[5]
-
For larger spills, dike the area to prevent spreading. Use a pump or vacuum for recovery if possible, followed by absorption of the remaining liquid.[1]
-
-
Decontamination:
-
Wash the spill area with soap and water.
-
Ventilate the area until fumes have dissipated.[1]
-
-
Personal Decontamination:
-
If there was skin contact, wash the affected area thoroughly.
-
If clothing is contaminated, remove it immediately and wash it before reuse.[5]
-
Visual Workflow for Safe Handling
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | C7H10O4 | CID 2769539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl 1,1-cyclopropanedicarboxylate 99 6914-71-2 [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6914-71-2 Name: Dimethyl cyclopropane-1,1-dicarboxylatedimethylcyclopropane-1,1-dicarboxylate [xixisys.com]
Incompatible materials with Dimethyl cyclopropane-1,1-dicarboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and use of Dimethyl cyclopropane-1,1-dicarboxylate, with a focus on material compatibility.
Troubleshooting Guide: Unexpected Experimental Results
| Issue | Potential Cause | Recommended Action |
| Discoloration (yellowing/browning) of the compound | Contamination with incompatible materials, particularly bases or strong acids, leading to degradation. | 1. Immediately cease the experiment. 2. Safely quench the reaction if necessary. 3. Review all reagents and equipment for potential sources of contamination. 4. Use fresh, properly stored this compound for subsequent experiments. |
| Unexpected exotherm (heat generation) | Reaction with a strong oxidizing agent, acid, or base. | 1. Follow emergency shutdown procedures for your experiment. 2. If the reaction is vigorous, evacuate the immediate area and use appropriate fire suppression equipment if necessary (alcohol-resistant foam, dry powder, carbon dioxide). 3. After stabilization, neutralize any remaining reactants with appropriate quenching agents. |
| Formation of unexpected byproducts or low yield | Partial degradation of the starting material due to contact with incompatible surfaces or reagents. | 1. Analyze byproducts to identify potential degradation pathways. 2. Ensure all glassware is thoroughly cleaned and dried. 3. Verify the compatibility of all solvents, catalysts, and reagents with this compound. |
| Polymerization or solidification of the material | Strong acidic or basic conditions can potentially lead to polymerization or other side reactions. | 1. Discontinue the experiment. 2. Avoid direct contact with the solidified material. 3. Consult safety data sheets for appropriate disposal procedures for the polymerized mass. |
Frequently Asked Questions (FAQs)
Q1: What are the primary materials to avoid when working with this compound?
A1: You should avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][2] These materials can cause decomposition of the ester.
Q2: What are the recommended storage conditions for this compound?
A2: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][3]
Q3: What are the known hazardous decomposition products of this compound?
A3: Upon combustion or thermal decomposition, it can produce carbon monoxide (CO) and carbon dioxide (CO2).[1][2]
Q4: Can I use standard laboratory glassware with this compound?
A4: Yes, borosilicate glassware (e.g., Pyrex®) is generally compatible with this compound under normal experimental conditions. However, ensure it is scrupulously clean and free of any acidic or basic residues.
Q5: What types of plastics are suitable for short-term contact with this compound?
A5: While specific compatibility data is limited, high-density polyethylene (HDPE) and polypropylene (PP) are often resistant to esters. It is crucial to perform a compatibility test for your specific application and duration of contact.
Summary of Incompatible Materials and Potential Hazards
| Incompatible Material Class | Potential Hazard | Expected Outcome |
| Strong Oxidizing Agents | Fire and explosion hazard. | Rapid and exothermic decomposition. |
| Strong Acids | Hydrolysis and decomposition. | Degradation to cyclopropane-1,1-dicarboxylic acid and methanol. |
| Strong Bases | Saponification (hydrolysis). | Formation of the corresponding carboxylate salt and methanol. |
| Amines | Amidation. | Reaction to form amides.[2] |
Experimental Protocols
Protocol for General Material Compatibility Screening
This protocol provides a general methodology for assessing the compatibility of this compound with various materials under laboratory conditions.
Objective: To visually and analytically assess the compatibility of this compound with selected materials over a defined period.
Materials:
-
This compound
-
Material samples to be tested (e.g., different types of plastics, elastomers, metals)
-
Control container (borosilicate glass vial)
-
Analytical balance
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, compatible gloves
Procedure:
-
Sample Preparation: Cut the material to be tested into small, uniform pieces. Clean and dry the samples thoroughly to remove any surface contaminants.
-
Initial Measurements: Record the initial mass and dimensions of each material sample.
-
Exposure: Place a material sample in a labeled vial. Add a sufficient volume of this compound to fully immerse the sample. Prepare a control vial containing only the chemical.
-
Incubation: Seal the vials and store them under the desired experimental conditions (e.g., room temperature, elevated temperature).
-
Observation: At regular intervals (e.g., 24, 48, 72 hours), visually inspect the samples for any changes such as swelling, discoloration, cracking, or crazing. Also, observe the liquid for any color change or precipitate formation.
-
Final Measurements: After the designated exposure time, carefully remove the material samples from the vials. Gently clean any residual liquid from the surface and allow them to dry. Record the final mass and dimensions.
-
Analytical Chemistry: Analyze a small aliquot of the this compound from each test vial and the control vial using GC-MS or HPLC to detect any degradation products or leached substances from the material.
Data Analysis:
-
Calculate the percentage change in mass and dimensions of the material samples.
-
Compare the chromatograms of the test samples to the control to identify any new peaks that would indicate degradation or leaching.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Dimethyl and Diethyl Cyclopropane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of dimethyl cyclopropane-1,1-dicarboxylate and diethyl cyclopropane-1,1-dicarboxylate. While direct kinetic comparisons are not extensively available in the literature, this document synthesizes theoretical principles and reported experimental data to offer insights into their relative reactivity in key chemical transformations.
Executive Summary
Based on fundamental principles of organic chemistry, This compound is generally expected to exhibit higher reactivity in reactions involving nucleophilic attack at the carbonyl carbon or ring-opening of the cyclopropane ring. This heightened reactivity is attributed to the lower steric hindrance and slightly greater electrophilicity of the methyl ester groups compared to the ethyl ester groups. However, the choice between the two reagents may also depend on specific reaction conditions, desired product characteristics, and solubility considerations.
Theoretical Comparison of Reactivity
The primary differences in reactivity between dimethyl and diethyl cyclopropane-1,1-dicarboxylate stem from the electronic and steric effects of the methyl versus the ethyl groups.
-
Steric Effects: The ethyl groups in diethyl cyclopropane-1,1-dicarboxylate are bulkier than the methyl groups in the dimethyl analogue. This increased steric hindrance can impede the approach of nucleophiles to the electrophilic centers of the molecule, namely the carbonyl carbons and the carbons of the cyclopropane ring. Consequently, reactions such as hydrolysis, amidation, and some ring-opening reactions may proceed at a slower rate for the diethyl ester.
-
Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group has a slightly stronger inductive effect (+I) than the methyl group. This leads to a marginal increase in electron density at the carbonyl carbons of the diethyl ester, making them slightly less electrophilic than those of the dimethyl ester. This reduced electrophilicity can contribute to a slower rate of reaction with nucleophiles.
Reactivity in Key Chemical Transformations
Ring-Opening Reactions
Donor-acceptor cyclopropanes, such as the title compounds, are susceptible to ring-opening reactions by nucleophiles. The electron-withdrawing ester groups polarize the cyclopropane ring, making it susceptible to attack.
While direct quantitative kinetic data comparing the two esters is scarce, qualitative observations suggest differences in reactivity. For instance, a related spiro-activated cyclopropane is noted to be "considerably more reactive" than diethyl cyclopropane-1,1-dicarboxylate in ring-opening reactions with piperidine, reacting at room temperature versus 110°C for the diethyl ester. This highlights the influence of the activating group on reactivity. Based on the theoretical principles discussed, the dimethyl ester is expected to be more reactive towards nucleophilic ring-opening due to lower steric hindrance and greater electrophilicity.
A general workflow for a Lewis acid-catalyzed ring-opening reaction is depicted below.
Caption: Lewis Acid-Catalyzed Ring-Opening of Dialkyl Cyclopropane-1,1-dicarboxylates.
Cycloaddition Reactions
In [3+2] cycloaddition reactions, the choice of ester group has been observed to influence the stereoselectivity of the reaction. For example, in the reaction of 2-phenylcyclopropane-1,1-dicarboxylates with nitrones, benzyl and ethyl diesters exhibited higher enantioselectivity compared to the methyl diester. This suggests that the ester group, while not directly participating in the bond-breaking and bond-forming steps, can influence the geometry of the transition state and thus the stereochemical outcome. While this does not directly correlate to reaction rate, it underscores the importance of the ester group in controlling reaction pathways.
Synthesis
The synthesis of both dimethyl and diethyl cyclopropane-1,1-dicarboxylate is typically achieved via the reaction of the corresponding dialkyl malonate with a 1,2-dihaloethane. The yields of these reactions can provide an indirect measure of the reactivity of the starting malonate esters.
| Product | Starting Malonate | Dihaloethane | Base | Solvent | Yield (%) |
| This compound | Dimethyl Malonate | 1,2-Dibromoethane | K₂CO₃ | DMF | 73[1] |
| Diethyl Cyclopropane-1,1-dicarboxylate | Diethyl Malonate | 1,2-Dibromoethane | NaOEt | EtOH | 27-29[1] |
Note: Reaction conditions can significantly influence yields.
The data in the table suggests that under certain conditions, the synthesis of the dimethyl ester can be more efficient. This is likely due to the higher reactivity of dimethyl malonate compared to diethyl malonate, following the same principles of lower steric hindrance and greater electrophilicity.
Experimental Protocols
Synthesis of this compound
Materials:
-
Dimethyl malonate
-
1,2-Dibromoethane
-
Potassium carbonate (finely ground)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of finely ground potassium carbonate (2.4 equivalents) in DMF, add dimethyl malonate (1 equivalent).
-
Add 1,2-dibromoethane (1.1 equivalents) to the mixture.
-
Heat the reaction mixture at 100-120°C and monitor the reaction by TLC or GC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with DMF.
-
Combine the filtrate and washings, and remove the DMF under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Ring-Opening of Diethyl Cyclopropane-1,1-dicarboxylate with Piperidine
Materials:
-
Diethyl cyclopropane-1,1-dicarboxylate
-
Piperidine
Procedure:
-
In a sealed tube, combine diethyl cyclopropane-1,1-dicarboxylate (1 equivalent) and piperidine (2 equivalents).
-
Heat the mixture at 110°C for the required reaction time (monitor by TLC or GC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess piperidine under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the ring-opened product.
Conclusion
The available evidence, both theoretical and experimental, points towards This compound being the more reactive of the two congeners in most common transformations involving nucleophilic attack. The smaller size of the methyl groups reduces steric hindrance and their slightly greater electron-withdrawing nature enhances the electrophilicity of the reaction centers.
For researchers and professionals in drug development, the choice between these two reagents will depend on a balance of reactivity, cost, and the desired properties of the final product. The dimethyl ester may be preferred for reactions requiring higher reactivity or when steric hindrance is a concern. The diethyl ester, being less reactive, might offer better control in certain sensitive transformations.
The following diagram illustrates the logical relationship for inferring the higher reactivity of the dimethyl ester based on steric and electronic effects.
Caption: Factors Influencing the Relative Reactivity of Dimethyl vs. Diethyl Esters.
References
A Comparative Guide to Cyclopropanation Reagents as Alternatives to Malonate-Derived Cyclopropanes
The cyclopropane ring is a valuable structural motif in organic chemistry, prevalent in numerous natural products and pharmaceutical agents due to its unique conformational and electronic properties.[1][2] While donor-acceptor cyclopropanes, such as Dimethyl cyclopropane-1,1-dicarboxylate, are useful synthons, their preparation often involves the intramolecular cyclization of malonic esters with dihaloalkanes.[3] For researchers seeking to construct cyclopropane rings directly from alkenes, several powerful alternative methods exist.
This guide provides an objective comparison of the three primary strategies for the [2+1] cycloaddition of a carbene or carbenoid to an alkene: the Simmons-Smith reaction, transition metal-catalyzed decomposition of diazo compounds, and the Corey-Chaykovsky reaction for electron-deficient alkenes.[1]
Performance Comparison of Key Cyclopropanation Methods
The selection of a cyclopropanation strategy depends heavily on the substrate, desired stereochemistry, and tolerance of functional groups. The table below summarizes the key characteristics of the leading alternative methods.
| Feature | Simmons-Smith Reaction | Transition Metal-Catalyzed (Rh/Cu) | Corey-Chaykovsky Reaction |
| Primary Reagents | Diiodomethane (CH₂I₂) and Zn-Cu couple or Diethylzinc (Et₂Zn)[4] | Diazo compounds (e.g., Ethyl diazoacetate) and a metal catalyst (e.g., Rh₂(OAc)₄)[5][6] | Sulfur ylide (e.g., Dimethyloxosulfonium methylide)[7] |
| Typical Substrate | Alkenes, especially those with directing groups like allylic alcohols[2] | A wide range of electron-rich, neutral, and electron-poor alkenes[6] | α,β-Unsaturated carbonyls (enones) and esters[8][9] |
| Mechanism Type | Concerted addition of a zinc carbenoid[10] | Stepwise or concerted addition of a metal carbene[6] | Michael-initiated ring closure (MIRC)[8] |
| Key Advantages | High stereospecificity, excellent functional group tolerance, avoids highly toxic reagents like diazomethane.[11] | High efficiency, broad substrate scope, access to asymmetric catalysis with chiral ligands.[6][12] | Excellent for electron-deficient systems, reagents are often readily prepared.[13] |
| Key Limitations | Can be sensitive to the quality of the zinc couple; diethylzinc is pyrophoric.[14] | Diazo compounds are potentially explosive and toxic, requiring careful handling.[14] | Limited to substrates that can act as Michael acceptors. |
| Stereospecificity | High. The stereochemistry of the alkene is retained in the product.[4][10] | High. The reaction is typically stereospecific with respect to the alkene geometry.[14] | Diastereoselective, often favoring the trans product.[9] |
| Typical Yields | Good to Excellent (>90% with Furukawa modification).[14] | Good to Excellent (often >80%).[15] | Good to Excellent (often >80%).[8][16] |
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method that utilizes an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, to deliver a methylene group to a double bond.[10] It is renowned for its high stereospecificity, where the geometry of the starting alkene is conserved in the cyclopropane product.[1][4] A common and often higher-yielding variant, the Furukawa modification, employs diethylzinc instead of the zinc-copper couple.
Detailed Experimental Protocol (Furukawa Modification)
The following protocol is a representative procedure for the cyclopropanation of 1-octene.
-
Reaction Setup : In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-octene (1.0 eq) and anhydrous dichloromethane to create an approximately 0.5 M solution. Cool the flask to 0 °C in an ice bath.[4]
-
Reagent Addition : While stirring at 0 °C, slowly add a solution of diethylzinc in hexanes (2.0 eq) via syringe. Following this, add diiodomethane (2.0 eq) dropwise.[4]
-
Reaction : Allow the mixture to warm slowly to room temperature and stir for 12-24 hours. Reaction progress can be monitored by TLC or GC.[4]
-
Quenching : Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[4]
-
Workup : Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
-
Purification : Purify the resulting crude oil by flash column chromatography or distillation to yield the cyclopropane product.[11]
Transition Metal-Catalyzed Cyclopropanation
This method involves the reaction of an alkene with a diazo compound, most commonly ethyl diazoacetate (EDA), in the presence of a transition metal catalyst.[5] Dirhodium(II) carboxylates, such as Rh₂(OAc)₄, are highly effective catalysts for these transformations.[6] The reaction proceeds through a metal carbene intermediate, which then transfers the carbene unit to the alkene. This method is exceptionally versatile and can be rendered enantioselective by using chiral ligands on the metal catalyst.[6][12]
Detailed Experimental Protocol
The following is a general procedure for rhodium-catalyzed cyclopropanation.
-
Reaction Setup : To a stirred solution of the alkene (5-10 equivalents) in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere, add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%).
-
Reagent Addition : A solution of the diazo ester (1.0 eq) in the same solvent is added dropwise to the reaction mixture over 4-8 hours using a syringe pump. The slow addition is crucial to keep the concentration of the diazo compound low, minimizing side reactions.
-
Reaction : Stir the mixture at room temperature for an additional 2-4 hours after the addition is complete. Monitor the reaction by TLC for the disappearance of the diazo compound.
-
Workup : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.
-
Purification : Purify the residue by flash chromatography on silica gel to afford the cyclopropane product.[15]
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction is a premier method for synthesizing cyclopropanes from electron-deficient alkenes, such as α,β-unsaturated ketones (enones).[7] The reaction employs a sulfur ylide, typically dimethyloxosulfonium methylide (the "Corey-Chaykovsky Reagent"), which is generated in situ from a sulfoxonium salt and a strong base.[7][13] The mechanism involves a conjugate 1,4-addition of the ylide to the enone, followed by an intramolecular ring closure to form the cyclopropane ring.[8]
Detailed Experimental Protocol
The following protocol is a representative procedure for the cyclopropanation of an enone.
-
Ylide Generation : Add trimethylsulfoxonium iodide (1.2-1.5 eq) to anhydrous dimethyl sulfoxide (DMSO) in a flask and stir until dissolved. To this solution, add a strong base such as potassium tert-butoxide (1.2-1.5 eq) or sodium hydride. Stir for 10-15 minutes to generate the ylide.[8][16]
-
Substrate Addition : Add the α,β-unsaturated ketone (1.0 eq) to the ylide solution.[8]
-
Reaction : Stir the resulting mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[8]
-
Workup : Pour the reaction mixture into water and extract several times with an organic solvent such as ethyl ether.[8]
-
Purification : Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the cyclopropyl ketone.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 9. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative study of synthesis methods for cyclopropane-1,1-dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a motif of significant interest in medicinal chemistry and natural product synthesis, imparts unique conformational constraints and metabolic stability to molecules. Among the various substituted cyclopropanes, the 1,1-dicarboxylate substitution pattern serves as a versatile synthetic handle for further molecular elaboration. This guide provides a comparative overview of the three primary methods for synthesizing cyclopropane-1,1-dicarboxylates: Michael Initiated Ring Closure (MIRC), Simmons-Smith cyclopropanation, and transition metal-catalyzed decomposition of diazomalonates. We present a detailed analysis of their respective methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their synthetic endeavors.
Comparative Overview of Synthesis Methods
The choice of synthetic route to cyclopropane-1,1-dicarboxylates is governed by factors such as substrate availability, desired scale, and tolerance of functional groups. The following table summarizes the key quantitative data for the three main approaches, providing a direct comparison of their efficiencies and reaction conditions.
| Method | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield |
| Michael Initiated Ring Closure | Diethyl malonate, 1,2-Dichloroethane | K₂CO₃ | DMF | 115 °C | 6 h | 83.8% |
| Diethyl malonate, 1,2-Dibromoethane | 50% NaOH (aq), TEBAC (phase-transfer catalyst) | None (biphasic) | Room Temperature | 2 h | 66-73% | |
| Simmons-Smith Cyclopropanation | Diethyl methylidenemalonate (electron-deficient alkene) | Diethylzinc, Diiodomethane, Nickel(II) chloride | 1,2-Dichloroethane | 70 °C | 12 h | 60-74% |
| Transition Metal-Catalyzed | Styrene, Dimethyl diazomalonate | Rh₂(esp)₂ (0.02 mol%) | Dichloromethane | 0-2 °C | 1 h | 92-95% |
Logical Relationship of Synthesis Methods
The synthesis of cyclopropane-1,1-dicarboxylates can be broadly categorized into two main strategies: those that form the three-membered ring from acyclic precursors and those that add a single carbon to an existing double bond. The following diagram illustrates the logical relationship between the discussed synthetic approaches.
Caption: Classification of synthetic routes to cyclopropane-1,1-dicarboxylates.
Experimental Protocols
Michael Initiated Ring Closure (MIRC)
This method constructs the cyclopropane ring by the reaction of a malonic ester with a 1,2-dihaloethane, proceeding via an initial Michael-type addition followed by an intramolecular nucleophilic substitution.
Protocol for Diethyl Cyclopropane-1,1-dicarboxylate:
A mixture of diethyl malonate (2.0 mol), dimethylformamide (1000 ml), 1,2-dichloroethane (13.2 mol), and finely comminuted potassium carbonate (4.8 mol) is heated to 115 °C with thorough stirring. Over a period of 3 hours, another 2.0 mol of diethyl malonate is added. The reaction is considered complete after 6 hours when the separation of water ceases. The 1,2-dichloroethane and dimethylformamide are subsequently distilled off, the latter under vacuum. Diethyl cyclopropane-1,1-dicarboxylate is then purified by vacuum distillation.
Protocol for Cyclopropane-1,1-dicarboxylic Acid:
To a vigorously stirred 1-L solution of 50% aqueous sodium hydroxide, triethylbenzylammonium chloride (0.5 mol) is added at 25°C. A mixture of diethyl malonate (0.5 mol) and 1,2-dibromoethane (0.75 mol) is added all at once to this suspension. The reaction mixture is stirred vigorously for 2 hours. The mixture is then transferred to a larger flask, diluted with water, and cooled to 15°C. Careful acidification with concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C, is followed by extraction with ether. The combined organic layers are washed, dried, and concentrated. The resulting residue is triturated with benzene and filtered to yield cyclopropane-1,1-dicarboxylic acid as white crystals.[1]
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction involves the reaction of an alkene with an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple or diethylzinc. For electron-deficient alkenes like diethyl methylidenemalonate, a nickel catalyst can significantly accelerate the reaction.
Protocol for Nickel-Catalyzed Simmons-Smith Cyclopropanation:
To a solution of the α,β-unsaturated ester (e.g., diethyl methylidenemalonate) in 1,2-dichloroethane, nickel(II) chloride (10 mol%) is added. The mixture is cooled in an ice bath, and diethylzinc (3.0 equivalents) is added dropwise, followed by diiodomethane (2.0 equivalents). The reaction mixture is then heated to 70 °C and stirred for 12 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.[2][3][4]
Transition Metal-Catalyzed Decomposition of Diazo Compounds
This method relies on the in-situ generation of a carbene from a diazomalonate precursor, catalyzed by a transition metal complex (commonly rhodium or copper), which then undergoes a cycloaddition reaction with an alkene. This approach is particularly effective and can be highly stereoselective.
Protocol for Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate:
In a three-necked round-bottomed flask under a nitrogen atmosphere, the rhodium catalyst Rh₂(esp)₂ (0.02 mol%) is dissolved in dichloromethane. The solution is cooled to 0-2 °C, and styrene (1.0 equivalent) is added. A solution of dimethyl diazomalonate (1.1 equivalents) in dichloromethane is then added dropwise over 1 hour. The reaction is stirred at this temperature for an additional hour. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford dimethyl 2-phenylcyclopropane-1,1-dicarboxylate.[5]
Preparation of Dimethyl Diazomalonate:
To a cooled (0°C) solution of 4-acetamidobenzenesulfonyl azide and triethylamine in acetonitrile, dimethyl malonate is added slowly. The mixture is stirred at 0°C for 10 minutes and then at room temperature for 17 hours. The precipitated sulfonamide is removed by filtration, and the filtrate is concentrated. The crude diazo product is purified by distillation.[6]
Summary and Outlook
The synthesis of cyclopropane-1,1-dicarboxylates can be achieved through several efficient methods, each with its own set of advantages and limitations.
-
The Michael Initiated Ring Closure is a robust and high-yielding method, particularly well-suited for large-scale synthesis from inexpensive starting materials like diethyl malonate and 1,2-dihaloethanes.
-
The Simmons-Smith reaction , especially with nickel catalysis for electron-deficient alkenes, offers a good alternative, though the handling of pyrophoric diethylzinc requires care.
-
The transition metal-catalyzed decomposition of diazomalonates is a highly efficient and often stereoselective method that can be performed under mild conditions with very low catalyst loadings.[5] However, the preparation and handling of diazo compounds require appropriate safety precautions.
The choice of the optimal synthetic route will depend on the specific requirements of the research project, including the desired substitution pattern on the cyclopropane ring, the scale of the reaction, and the available laboratory infrastructure. Future developments in this field may focus on enhancing the catalytic efficiency and expanding the substrate scope of these reactions, as well as developing more sustainable and safer synthetic protocols.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Nickel-catalysed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validating the Purity of Dimethyl Cyclopropane-1,1-dicarboxylate: A Comparative Guide to HPLC, GC, and qNMR Analysis
For researchers, scientists, and professionals in drug development, the accurate determination of purity for key intermediates like Dimethyl cyclopropane-1,1-dicarboxylate is a critical step to ensure the reliability and reproducibility of their work. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for validating the purity of this compound. We present supporting experimental data and detailed methodologies to assist in selecting the most appropriate analytical approach.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment hinges on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, speed, and the need for structural information.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Intrinsic quantitative method based on the direct relationship between the intensity of a nuclear magnetic resonance signal and the number of atomic nuclei. |
| Applicability to Analyte | Highly suitable due to the non-volatile nature of the ester, allowing for analysis at ambient temperatures without derivatization. | Applicable, as demonstrated in patent literature for purity checks, though may require heating, which could pose a risk of degradation for thermally labile impurities.[1] | Excellent, as it provides both structural confirmation and quantification without the need for a specific reference standard of the analyte.[2][3][4] |
| Typical Purity Results | Capable of achieving high-resolution separation of the main component from structurally similar impurities. | Purity levels of 99.4% to 99.5% for this compound have been reported using GC analysis.[1] | Offers high precision and accuracy, often considered a primary ratio method for purity assessment.[4][5][6][7] |
| Potential Impurities Detected | Effective in separating non-volatile impurities such as unreacted starting materials (e.g., dimethyl malonate), by-products, and degradation products. | Well-suited for identifying and quantifying volatile and semi-volatile impurities. | Can detect and quantify any proton-containing impurities that give a signal in a region of the spectrum that does not overlap with the analyte signals. |
| Advantages | - Wide applicability to a broad range of compounds.- High resolution and sensitivity.- Non-destructive. | - High efficiency and resolution for volatile compounds.- Often faster than HPLC.- Can be coupled with Mass Spectrometry (GC-MS) for definitive peak identification. | - Provides structural information.- Does not require a reference standard of the analyte for quantification.- High precision and accuracy. |
| Limitations | - May require more extensive method development.- Can be slower than GC for some applications. | - Limited to volatile and thermally stable compounds.- Potential for sample degradation at high temperatures. | - Lower sensitivity compared to HPLC and GC.- Higher instrumentation cost.- Potential for signal overlap in complex mixtures. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed HPLC method is based on established protocols for similar diester compounds and is suitable for the purity determination of this compound.[8]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) with the addition of 0.1% formic acid or phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
Gas Chromatography (GC) Method
The following is a typical GC method that can be adapted for the purity analysis of this compound.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C (for FID).
-
Sample Preparation: Dilute the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measure of purity and can be performed using the following general protocol.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons.
-
Data Processing: Integrate the signals corresponding to the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.
Visualizing the Workflow
The following diagram illustrates the general workflow for validating the purity of this compound, from sample handling to the comparison of different analytical techniques.
Caption: Workflow for Purity Validation of this compound.
The logical flow for selecting an appropriate analytical method based on experimental requirements is depicted in the following decision tree.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 8. Separation of Diethyl cyclopropane-1,1-dicarboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Quality Control of Dimethyl Cyclopropane-1,1-dicarboxylate: A Comparative Guide to GC-MS and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methods for the quality control of Dimethyl cyclopropane-1,1-dicarboxylate. This key intermediate in pharmaceutical synthesis requires robust analytical methods to ensure its purity and identity. This document offers detailed experimental protocols, comparative performance data, and visual workflows to aid in selecting the most appropriate analytical strategy for your quality control needs.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount to ensure the safety and efficacy of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the quality control of this ester. This guide will delve into a detailed GC-MS protocol and compare its performance with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a holistic view of the available analytical options.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS combines the separation power of gas chromatography with the detection specificity of mass spectrometry, offering high sensitivity and confident identification of the analyte and potential impurities.
Experimental Protocol
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., Ethyl Acetate or Dichloromethane) to obtain a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
Instrumentation and Conditions:
| Parameter | Value/Setting |
| Gas Chromatograph | Agilent 7890B GC (or equivalent) |
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial temperature: 70 °C, hold for 2 minutes; Ramp at 10 °C/min to 200 °C, hold for 5 minutes |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 30-300 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Full Scan |
Data Presentation: Illustrative Performance Characteristics
The following table summarizes the expected performance of a validated GC-MS method for the analysis of this compound, based on typical performance for similar methyl esters.[1]
| Parameter | Illustrative Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantitation (LOQ) | 50 - 150 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
GC-MS Experimental Workflow
Alternative Analytical Techniques
While GC-MS is a robust technique, other methods can also be employed for the quality control of this compound, each with its own advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that can be used for non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method is suitable.[2]
2.1.1. Experimental Protocol
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of the mobile phase to a concentration of 1 mg/mL.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
Instrumentation and Conditions:
| Parameter | Value/Setting |
| HPLC System | Agilent 1260 Infinity II (or equivalent) |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
2.1.2. Data Presentation: Illustrative Performance Characteristics
| Parameter | Illustrative Performance |
| Linearity (R²) | > 0.998 |
| LOD | 50 - 100 ng/mL |
| LOQ | 150 - 300 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis (qNMR). It provides detailed information about the molecular structure and can be used for purity assessment without the need for a reference standard of the impurities.
2.2.1. Experimental Protocol
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid).
-
Dissolve both in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Instrumentation and Conditions:
| Parameter | Value/Setting |
| NMR Spectrometer | Bruker Avance 400 MHz (or equivalent) |
| Nucleus | ¹H |
| Solvent | CDCl₃ |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 30 s (for quantitative analysis) |
2.2.2. Data Presentation: Illustrative Performance Characteristics
| Parameter | Illustrative Performance |
| Linearity (R²) | > 0.999 |
| LOD | ~0.1% (relative to main component) |
| LOQ | ~0.3% (relative to main component) |
| Precision (%RSD) | < 1% |
| Accuracy | High (primary ratio method) |
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the quality control process.
| Feature | GC-MS | HPLC-UV | NMR |
| Principle | Separation by volatility and boiling point, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Nuclear spin transitions in a magnetic field. |
| Selectivity | Very High | High | High |
| Sensitivity | Very High | High | Moderate |
| Quantitation | Requires reference standards for each analyte. | Requires reference standards for each analyte. | Can be quantitative without a reference standard for the analyte (qNMR with internal standard). |
| Impurity Profiling | Excellent for volatile impurities. | Good for non-volatile and polar impurities. | Excellent for structural elucidation of unknown impurities. |
| Throughput | Moderate | High | Low |
| Cost | High | Moderate | Very High |
| Sample Volatility | Required | Not required | Not required |
Logical Relationship of QC Techniques
Conclusion
For the routine quality control of this compound, GC-MS stands out as a highly specific and sensitive method, particularly well-suited for identifying and quantifying volatile and semi-volatile impurities. Its ability to provide mass spectral data allows for confident peak identification.
HPLC-UV serves as an excellent orthogonal technique, especially for the analysis of non-volatile or thermally sensitive impurities that may not be amenable to GC analysis. Its high throughput makes it suitable for routine purity checks.
NMR spectroscopy , while having lower throughput, offers unparalleled capabilities for structural elucidation and can be used as a primary method for quantitative analysis (qNMR) without the need for specific impurity reference standards. It is an invaluable tool for characterizing unknown impurities and for the definitive structural confirmation of the main component.
A comprehensive quality control strategy for this compound would ideally involve the use of GC-MS or HPLC for routine purity testing, with NMR being employed for reference standard characterization and for the investigation of any unknown impurities detected by the chromatographic techniques.
References
- 1. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 1,1-Cyclopropanedicarboxylic acid, dimethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Spectroscopic Showdown: Differentiating Cis and Trans Isomers of Dimethyl Cyclopropane-1,2-dicarboxylate
In the realm of fine chemical synthesis and drug development, the precise structural elucidation of stereoisomers is paramount. The cis and trans isomers of dimethyl cyclopropane-1,2-dicarboxylate serve as a classic example where subtle differences in spatial arrangement lead to distinct spectroscopic signatures. This guide provides a detailed comparison of these isomers using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by experimental data and protocols for researchers and scientists.
Isomeric Landscape: A Structural Overview
The fundamental difference between the cis and trans isomers lies in the relative orientation of the two methoxycarbonyl groups on the cyclopropane ring. In the cis isomer, both groups reside on the same face of the ring, whereas in the trans isomer, they are on opposite faces. This seemingly minor variation in stereochemistry gives rise to unique molecular symmetries and spatial interactions, which are readily probed by modern spectroscopic techniques.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the cis and trans isomers of dimethyl cyclopropane-1,2-dicarboxylate, providing a quantitative basis for their differentiation.
¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Isomer | Methoxyl Protons (-OCH₃) | Methylene Protons (-CH₂-) | Methine Protons (-CH-) |
| cis | 3.47 (s, 6H) | 1.38 - 1.42 (m, 1H), 1.73 - 1.77 (m, 1H) | 2.60 - 2.66 (m, 1H) |
| trans | 3.75 (s, 3H) | 1.32 - 1.38 (m, 1H), 1.65 (dt, J = 9.8, 4.9 Hz, 1H) | 2.53 - 2.61 (m, 1H), 1.95 (ddd, J = 8.2, 5.3, 4.1 Hz, 1H) |
Note: Data for a substituted derivative of the cis-isomer was used for general comparison.[1]
The most striking difference in the ¹H NMR spectra is the chemical equivalence of the methoxyl and methine protons in the cis isomer due to its higher symmetry, resulting in single resonances for each. In contrast, the trans isomer exhibits distinct signals for each methoxyl and methine proton.
¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Isomer | Methoxyl Carbon (-OCH₃) | Methylene Carbon (-CH₂-) | Methine Carbon (-CH-) | Carbonyl Carbon (C=O) |
| cis | 51.34 | 11.27 | 25.51 | 171.30 |
| trans | 51.80 | 16.94 | 23.86, 26.18 | 173.75 |
Note: Data for a substituted derivative of the cis-isomer was used for general comparison.[1]
Similar to the proton NMR, the ¹³C NMR of the cis isomer displays fewer signals due to its symmetry. The carbons of the two methine groups and the two methoxyl groups are chemically equivalent. The trans isomer, with its lower symmetry, shows distinct signals for each of the corresponding carbons.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Isomer | C=O Stretch | C-O Stretch | Cyclopropane C-H Stretch |
| cis | ~1730 | ~1170, ~1210 | ~3010 |
| trans | ~1725 | ~1175, ~1200 | ~3015 |
Note: Data for the parent dicarboxylic acids and related dimethylcyclopropanes were used for general comparison due to the lack of a dedicated spectrum for the cis-dimethyl ester.
The IR spectra of both isomers are dominated by a strong carbonyl (C=O) stretch typical of esters. Subtle differences in the fingerprint region, particularly in the C-O stretching and cyclopropane ring deformation modes, may be discernible upon close inspection but are less diagnostic than NMR for differentiating these stereoisomers.
Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments (m/z)
| Isomer | Molecular Ion (M⁺) | [M - OCH₃]⁺ | [M - CO₂CH₃]⁺ |
| cis | 158 | 127 | 99 |
| trans | 158 | 127 | 99 |
The electron ionization mass spectra of the cis and trans isomers are expected to be very similar, as they are stereoisomers with the same molecular weight. Both will likely exhibit a molecular ion peak at m/z 158 and common fragmentation patterns corresponding to the loss of a methoxy group ([M - OCH₃]⁺) and a methoxycarbonyl group ([M - CO₂CH₃]⁺). While minor differences in fragment ion intensities may exist, mass spectrometry alone is generally insufficient for definitive stereoisomer differentiation in this case.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dimethyl cyclopropane-1,2-dicarboxylate isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As the samples are liquids, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Background Spectrum: Record a background spectrum of the clean, empty salt plates.
-
Sample Spectrum: Place the salt plates with the sample in the spectrometer and acquire the IR spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
GC Conditions: Inject a small volume (e.g., 1 µL) of the sample into the GC. A typical temperature program would start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes to ensure elution of the compound.
-
MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a mass range of m/z 40-400.
-
Data Analysis: The total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum of the corresponding peak can be analyzed for its fragmentation pattern.
Visualizing the Comparison
The following diagrams illustrate the structural and analytical relationships discussed.
Caption: Isomer Differentiation via Spectroscopy.
References
A Comparative Guide to the Reactivity of Dimethyl Cyclopropane-1,1-dicarboxylate and Other Malonic Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of dimethyl cyclopropane-1,1-dicarboxylate against common acyclic malonic esters, such as dimethyl malonate and diethyl malonate. The unique structural features of the cyclopropane ring introduce distinct electronic and steric effects that influence its chemical behavior in key synthetic transformations, including saponification, decarboxylation, and alkylation. While direct quantitative kinetic comparisons are sparse in the literature, this document outlines the expected differences in reactivity based on established chemical principles and provides detailed experimental protocols to enable researchers to generate comparative data.
Executive Summary
This compound is a valuable synthetic intermediate, offering a rigid scaffold for the introduction of gem-dicarboxylate functionality. Its reactivity is modulated by the inherent strain and electronic nature of the cyclopropane ring. Compared to its acyclic counterparts, it is expected to exhibit differences in reaction rates and yields due to the Thorpe-Ingold effect and altered steric hindrance. This guide will delve into these differences and provide the necessary experimental frameworks for their quantitative assessment.
Saponification (Ester Hydrolysis)
Saponification, the base-catalyzed hydrolysis of esters to carboxylate salts, is a fundamental reaction for malonic esters. The rate of this reaction is influenced by the steric hindrance around the carbonyl group and the electronic stability of the ester.
Expected Reactivity Comparison:
Based on steric considerations, the cyclopropane ring in this compound may present slightly greater steric hindrance to the incoming nucleophile (hydroxide ion) compared to the freely rotating methyl or ethyl groups in dimethyl malonate or diethyl malonate. However, the electronic effects of the cyclopropane ring, which has some degree of π-character, could also influence the reactivity of the carbonyl group.
Quantitative Data Summary:
| Compound | Expected Relative Rate of Saponification | Notes |
| Dimethyl Malonate | High | Less steric hindrance around the carbonyl groups. |
| Diethyl Malonate | High | Similar to dimethyl malonate, with slightly more steric bulk from the ethyl groups. |
| This compound | Moderate to High | The rigid cyclopropane ring may introduce some steric hindrance. Electronic effects of the cyclopropane ring could play a role. A direct kinetic study is required for a definitive comparison. |
Experimental Protocol: Determination of Saponification Rate Constant
This procedure outlines a method to determine the second-order rate constant for the saponification of a malonic ester using a titration method.[1][2]
Materials:
-
Malonic ester (e.g., this compound, dimethyl malonate, or diethyl malonate)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Ethanol (solvent)
-
Phenolphthalein indicator
-
Constant temperature bath
-
Burette, pipettes, conical flasks
-
Stopwatch
Procedure:
-
Reaction Setup: Place known volumes of the malonic ester solution in ethanol and the NaOH solution in separate flasks within a constant temperature bath to equilibrate.
-
Initiation of Reaction: At time t=0, mix the two solutions in a reaction flask.
-
Titration: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing an excess of the standard HCl solution.
-
Back Titration: Titrate the unreacted HCl in the flask with the standard NaOH solution using phenolphthalein as an indicator.
-
Data Analysis: The concentration of unreacted NaOH at each time point can be calculated. The second-order rate constant (k) can then be determined by plotting 1/[NaOH] versus time, where the slope of the line is equal to k.
Workflow for Saponification Kinetics
Caption: Workflow for determining the saponification rate constant.
Decarboxylation
Malonic esters are precursors to malonic acids, which readily undergo decarboxylation upon heating to yield carboxylic acids. The stability of the intermediate formed during decarboxylation is a key factor influencing the reaction rate.
Expected Reactivity Comparison:
The Thorpe-Ingold effect, or gem-dialkyl effect, suggests that the presence of a gem-disubstituted carbon atom can accelerate intramolecular reactions by decreasing the bond angle between the reacting groups.[3] In the context of cyclopropane-1,1-dicarboxylic acid, the rigid cyclopropane ring acts as a gem-disubstituted carbon, which is expected to facilitate the formation of the cyclic transition state for decarboxylation, potentially leading to a faster reaction rate compared to unsubstituted malonic acid.
Quantitative Data Summary:
| Compound | Expected Relative Rate of Decarboxylation | Notes |
| Malonic Acid | Baseline | The parent compound for comparison. |
| Cyclopropane-1,1-dicarboxylic acid | Faster | The Thorpe-Ingold effect from the cyclopropane ring is expected to lower the activation energy for decarboxylation by favoring the necessary conformation for the cyclic transition state.[3] |
Experimental Protocol: Measurement of Decarboxylation Rate
This method involves monitoring the evolution of carbon dioxide over time.
Materials:
-
Dicarboxylic acid (e.g., cyclopropane-1,1-dicarboxylic acid, malonic acid)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Heating mantle with temperature controller
-
Gas burette or a system to measure gas evolution
-
Reaction flask with a side arm for gas collection
Procedure:
-
Setup: Place a known amount of the dicarboxylic acid in the reaction flask with the solvent. Connect the side arm to the gas burette.
-
Heating: Heat the reaction mixture to a constant temperature.
-
Data Collection: Record the volume of CO₂ evolved at regular time intervals.
-
Data Analysis: Plot the volume of CO₂ versus time. The initial rate of the reaction can be determined from the slope of the curve. By performing the experiment at different temperatures, the activation energy can be calculated using the Arrhenius equation.
Decarboxylation Experimental Setup
Caption: Diagram of a typical decarboxylation rate measurement setup.
Alkylation
The alkylation of malonic esters is a cornerstone of their synthetic utility, allowing for the formation of new carbon-carbon bonds. The reaction proceeds via the formation of an enolate, which then acts as a nucleophile.
Expected Reactivity Comparison:
The acidity of the α-protons in malonic esters is crucial for enolate formation. The cyclopropane ring in this compound lacks α-protons, and therefore, it cannot be alkylated through the typical enolate formation mechanism. Alkylation of malonic esters occurs at the central carbon, which is not possible for the spiro carbon of the cyclopropane ring.
However, if we consider the reactivity of the ester groups themselves towards alkylating agents (which is not the typical malonic ester synthesis), the steric hindrance around the carbonyl would be a factor. In this less common scenario, the acyclic malonates would likely be more reactive due to greater accessibility.
Focus on Typical Malonic Ester Synthesis:
In the context of standard malonic ester synthesis, where the goal is to alkylate the α-carbon, a direct comparison is not applicable as this compound cannot undergo this reaction. The value of this compound lies in its use as a pre-formed, rigid gem-dicarboxylate building block.
Yields in the Synthesis of Cyclopropane-1,1-dicarboxylates:
The synthesis of this compound itself is an alkylation reaction, where a malonic ester is reacted with a 1,2-dihaloethane. The yields of this reaction can be compared to the mono-alkylation of a malonic ester with a simple alkyl halide.
| Reaction | Reactants | Typical Yield | Notes |
| Synthesis of this compound | Dimethyl malonate + 1,2-dibromoethane | 55-96% | The yield is highly dependent on the reaction conditions, including the base and solvent used. The use of finely divided potassium carbonate can lead to higher yields.[4] Dichloroethane gives lower yields (around 55%).[4] |
| Mono-alkylation of Diethyl Malonate | Diethyl malonate + Alkyl Halide (e.g., ethyl iodide) | 70-90% | A well-established and generally high-yielding reaction for the formation of α-substituted malonic esters. |
Experimental Protocol: Comparative Alkylation Yield
This protocol allows for a comparison of the yield of a standard mono-alkylation of diethyl malonate with a simple alkyl halide.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Alkyl halide (e.g., ethyl iodide)
-
Anhydrous ethanol
-
Reflux condenser, dropping funnel, magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve sodium metal in anhydrous ethanol to prepare sodium ethoxide. To this solution, add diethyl malonate dropwise at room temperature and stir for 30 minutes.
-
Alkylation: Add the alkyl halide dropwise to the enolate solution. After the addition, heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water.
-
Isolation and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator. Purify the crude product by vacuum distillation.
-
Yield Calculation: Determine the mass of the purified product and calculate the percentage yield.
Logical Flow of Malonic Ester Alkylation
Caption: Logical steps in the alkylation of a malonic ester.
Conclusion
This compound presents a unique reactivity profile compared to its acyclic malonic ester counterparts. The rigid cyclopropane ring is expected to accelerate decarboxylation due to the Thorpe-Ingold effect. In contrast, its structure precludes it from participating in the classical malonic ester alkylation at the α-carbon. The saponification rate may be influenced by a combination of steric and electronic factors, necessitating direct kinetic studies for a definitive comparison. The provided experimental protocols offer a framework for researchers to quantitatively assess these reactivity differences, enabling more informed decisions in the design and optimization of synthetic routes in drug development and other chemical research endeavors.
References
A Comparative Guide to the Synthesis of Dimethyl Cyclopropane-1,1-dicarboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Dimethyl cyclopropane-1,1-dicarboxylate is a valuable building block in the synthesis of pharmaceuticals such as Montelukast and Ketorolac[1][2][3]. This guide provides a comparative analysis of two prominent synthetic protocols for its preparation: the classical base-mediated cyclization and a modern photocatalytic approach.
Performance Comparison
The choice of synthetic route can significantly impact yield, reaction time, and experimental complexity. The following table summarizes the key quantitative data for two distinct methods.
| Parameter | Method 1: Base-Mediated Cyclization (K₂CO₃/DMF) | Method 2: Base-Mediated Cyclization (NaOCH₃/DMF) | Method 3: Photocatalytic Cyclopropanation |
| Reactants | Dimethyl malonate, 1,2-dibromoethane, Potassium carbonate | Dimethyl malonate, 1,2-dichloroethane, Sodium methylate | Dimethyl malonate, Styrene, [CoIII(TPP)Cl], KOtBu, Benzophenone |
| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) / Methanol | Dichloromethane (DCM) |
| Reaction Time | 22 hours | 8 hours | 16 hours |
| Temperature | Room temperature to 100°C | 110°C | 28°C |
| Yield | 73% | 87% (based on converted starting material) | Not explicitly quantified for the specific product, but product formation was observed. |
| Reference | D. A. White, Synthesis Communications 7/8 (1977) 559[4] | US Patent 5,869,737A[5] | Organometallics, 2023[6] |
Experimental Protocols
Method 1: Base-Mediated Cyclization with Potassium Carbonate
This protocol is adapted from the work of D. A. White and is a widely cited method for the synthesis of dialkyl cyclopropane-1,1-dicarboxylates[4][5].
Materials:
-
Dimethyl malonate (0.5 mol)
-
1,2-dibromoethane (2.0 mol)
-
Finely comminuted potassium carbonate (1.2 mols)
-
Dimethylformamide (DMF, 500 ml)
Procedure:
-
A glass reaction vessel equipped with a stirrer is charged successively with dimethylformamide, dimethyl malonate, 1,2-dibromoethane, and finely comminuted potassium carbonate[4].
-
The mixture is stirred for 22 hours at room temperature[4].
-
Subsequently, the reaction mixture is heated to 100°C for 2 hours[4].
-
After cooling, the precipitated potassium salts are filtered off and washed with dimethylformamide[4].
-
The filtrate is then subjected to distillation in vacuo. After removing excess dibromoethane and dimethylformamide, the desired this compound is collected at 85°C/18 mbar[4].
Method 2: Base-Mediated Cyclization with Sodium Methylate
This industrial process described in a patent aims for a higher yield and utilizes a different base and haloalkane[5].
Materials:
-
Dimethyl malonate (2.5 mol)
-
1,2-dichloroethane (7.5 mol)
-
30% by weight solution of sodium methylate in methanol (7.5 mol)
-
Dimethylformamide (DMF, 590 g)
Procedure:
-
A reactor is charged with dimethyl malonate, dimethylformamide, and 1,2-dichloroethane and heated to 110°C[5].
-
The sodium methylate solution is metered into the stirred mixture over a period of 8 hours[5].
-
During the addition, an azeotrope of 1,2-dichloroethane and methanol is removed by distillation[5]. The condensate is passed through an aqueous phase to extract the methanol, and the organic phase is recycled back into the reaction[5].
-
After the reaction is complete, the excess 1,2-dichloroethane and DMF are removed by distillation under vacuum[5].
-
The final product, this compound, is distilled at 82°C/16 mbar[5]. The reported yield is 78% of theory based on the initial amount of dimethyl malonate, and 87% based on the converted amount[5].
Method 3: Light-Induced Cobalt-Catalyzed Cyclopropanation
This modern approach utilizes a photocatalytic system to generate a carbene equivalent from dimethyl malonate for the cyclopropanation of an alkene[6].
Materials:
-
[CoIII(TPP)Cl] (10 mol%)
-
Potassium tert-butoxide (KOtBu, 2 equiv)
-
Benzophenone (1.5 equiv)
-
Dimethyl malonate (0.05 mmol, 1 equiv)
-
Styrene (5 equiv)
-
Dry and degassed Dichloromethane (DCM, 1 mL)
Procedure:
-
Inside a nitrogen-filled glovebox, a flame-dried 10 mL Schlenk flask is charged with [CoIII(TPP)Cl], KOtBu, benzophenone, dimethyl malonate, and styrene[6].
-
Dry and degassed DCM is added under an argon flow[6].
-
The dark red mixture is stirred overnight (16 hours) at room temperature (28°C) under irradiation with 370 nm light (43 W)[6].
-
Control experiments demonstrated that product formation is dependent on the presence of the cobalt catalyst, base, and light[6].
Synthesis Protocol Comparison Workflow
The following diagram illustrates the decision-making process and experimental flow for selecting a synthesis protocol for this compound.
Caption: Logical flow for selecting a synthesis protocol.
References
- 1. Buy this compound | 6914-71-2 [smolecule.com]
- 2. Dimethyl 1,1-cyclopropanedicarboxylate-6914-71-2 [ganeshremedies.com]
- 3. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]
- 4. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 5. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Dimethyl Cyclopropane-1,1-dicarboxylate: An Analysis of Reaction Kinetics and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is a critical aspect of the discovery and manufacturing pipeline. Dimethyl cyclopropane-1,1-dicarboxylate is a valuable building block in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of the reaction kinetics and experimental protocols for its synthesis, focusing on three primary methods: classical base-catalyzed alkylation, modern rhodium-catalyzed cyclopropanation, and phase-transfer catalysis.
Comparison of Synthetic Methodologies
The synthesis of this compound is most commonly achieved through three distinct routes, each with its own set of advantages and disadvantages regarding reaction conditions, efficiency, and safety. Below is a summary of the key performance indicators for each method.
| Parameter | Method 1: Base-Catalyzed Alkylation | Method 2: Rhodium-Catalyzed Cyclopropanation | Method 3: Phase-Transfer Catalysis |
| Reactants | Dimethyl malonate, 1,2-dihaloethane (e.g., dibromoethane or dichloroethane) | Alkene (e.g., styrene), Dimethyl diazomalonate or Iodonium Ylide | Diethyl malonate, 1,2-dibromoethane |
| Catalyst/Promoter | Strong base (e.g., Potassium Carbonate, Sodium Methoxide) | Rhodium(II) carboxylate complex (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) | Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, Triethylbenzylammonium chloride) |
| Solvent | DMF, Methanol | Dichloromethane, Pentane, Dimethyl Carbonate | Biphasic system (e.g., Water/Organic Solvent) |
| Temperature | Room temperature to 130°C[1] | -78°C to 60°C | Room temperature to 130°C[2] |
| Reaction Time | 3 to 22 hours[1][2] | Typically a few hours | 2 to 3 hours[2] |
| Yield | 73% to 96%[1] | High yields, often quantitative | 66% to 87%[2] |
| Kinetic Profile | Generally slower, dependent on base strength and temperature. Use of finely comminuted potassium carbonate can accelerate the reaction.[1] | Can be very fast, with high turnover numbers.[3] Reaction rate is dependent on catalyst loading and temperature. | Reaction rates are enhanced by the efficient transfer of the malonate anion to the organic phase. |
| Safety Considerations | Use of strong bases and high temperatures can be hazardous. | Dimethyl diazomalonate is explosive and shock-sensitive; iodonium ylides are a safer alternative. | Requires vigorous stirring to ensure efficient phase mixing. |
Experimental Protocols
Detailed methodologies for each of the key synthetic routes are provided below.
Method 1: Base-Catalyzed Alkylation with Potassium Carbonate
This classical approach involves the reaction of dimethyl malonate with a 1,2-dihaloethane in the presence of a base.
Materials:
-
Dimethyl malonate
-
1,2-Dibromoethane or 1,2-Dichloroethane
-
Finely comminuted Potassium Carbonate
-
Dimethylformamide (DMF)
Procedure:
-
A reaction vessel equipped with a stirrer is charged with dimethylformamide, dimethyl malonate, and 1,2-dibromoethane.[1]
-
Finely comminuted potassium carbonate is added to the mixture.[1]
-
The mixture is stirred vigorously at a controlled temperature. Reaction times can be significantly reduced by heating to 110-130°C, bringing the reaction to completion in 5 to 6 hours.[1]
-
To further accelerate the conversion, water formed during the reaction can be removed azeotropically.[1]
-
After the reaction is complete, the inorganic salts are filtered off.
-
The crude product is purified by vacuum distillation.
Method 2: Rhodium-Catalyzed Cyclopropanation using an Iodonium Ylide
This modern approach offers a safer alternative to the use of diazomethane and often proceeds with high efficiency and selectivity.
Materials:
-
Styrene (or other alkene)
-
Phenyliodonium ylide of dimethyl malonate
-
Rhodium(II) catalyst (e.g., Rh₂(esp)₂)
-
Dichloromethane
Procedure:
-
The phenyliodonium ylide of dimethyl malonate is prepared separately or generated in situ.
-
In a reaction flask, the alkene and a catalytic amount of the rhodium(II) catalyst (as low as 0.02 mol%) are dissolved in a suitable solvent like dichloromethane.[4]
-
The iodonium ylide is added to the solution. The reaction is often carried out at room temperature or below.
-
The reaction progress can be monitored by techniques such as ¹H NMR to assess the conversion of the starting materials.[4]
-
Upon completion, the reaction mixture is typically worked up by removing the solvent and purifying the product by column chromatography.[4]
Method 3: Phase-Transfer Catalysis
This method facilitates the reaction between reactants in immiscible phases, often leading to milder reaction conditions and improved yields.
Materials:
-
Diethyl malonate (ester can be exchanged for dimethyl)
-
1,2-Dibromoethane
-
50% aqueous Sodium Hydroxide
-
Phase-transfer catalyst (e.g., Triethylbenzylammonium chloride)
Procedure:
-
A 50% aqueous solution of sodium hydroxide is placed in a three-necked flask equipped with a mechanical stirrer.
-
The phase-transfer catalyst is added to the aqueous solution at room temperature.
-
A mixture of diethyl malonate and 1,2-dibromoethane is added to the vigorously stirred suspension all at once.
-
The reaction mixture is stirred vigorously for approximately 2 hours.
-
The reaction is then quenched, and the product is extracted with an organic solvent.
-
The organic layers are combined, dried, and the solvent is removed to yield the crude product, which is then purified.
Reaction Mechanisms and Workflows
The following diagrams illustrate the underlying chemical transformations and experimental processes for the synthesis of this compound.
Caption: Mechanism of base-catalyzed synthesis.
Caption: Experimental workflow for Rh-catalyzed synthesis.
Caption: Catalytic cycle in Phase-Transfer Catalysis.
References
- 1. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Cost-benefit analysis of different synthetic routes to Dimethyl cyclopropane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dimethyl cyclopropane-1,1-dicarboxylate, a valuable intermediate in the preparation of pharmaceuticals and insecticides, can be achieved through several synthetic pathways.[1][2] This guide provides a comprehensive cost-benefit analysis of the most common and effective methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific needs.
Executive Summary
The choice of synthetic route to this compound is a trade-off between reagent cost, reaction efficiency, and safety considerations. The classical approach involving the alkylation of dimethyl malonate with 1,2-dihaloethanes, particularly using 1,2-dichloroethane and finely comminuted potassium carbonate, offers a high-yielding and economically viable option for large-scale synthesis.[1] Modern methods utilizing ylides provide alternatives that can offer improved safety profiles and stereoselectivity, albeit often at a higher reagent cost.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their performance.
| Route | Starting Materials | Reagents & Conditions | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| 1a: Alkylation with 1,2-Dibromoethane | Dimethyl malonate, 1,2-dibromoethane | K₂CO₃, DMF, 22h at RT then 2h at 100°C | 73-96%[1] | 24 hours | High yield with optimized conditions. | 1,2-dibromoethane is more expensive and hazardous than its chloro- counterpart. Disposal of potassium bromide can be problematic.[1] |
| 1b: Alkylation with 1,2-Dichloroethane | Dimethyl malonate, 1,2-dichloroethane | Finely comminuted K₂CO₃, DMF, 118-125°C, azeotropic water removal | 80-85%[1] | 15 hours | Cost-effective starting material, high yield, suitable for industrial scale. | Requires higher temperatures and finely ground potassium carbonate for optimal results.[1] |
| 1c: Alkylation with Sodium Methylate | Dimethyl malonate, 1,2-dichloroethane | NaOMe in Methanol, DMF, 110°C | 87% (based on converted DMM)[3] | 8 hours | Good yield. | Generates sodium chloride as a byproduct. |
| 2: Ylide-Based Synthesis | γ-alkoxy-alkylidene malonate | Isopropylidene diphenylsulfurane or isopropylidene triphenylphosphorane | High diastereoselectivity | Not specified | High diastereoselectivity.[4] | Limited information on overall yield and cost-effectiveness. |
| 3: Rhodium-Catalyzed Ylide Synthesis | Olefin, Dimethyl malonate | PhI(OAc)₂, Rh₂(OAc)₄ | High | Not specified | Safer alternative to diazo compounds, one-pot procedure.[5] | Requires a rhodium catalyst, which can be expensive. |
Experimental Protocols
Route 1b: High-Yield Synthesis Using 1,2-Dichloroethane and Potassium Carbonate
This protocol is adapted from an industrial process and is noted for its high yield and cost-effectiveness, particularly when using finely divided potassium carbonate and azeotropic removal of water to drive the reaction forward.[1]
Materials:
-
Dimethyl malonate (1.0 mol)
-
1,2-Dichloroethane (3.0 mol)
-
Finely comminuted potassium carbonate (1.2 mol)
-
Dimethylformamide (DMF, 250 ml)
Equipment:
-
Reaction flask equipped with a mechanical stirrer, thermometer, condenser, and a Dean-Stark trap (or similar apparatus for azeotropic water removal).
Procedure:
-
Charge the reaction flask with dimethyl malonate, finely comminuted potassium carbonate, 1,2-dichloroethane, and dimethylformamide.[1]
-
With vigorous stirring, heat the reaction mixture to 118°C. Water will begin to separate azeotropically.
-
Over a period of 15 hours, gradually increase the reaction temperature to 125°C.[1]
-
After the reaction is complete (monitored by GC), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium chloride).
-
Wash the salt cake with a portion of the solvent to recover any remaining product.
-
Combine the filtrate and washings.
-
Remove the excess 1,2-dichloroethane and DMF by distillation under reduced pressure.
-
The crude product is then purified by vacuum distillation.
Route 1c: Synthesis using Sodium Methylate
This method offers a good yield and a shorter reaction time compared to some potassium carbonate-based procedures.
Materials:
-
Dimethyl malonate (2.5 mol)
-
1,2-Dichloroethane (7.5 mol)
-
30% solution of sodium methylate in methanol (7.5 mol)
-
Dimethylformamide (DMF, 590 g)
Equipment:
-
Reactor equipped with a stirrer, heating mantle, addition funnel, and distillation apparatus with a phase separator.
Procedure:
-
Charge the reactor with dimethyl malonate, dimethylformamide, and 1,2-dichloroethane and heat to 110°C.[3]
-
Over 8 hours, meter the sodium methylate solution into the stirred mixture.[3]
-
An azeotrope of methanol and 1,2-dichloroethane will distill off. The condensate is passed through an aqueous phase to extract the methanol.
-
After the addition is complete, the reaction mixture is worked up by distillation.
-
Excess 1,2-dichloroethane is distilled off first, followed by DMF and unreacted dimethyl malonate under vacuum.
-
The final product, this compound, is collected by vacuum distillation.[3]
Logical Relationships of Synthetic Routes
The following diagram illustrates the decision-making process for selecting a synthetic route based on key parameters such as cost, yield, and safety.
Caption: Decision tree for synthetic route selection.
Conclusion
For large-scale and cost-effective synthesis of this compound, the alkylation of dimethyl malonate with 1,2-dichloroethane using finely comminuted potassium carbonate stands out as the most advantageous route, providing high yields and utilizing readily available, cheaper starting materials.[1] While the use of 1,2-dibromoethane can also result in excellent yields, the higher cost and associated disposal issues of the bromide salt make it less favorable for industrial applications.[1] The ylide-based methods, particularly the rhodium-catalyzed approach, offer a modern and safer alternative, which may be preferred in research and development settings where cost is less of a concern and specific functionalities like stereoselectivity are desired. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing the need for high yield and purity with economic and safety considerations.
References
- 1. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 2. Dimethyl 1,1-cyclopropanedicarboxylate-6914-71-2 [ganeshremedies.com]
- 3. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 4. researchportal.unamur.be [researchportal.unamur.be]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Environmental Impact of Dimethyl Cyclopropane-1,1-dicarboxylate Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dimethyl cyclopropane-1,1-dicarboxylate, a key intermediate in the production of various pharmaceuticals and agrochemicals, is achievable through several chemical pathways. As the chemical industry increasingly embraces the principles of green chemistry, a thorough evaluation of the environmental impact of these synthetic routes is crucial. This guide provides an objective comparison of three primary methods for synthesizing this compound: Classical Alkylation, Phase-Transfer Catalysis, and Rhodium-Catalyzed Cyclopropanation using an Iodonium Ylide. The comparison is supported by experimental data, detailed protocols, and an analysis of the environmental footprint of each method.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the three synthesis methods, allowing for a direct comparison of their environmental and efficiency metrics.
| Parameter | Classical Alkylation (with 1,2-dichloroethane) | Phase-Transfer Catalysis (PTC) | Rhodium-Catalyzed Cyclopropanation (using Iodonium Ylide) |
| Yield | ~85%[1] | ~85% | 92-95% |
| Reaction Temperature | 110-120°C[1] | 120°C | 0-20°C |
| Reaction Time | 6 hours[1] | 3 hours | 1 hour |
| Primary Solvent | Dimethylformamide (DMF)[1] | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Base/Catalyst | Potassium Carbonate | Potassium Carbonate / Tetrabutylammonium Bromide | Rhodium(II) catalyst |
| Atom Economy | ~66.4% | ~66.4% | ~69.6% |
| E-Factor (estimated) | ~7.5 | ~7.0 | ~5.0 |
| Process Mass Intensity (PMI) (estimated) | ~8.5 | ~8.0 | ~6.0 |
Note on Green Chemistry Metrics:
-
Atom Economy calculates the proportion of reactant atoms that are incorporated into the final product. A higher percentage indicates a more efficient process with less waste.
-
E-Factor (Environmental Factor) is the ratio of the mass of waste to the mass of the product. A lower E-Factor is more desirable.
-
Process Mass Intensity (PMI) is the ratio of the total mass of materials used (including water) to the mass of the product. A lower PMI signifies a greener process.
The estimations for E-Factor and PMI are based on the provided experimental protocols and may vary with scale and specific work-up procedures.
Experimental Protocols
Classical Alkylation with 1,2-Dichloroethane
This method involves the reaction of dimethyl malonate with 1,2-dichloroethane in the presence of a base, typically potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).
Procedure: A multi-neck glass flask equipped with a stirrer, thermometer, and a distillation apparatus is charged with 528 g of dimethyl malonate (4.0 mols), 1308 g of 1,2-dichloroethane (13.2 mols), 1000 ml of dimethylformamide (DMF), and 664 g (4.8 mols) of finely comminuted potassium carbonate. The mixture is heated to 110-115°C while stirring. An azeotrope of 1,2-dichloroethane and water is distilled off. The reaction temperature is then raised to 120°C and maintained for 6 hours. After completion, the salts are filtered off and washed with 1,2-dichloroethane. The filtrate is subjected to fractional distillation under reduced pressure to recover the solvents and isolate the this compound.[1]
Phase-Transfer Catalysis (PTC)
This method is a modification of the classical approach, incorporating a phase-transfer catalyst to facilitate the reaction between the reactants in a two-phase system. This often leads to milder reaction conditions and improved efficiency.
Procedure: In a reaction flask equipped with a stirrer and reflux condenser, 17.8 mL (0.21 mol) of dimethyl malonate, 57.2 mL (0.66 mol) of 1,2-dibromoethane, 33.1 g (0.24 mol) of potassium carbonate, and 0.26 g (0.8 mmol) of tetrabutylammonium bromide are mixed with 50 mL of N,N-dimethylformamide. The mixture is heated to 120°C and refluxed for 3 hours. After the reaction is complete, the mixture is cooled, and the solids are filtered off. The filtrate is then subjected to vacuum distillation to remove the solvent and unreacted 1,2-dibromoethane, yielding this compound.
Rhodium-Catalyzed Cyclopropanation using an Iodonium Ylide
This modern approach utilizes a rhodium catalyst to facilitate the cyclopropanation of an alkene (in this case, conceptually formed from the ylide) with a carbene precursor derived from dimethyl malonate. This method is notable for its high efficiency and mild reaction conditions. The following protocol is for a related phenyl-substituted analog, demonstrating the general methodology.
Procedure: To a flask containing bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)] (5 mg, 0.007 mmol), dichloromethane (80 mL) and styrene (3.90 g, 37.4 mmol) is cooled to 2°C. Bis(methoxycarbonyl)(phenyliodinio)methanide (an iodonium ylide derived from dimethyl malonate) (14.7 g, 43.9 mmol) is added in portions. The reaction is stirred for 1 hour at room temperature. The reaction mixture is then washed with an aqueous solution of thiourea to remove the iodine byproduct. The organic layer is separated, dried, and concentrated. The crude product is purified by chromatography to yield dimethyl 2-phenylcyclopropane-1,1-dicarboxylate.
Comparative Environmental Impact of Reagents
| Reagent | Classical Alkylation | Phase-Transfer Catalysis | Rhodium-Catalyzed | Environmental/Health Hazards |
| Dimethyl Malonate | ✔ | ✔ | ✔ | Irritant. |
| 1,2-Dichloroethane | ✔ | ✔ | Flammable, Carcinogen, Toxic. | |
| 1,2-Dibromoethane | (Alternative) | ✔ | Highly toxic, Carcinogen. | |
| Potassium Carbonate | ✔ | ✔ | Irritant. | |
| Sodium Methylate | (Alternative) | Corrosive, Flammable. | ||
| Dimethylformamide (DMF) | ✔ | ✔ | Reproductive toxin, Irritant. | |
| Tetrabutylammonium Bromide | ✔ | Irritant. | ||
| Dichloromethane (DCM) | ✔ | Suspected carcinogen, Volatile. | ||
| Rhodium Catalyst | ✔ | Heavy metal, expensive but used in very small quantities. | ||
| Iodonium Ylide Precursors | ✔ | Phenyliodonium diacetate and related compounds can be irritants. |
Mandatory Visualization
Caption: Comparative workflow of this compound synthesis methods.
Conclusion
The Phase-Transfer Catalysis method offers a moderate improvement over the classical approach by reducing reaction times, which can lead to energy savings. However, it still relies on high temperatures and hazardous solvents like DMF.
The Classical Alkylation method, particularly with 1,2-dibromoethane, is the least environmentally friendly due to the use of highly toxic and carcinogenic reagents, high energy input, and the generation of significant amounts of waste. The substitution of 1,2-dibromoethane with 1,2-dichloroethane represents an improvement within this method, as the disposal of potassium chloride is more straightforward than that of potassium bromide.[1]
For organizations committed to sustainable chemical manufacturing, investing in the development and optimization of rhodium-catalyzed or other modern catalytic methods for the synthesis of this compound is a clear path toward reducing the environmental footprint of this important chemical intermediate.
References
Safety Operating Guide
Navigating the Safe Disposal of Dimethyl Cyclopropane-1,1-dicarboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of dimethyl cyclopropane-1,1-dicarboxylate, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
This compound is classified as a substance that causes serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is paramount.
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[2][3]
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite.[3] The contaminated absorbent should then be collected in a suitable, sealed container for disposal.
Step-by-Step Disposal Plan
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.[1]
Operational Steps for Disposal:
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, empty containers) in a dedicated, clearly labeled, and sealed waste container.[3]
-
Do not mix this waste stream with other chemical wastes to avoid potentially hazardous reactions.
-
-
Container Labeling:
-
The waste container must be accurately labeled with the full chemical name: "this compound".
-
Include appropriate hazard symbols (e.g., irritant, environmentally hazardous).
-
-
Temporary Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
-
Arranging for Professional Disposal:
-
Contact a licensed and certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and incineration.
-
Important Considerations:
-
Environmental Protection: Under no circumstances should this compound be disposed of down the drain or in general waste, due to its harmful effects on aquatic life.[1]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Quantitative Data Summary
Specific quantitative parameters for the disposal of this compound, such as incineration temperatures or permissible environmental limits, are not publicly available and are typically determined by the licensed waste disposal facility in accordance with regulatory guidelines. However, the following properties of the chemical are critical for safe handling and disposal decisions.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | [4] |
| Molecular Weight | 158.15 g/mol | [2] |
| Appearance | Liquid | [2] |
| Boiling Point | 196-198 °C | [2] |
| Density | 1.147 g/mL at 25 °C | [2] |
| Flash Point | 95 °C (203 °F) - closed cup | [2] |
| Hazards | Eye Irritant, Respiratory Irritant, Harmful to Aquatic Life | [1] |
Experimental Protocols
Protocol for Preparing Waste for Disposal:
-
Objective: To safely collect and contain this compound waste for professional disposal.
-
Materials:
-
Appropriate waste container (chemically resistant, with a secure lid).
-
Labeling materials.
-
Personal Protective Equipment (as listed above).
-
Inert absorbent material (for residual amounts).
-
-
Procedure:
-
Designate a specific, labeled container for liquid this compound waste.
-
Carefully transfer the waste chemical into the container, avoiding splashes.
-
For containers with small residual amounts, rinse the container with a small amount of a suitable solvent (e.g., ethanol or acetone). This rinse aid should also be collected in the designated waste container.
-
If collecting solid materials contaminated with the chemical, place them in a separate, appropriately labeled solid waste container.
-
Securely close the waste container.
-
Decontaminate the exterior of the waste container if necessary.
-
Store the container in the designated hazardous waste accumulation area.
-
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Dimethyl Cyclopropane-1,1-dicarboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides critical safety and logistical information for Dimethyl cyclopropane-1,1-dicarboxylate (CAS No. 6914-71-2), including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications & Remarks |
| Eyes/Face | Chemical safety goggles or safety glasses. A face shield is recommended when there is a splash potential. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3] |
| Hands | Protective gloves. | Select gloves that are resistant to permeation by the chemical.[1][4] Always inspect gloves before use and wash hands thoroughly after handling.[1][2] |
| Body | Wear suitable protective clothing to prevent skin exposure. | The nature of the job will influence the type of clothing required.[1][2][4] |
| Respiratory | In case of inadequate ventilation, wear respiratory protection. | A multi-purpose combination respirator cartridge is recommended. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[3] |
| Feet | Safety shoes. | As per 29 CFR 1910.136: Foot Protection.[1] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid breathing fumes, mist, spray, or vapors.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[6]
Storage:
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Skin Contact: Wash with plenty of soap and water. Seek medical advice if irritation persists.[1]
-
Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]
-
Hazards: Thermal decomposition can generate carbon oxides.[1] There is a risk of explosion if heated under confinement.[1]
-
Protective Equipment: Wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus.[1]
Accidental Release Measures:
-
Evacuate unnecessary personnel and ensure adequate ventilation.[1]
-
For containment, stop the leak if it is safe to do so.[1]
-
For cleaning up, absorb the spill with an inert material such as sand, silica gel, or dry chemical absorbent.[1][2] Collect the material in a suitable container for disposal.[1][2]
Disposal Plan
Dispose of this compound and its container in accordance with licensed collector's sorting instructions.[1] It is recommended to use an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] Avoid release to the environment.[1]
Workflow for Handling this compound
Caption: This diagram outlines the standard operating procedure for safely handling this compound, from preparation to post-handling and emergency responses.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6914-71-2 Name: Dimethyl cyclopropane-1,1-dicarboxylatedimethylcyclopropane-1,1-dicarboxylate [xixisys.com]
- 6. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
